aStAx-35R
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C111H178N40O20 |
|---|---|
分子量 |
2392.9 g/mol |
IUPAC 名称 |
2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid |
InChI |
InChI=1S/C111H178N40O20/c1-12-62(8)86-100(168)142-77(50-59(2)3)92(160)141-80(54-83(153)154)96(164)150-110(10,41-21-15-13-14-16-22-42-111(11,103(171)148-86)149-95(163)76(39-28-48-131-109(123)124)139-97(165)82-40-29-49-151(82)101(169)81(52-65-56-133-70-33-20-18-31-68(65)70)144-90(158)73(36-25-45-128-106(117)118)137-88(156)72(135-63(9)152)35-24-44-127-105(115)116)102(170)145-79(53-66-57-125-58-134-66)94(162)147-84(60(4)5)98(166)140-74(37-26-46-129-107(119)120)89(157)138-75(38-27-47-130-108(121)122)91(159)146-85(61(6)7)99(167)143-78(51-64-55-132-69-32-19-17-30-67(64)69)93(161)136-71(87(112)155)34-23-43-126-104(113)114/h13-14,17-20,30-33,55-62,71-82,84-86,132-133H,12,15-16,21-29,34-54H2,1-11H3,(H2,112,155)(H,125,134)(H,135,152)(H,136,161)(H,137,156)(H,138,157)(H,139,165)(H,140,166)(H,141,160)(H,142,168)(H,143,167)(H,144,158)(H,145,170)(H,146,159)(H,147,162)(H,148,171)(H,149,163)(H,150,164)(H,153,154)(H4,113,114,126)(H4,115,116,127)(H4,117,118,128)(H4,119,120,129)(H4,121,122,130)(H4,123,124,131)/b14-13+/t62-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,84-,85-,86-,110-,111-/m0/s1 |
InChI 键 |
BTMNVNJATGXPJV-RQJMDJBWSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Astaxanthin in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is a key etiological factor in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and age-related decline. Astaxanthin (B1665798) (aStAx), a xanthophyll carotenoid naturally synthesized by various microorganisms and marine animals, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of astaxanthin in combating oxidative stress, with a focus on its molecular targets, modulation of key signaling pathways, and protective effects on mitochondria. The information presented herein is intended to support research and development efforts aimed at harnessing the therapeutic potential of astaxanthin.
Core Mechanism of Action: A Multi-pronged Approach
Astaxanthin's efficacy in mitigating oxidative stress stems from its unique molecular structure, which allows it to quench free radicals and neutralize ROS with high efficiency.[4][5][6] Unlike many other antioxidants, astaxanthin can span the cell membrane, providing protection against oxidative damage in both the aqueous and lipid phases.[5] Its mechanism of action is not limited to direct scavenging of ROS; it also involves the modulation of endogenous antioxidant defense systems and the inhibition of pro-inflammatory signaling cascades.
Direct Antioxidant Activity
Astaxanthin directly neutralizes a wide range of reactive oxygen and nitrogen species (RONS), including superoxide (B77818) anions, hydrogen peroxide, and singlet oxygen.[5][6] Its antioxidant capacity is reported to be significantly higher than that of other well-known antioxidants like vitamin E and beta-carotene.[4][7] This direct scavenging activity provides an immediate line of defense against oxidative insults.
Modulation of Key Signaling Pathways
Astaxanthin exerts a profound influence on cellular signaling pathways that are central to the oxidative stress response and inflammation.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[8][9] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, or upon stimulation by activators like astaxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7][8][10] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.[7][8] Astaxanthin has been shown to activate the Nrf2 pathway, leading to the upregulation of several phase II antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase.[7][8][11][12] This enhancement of the endogenous antioxidant defense system provides sustained protection against oxidative damage.[11]
The nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response.[13] In its inactive state, NF-κB is bound to its inhibitory protein, IκB, in the cytoplasm. Pro-inflammatory stimuli, including oxidative stress, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS).[11][13] Astaxanthin has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the NF-κB p65 subunit.[11][13][14] This anti-inflammatory action of astaxanthin contributes significantly to its protective effects against oxidative stress-related tissue damage.
Mitochondrial Protection
Mitochondria are both a primary source and a major target of ROS. Mitochondrial dysfunction is a hallmark of oxidative stress-related diseases.[4][15] Astaxanthin plays a crucial role in preserving mitochondrial integrity and function through several mechanisms:
-
Scavenging of Mitochondrial ROS: Astaxanthin can accumulate within mitochondrial membranes, where it effectively neutralizes ROS at their source, thereby protecting mitochondrial DNA, proteins, and lipids from oxidative damage.[4][16][17]
-
Preservation of Mitochondrial Membrane Potential (MMP): Astaxanthin helps to maintain a high MMP, which is essential for efficient ATP production and overall mitochondrial health.[15][17]
-
Promotion of Mitochondrial Biogenesis: Astaxanthin has been shown to enhance mitochondrial biogenesis, the process of generating new mitochondria.[4][12][18] This is mediated, in part, through the activation of the AMPK/PGC-1α signaling pathway, which leads to the expression of key transcription factors involved in mitochondrial biogenesis, such as NRF1 and TFAM.[12]
Quantitative Data on the Effects of Astaxanthin in Oxidative Stress
The following tables summarize quantitative data from various preclinical studies, illustrating the efficacy of astaxanthin in mitigating oxidative stress and modulating related biomarkers.
Table 1: Effect of Astaxanthin on Markers of Oxidative Stress
| Experimental Model | Astaxanthin Concentration/Dose | Parameter Measured | Result | Reference |
| MPP+-treated PC12 cells | 5, 10, 20 µM | Intracellular ROS production | Decrease of 13.06%, 22.13%, and 27.86%, respectively | [7] |
| Human neutrophils treated with high glucose | Not specified | ROS/RNS production | Partial prevention of the increase | [19] |
| Human umbilical vein endothelial cells (HUVECs) | 0.1, 1, 10 µM | ROS production | Increase of 9.35%, 14.8%, and 18.06%, respectively (pro-oxidant effect activating Nrf2) | [20] |
| Healthy volunteers | 5 and 20 mg/day for 3 weeks | Plasma Malondialdehyde (MDA) | 34.6% and 35.2% reduction, respectively | [6] |
| Healthy volunteers | 5 and 20 mg/day for 3 weeks | Plasma Isoprostane (ISP) | 64.9% and 64.7% reduction, respectively | [6] |
| High-fat diet-fed mice | Not specified | Skeletal muscle ROS production | Significant reduction | [18] |
Table 2: Effect of Astaxanthin on Antioxidant Enzyme Activity and Expression
| Experimental Model | Astaxanthin Concentration/Dose | Parameter Measured | Result | Reference |
| Healthy volunteers | 5 and 20 mg/day for 3 weeks | Superoxide Dismutase (SOD) activity | 193% and 194% increase, respectively | [6] |
| Healthy volunteers | 5 and 20 mg/day for 3 weeks | Total Antioxidant Capacity | 121% and 125% increase, respectively | [6] |
| MPP+-treated PC12 cells | Not specified | Heme Oxygenase-1 (HO-1) expression | Increased expression | [7] |
| Rat liver | Not specified | Nuclear levels of Nrf2, HO-1, and NQO1 | Increased levels | [7] |
| High-fat diet-fed mice | Not specified | Sod1 and Sod2 gene expression in skeletal muscle | Enhanced expression | [18] |
| Human granulosa cells | Not specified | NRF2 gene and protein expression | Elevated expression | [10] |
Table 3: Effect of Astaxanthin on Inflammatory Markers
| Experimental Model | Astaxanthin Concentration/Dose | Parameter Measured | Result | Reference |
| LPS-stimulated RAW264.7 cells | 50 µM | Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production | Inhibition | [13] |
| LPS-stimulated RAW264.7 cells | 50 µM | TNF-α and IL-1β production | Inhibition | [13] |
| High-fat diet-fed mice | Not specified | Inflammatory gene expression in skeletal muscle | Suppressed expression | [18] |
Experimental Protocols: An Overview of Methodologies
The findings described in this guide are based on a variety of in vitro and in vivo experimental models. A general overview of the methodologies employed in these studies is provided below.
In Vitro Studies
-
Cell Lines: A diverse range of cell lines have been utilized to model different aspects of oxidative stress, including:
-
PC12 cells (rat pheochromocytoma): Used as a model for neuronal cells to study neuroprotection.[7]
-
SH-SY5Y cells (human neuroblastoma): Another common model for neurodegenerative disease research.[7][21]
-
RAW264.7 cells (mouse macrophage): Employed to investigate anti-inflammatory effects.[13]
-
Human Umbilical Vein Endothelial Cells (HUVECs): Used to study the effects on the vascular endothelium.[20][22]
-
C2C12 cells (mouse myoblast): A model for skeletal muscle cells.[18]
-
Human granulosa cells: Utilized in studies related to reproductive health.[10]
-
-
Induction of Oxidative Stress: Oxidative stress is typically induced in vitro using various chemical agents, such as:
-
MPP+ (1-methyl-4-phenylpyridinium): A neurotoxin that induces Parkinson's-like pathology.[7]
-
Hydrogen peroxide (H₂O₂): A common ROS-generating agent.[23]
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that elicits a strong inflammatory response.[13]
-
Palmitate acid (PA): To simulate lipotoxicity.[18]
-
-
Astaxanthin Treatment: Cells are typically pre-treated with varying concentrations of astaxanthin for a specified duration before the induction of oxidative stress.
-
Analytical Techniques: A range of assays are used to quantify the effects of astaxanthin, including:
-
ROS detection: Using fluorescent probes like DCFH-DA.[7]
-
Western blotting: To measure the protein expression levels of key signaling molecules (e.g., Nrf2, NF-κB, HO-1).[7][13]
-
Real-time PCR: To quantify the gene expression of antioxidant enzymes and inflammatory cytokines.[10][18]
-
ELISA: To measure the concentration of cytokines in the cell culture medium.[13]
-
Mitochondrial membrane potential assays: Using fluorescent dyes like JC-1 or TMRM.
-
Cell viability assays: Such as the MTT assay.[10]
-
In Vivo Studies
-
Animal Models: Preclinical in vivo studies predominantly use rodent models, including:
-
Administration of Astaxanthin: Astaxanthin is typically administered orally through dietary supplementation or gavage.
-
Disease Models: Various models are used to induce oxidative stress-related pathologies, such as:
-
Outcome Measures: A combination of behavioral tests, histological analysis, and biochemical assays on tissue and blood samples are performed to assess the effects of astaxanthin.
Conclusion
Astaxanthin exhibits a robust and multifaceted mechanism of action against oxidative stress. Its ability to directly scavenge reactive oxygen and nitrogen species, coupled with its capacity to upregulate endogenous antioxidant defenses through the Nrf2 pathway and suppress pro-inflammatory signaling via NF-κB inhibition, positions it as a promising therapeutic and preventative agent. Furthermore, its profound protective effects on mitochondrial function underscore its potential to mitigate the cellular damage that underlies a wide range of chronic and degenerative diseases. The quantitative data and experimental models presented in this guide provide a solid foundation for further research and development of astaxanthin-based interventions for conditions associated with oxidative stress.
References
- 1. jmolpat.com [jmolpat.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Astaxanthin as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospherenutrition.co.nz [biospherenutrition.co.nz]
- 5. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astaxanthin protects against MPP+-induced oxidative stress in PC12 cells via the HO-1/NOX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. Astaxanthin Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Astaxanthin Alleviates Oxidative Stress in Mouse Preantral Follicles and Enhances Follicular Development Through the AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyanotech.com [cyanotech.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Astaxanthin as a Novel Mitochondrial Regulator: A New Aspect of Carotenoids, beyond Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Astaxanthin alleviates oxidative stress and skeletal muscle damage by promoting mitochondrial biogenesis [frontiersin.org]
- 19. Impact of the carotenoid astaxanthin on phagocytic capacity and ROS/RNS production of human neutrophils treated with free fatty acids and high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Astaxanthin inhibits reactive oxygen species-mediated cellular toxicity in dopaminergic SH-SY5Y cells via mitochondria-targeted protective mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Astaxanthin Ameliorates Lipopolysaccharide-Induced Neuroinflammation, Oxidative Stress and Memory Dysfunction through Inactivation of the Signal Transducer and Activator of Transcription 3 Pathway [mdpi.com]
A Technical Guide to the Antioxidant Properties and Free Radical Scavenging Mechanisms of Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798) is a lipophilic xanthophyll carotenoid naturally synthesized by various microalgae, yeasts, and bacteria.[1] It is responsible for the characteristic reddish-orange pigment in many marine organisms, such as salmon, shrimp, and krill.[2][3] Its unique molecular structure, characterized by hydroxyl (OH) and carbonyl (C=O) groups on each ionone (B8125255) ring and a long polyene chain of conjugated double bonds, underpins its potent antioxidant capabilities.[1][4] Unlike many other antioxidants, astaxanthin's polar end groups allow it to span the cellular membrane, offering comprehensive protection against oxidative stress in both the lipid and aqueous layers of cells.[2][5] This guide provides an in-depth technical overview of astaxanthin's core antioxidant mechanisms, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and its role in modulating key cellular signaling pathways.
Core Antioxidant and Free Radical Scavenging Mechanisms
Astaxanthin neutralizes harmful reactive oxygen species (ROS) and reactive nitrogen species (RONS) through several distinct mechanisms, making it a highly effective antioxidant.[1][4]
-
Free Radical Scavenging: Astaxanthin can directly scavenge free radicals through multiple processes. Its electron-rich conjugated double bond system allows it to donate electrons to neutralize radicals.[1][2] It can also engage in hydrogen atom transfer or form a radical adduct, creating a non-reactive product.[6] This multi-faceted scavenging ability allows it to effectively terminate free radical chain reactions.[1]
-
Singlet Oxygen Quenching: Astaxanthin is exceptionally proficient at quenching singlet oxygen (¹O₂), a high-energy, highly reactive form of oxygen.[7][8] This process occurs via energy transfer, where the electrophilic singlet oxygen interacts with the polyene backbone of astaxanthin, dissipating the excess energy as heat and returning the oxygen to its harmless ground state.[6][7] Studies have shown its singlet oxygen quenching activity to be significantly higher than that of other common antioxidants like vitamin E, Coenzyme Q10, and even other carotenoids.[1][8]
-
Inhibition of Lipid Peroxidation: Cell membranes, rich in polyunsaturated fatty acids, are particularly vulnerable to oxidative damage via lipid peroxidation.[4] Astaxanthin's unique transmembrane orientation allows it to effectively intercept and scavenge lipid peroxyl radicals within the membrane, breaking the chain reaction of lipid peroxidation.[1][9] This protects the structural integrity and function of cellular membranes from oxidative damage.[4][10]
Quantitative Antioxidant Capacity
The antioxidant efficacy of astaxanthin has been quantified using various standardized assays. The following table summarizes key findings, providing a comparative look at its potency.
| Assay | Compound/Method | Result (IC50/EC50/Equivalent Value) | Reference |
| DPPH Radical Scavenging | Astaxanthin (from shrimp waste) | EC50: 17.5 ± 3.6 µg/mL | [11] |
| Astaxanthin (HCl extraction) | IC50: 15.39 µg/mL | [12] | |
| Astaxanthin (Ionic Liquid extraction) | IC50: 43.81 µg/mL | [12] | |
| ABTS Radical Scavenging | Astaxanthin (from shrimp waste) | EC50: 7.7 ± 0.6 µg/mL | [11] |
| ORAC (Oxygen Radical Absorbance Capacity) | Astaxanthin | 0.28 Trolox Equivalents | [13] |
| Astaxanthin (Ionic Liquid extraction, 1-4 µg/mL) | 35.6 to 110.4 µM Trolox Equivalents | [12] | |
| Singlet Oxygen Quenching | Astaxanthin vs. Vitamin C | ~6000 times more powerful | [1][8] |
| Astaxanthin vs. Coenzyme Q10 | ~800 times more powerful | [8] | |
| Astaxanthin vs. Green Tea Catechins | ~550 times more powerful | [8] | |
| LDL Oxidation Inhibition | Astaxanthin (50.0 µg/mL), in vitro | Prolonged lag time to 65.0 min (vs. 19.9 min control) | [14] |
| Astaxanthin (14.4 mg/day), ex vivo | Increased LDL lag time by 42.3% after 14 days | [14] |
Detailed Experimental Protocols & Workflows
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare various concentrations of astaxanthin (e.g., 4, 8, 16, 32, 64, 128 µg/mL) in a suitable solvent.
-
Reaction: Mix the astaxanthin sample solution (e.g., 0.5 mL) with the DPPH solution (e.g., 3 mL).
-
Blank Preparation: Prepare a blank by mixing the solvent used for the sample (e.g., 0.5 mL methanol) with the DPPH solution (e.g., 3 mL).
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100
-
IC50 Determination: Plot the scavenging activity against the sample concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of hydrogen-donating antioxidants.
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours before use. Dilute the solution with methanol or buffer to an absorbance of ~0.70 at 734 nm.
-
Sample Preparation: Prepare various concentrations of astaxanthin.
-
Reaction: Add the astaxanthin sample solution (e.g., 0.3 mL) to the diluted ABTS•+ solution (e.g., 2.7 mL).
-
Blank Preparation: Use the sample solvent as a blank.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 10 minutes).
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: Calculate the scavenging activity similar to the DPPH assay.
-
EC50 Determination: Determine the EC50 value (the effective concentration required to scavenge 50% of the ABTS radicals).
Singlet Oxygen (¹O₂) Quenching Assay
This method evaluates the ability of astaxanthin to deactivate ¹O₂.
Protocol: [15]
-
Reagent Preparation:
-
Photosensitizer: Prepare a solution of a photosensitizer, such as Methylene Blue (MB), which generates ¹O₂ upon light exposure.
-
¹O₂ Probe: Prepare a solution of a probe that reacts with ¹O₂, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which loses its absorbance upon reaction.
-
-
Sample Preparation: Prepare astaxanthin solutions of varying concentrations.
-
Reaction Mixture: Combine the photosensitizer, the ¹O₂ probe, and the astaxanthin sample in a suitable solvent within a cuvette.
-
Measurement:
-
Expose the mixture to a light source that excites the photosensitizer (e.g., a specific wavelength laser).
-
Monitor the decrease in the absorbance of the DPBF probe (e.g., at 410 nm) over time. The rate of decrease is inversely proportional to the quenching ability of the antioxidant.
-
-
Calculation: Compare the rate of DPBF degradation in the presence and absence of astaxanthin to determine the quenching rate constant.
Lipid Peroxidation Inhibition Assay (LDL Oxidation Model)
This assay assesses astaxanthin's ability to protect Low-Density Lipoprotein (LDL) from oxidation.
Protocol: [14]
-
LDL Isolation: Isolate LDL from fresh human plasma via ultracentrifugation.
-
Sample Preparation: Prepare various concentrations of astaxanthin (e.g., 12.5, 25.0, 50.0 µg/mL).
-
Oxidation Induction:
-
Incubate a mixture of LDL and astaxanthin (or control) in a buffer.
-
Induce oxidation by adding a free radical initiator, such as AAPH or a copper salt (CuSO₄).
-
-
Monitoring: Continuously monitor the formation of conjugated dienes (a marker of lipid peroxidation) by measuring the change in absorbance at 234 nm.
-
Analysis: Determine the "lag time," which is the period before rapid oxidation begins. A longer lag time indicates greater antioxidant protection.
Modulation of Cellular Signaling Pathways
Astaxanthin's potent antioxidant activity is not limited to direct radical scavenging; it also exerts profound effects by modulating key intracellular signaling pathways that regulate inflammation and the endogenous antioxidant response.
Inhibition of the NF-κB Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation.[16] Under oxidative stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[17] This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[16][18] Astaxanthin has been shown to inhibit this pathway by preventing the activation of the IKK complex and the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent inflammatory response.[16][19][20]
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant defense system.[21] Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] Oxidative stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding various cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1), SOD, and catalase (CAT).[17][22] Astaxanthin promotes the activation of this pathway, leading to an upregulation of these protective enzymes and bolstering the cell's intrinsic ability to combat oxidative stress.[17][21]
Modulation of MAPK Pathways
Mitogen-activated protein kinases (MAPKs) are involved in various cellular processes, including inflammation and apoptosis. Key MAPK pathways include ERK1/2, p38, and JNK.[18] Oxidative stress can lead to the phosphorylation and activation of these kinases, contributing to inflammatory responses.[23] Studies have demonstrated that astaxanthin can inhibit the phosphorylation of p38 MAPK and ERK1/2, thereby attenuating downstream inflammatory signaling.[18][23][24] By modulating these pathways, astaxanthin helps to control the cellular response to stressors that could otherwise lead to chronic inflammation and tissue damage.[25]
Conclusion
Astaxanthin stands out as a superior antioxidant due to its unique molecular structure and multifaceted mechanisms of action. It not only directly neutralizes a wide array of free radicals and singlet oxygen but also inhibits damaging lipid peroxidation within the cell membrane.[5][10] Furthermore, its ability to modulate critical signaling pathways like NF-κB, Nrf2, and MAPK demonstrates a deeper, more indirect biological activity that enhances cellular resilience against oxidative stress and inflammation.[17][20][25] The comprehensive data and methodologies presented in this guide underscore astaxanthin's significant potential as a therapeutic agent and a valuable compound for further research and development in preventing and managing conditions rooted in oxidative stress.
References
- 1. The Role of Astaxanthin as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Astaxanthin? [synapse.patsnap.com]
- 3. Astaxanthin: Benefits, Risks, and Sources [healthline.com]
- 4. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cyanotech.com [cyanotech.com]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Natural Astaxanthin Is a Green Antioxidant Able to Counteract Lipid Peroxidation and Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Low-Density Lipoprotein Oxidation by Astaxanthin [jstage.jst.go.jp]
- 15. Novel Method Evaluates Antioxidant Activities of Astaxanthin Isomers against Singlet Oxygen----Chinese Academy of Sciences [english.cas.cn]
- 16. cyanotech.com [cyanotech.com]
- 17. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Astaxanthin alleviates neuropathic pain by inhibiting the MAPKs and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide on aStAx-35R: Biological Activities and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on aStAx-35R is limited. This guide is based on the available data and established principles of Wnt/β-catenin signaling. It is crucial to note that "this compound," a stapled peptide, is distinct from "Astaxanthin," a carotenoid, and information on the latter is not applicable to the former.
Core Compound Overview
This compound is a synthetically engineered, cell-permeable stapled peptide designed to antagonize the nuclear form of β-catenin.[1] By competitively inhibiting the interaction between β-catenin and T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, this compound effectively downregulates the transcription of Wnt target genes.[1] This mechanism of action positions this compound as a potential therapeutic agent for cancers characterized by aberrant Wnt/β-catenin signaling.[1]
Data Presentation: Quantitative Biological Activity
| Parameter | Description | Relevance for this compound |
| IC50 (Binding) | The concentration of this compound required to inhibit the binding of β-catenin to TCF4 by 50%. | Measures the direct inhibitory potency of the peptide on its target protein-protein interaction. |
| IC50 (Functional) | The concentration of this compound required to inhibit Wnt-dependent reporter gene expression by 50%. | Assesses the cellular efficacy of the peptide in downregulating Wnt signaling. |
| EC50 (Growth Arrest) | The concentration of this compound required to achieve 50% of the maximum growth inhibition in cancer cells. | Determines the potency of the peptide in a cancer-relevant phenotypic assay. |
| Ki (Inhibition Constant) | The dissociation constant for the binding of this compound to β-catenin. | Provides a thermodynamic measure of the affinity between the peptide and its target. |
| Cell Permeability (e.g., Papp) | A measure of the ability of this compound to cross the cell membrane. | Critical for its activity against an intracellular target like nuclear β-catenin. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative methodologies that would be employed to characterize its biological activity.
1. Competitive Binding Assay (e.g., AlphaScreen or TR-FRET)
-
Objective: To quantify the inhibitory effect of this compound on the β-catenin/TCF4 interaction.
-
Methodology:
-
Recombinant, purified β-catenin (e.g., GST-tagged) and TCF4 (e.g., His-tagged) are used.
-
Donor and acceptor beads (specific to the tags) are added to a microplate well with the recombinant proteins. In proximity, a signal is generated.
-
Increasing concentrations of this compound are added to the wells.
-
Disruption of the β-catenin/TCF4 interaction by this compound leads to a decrease in the signal.
-
The IC50 value is calculated from the dose-response curve.
-
2. Wnt Signaling Reporter Assay (e.g., TOP/FOP Flash Assay)
-
Objective: To measure the functional inhibition of Wnt signaling in a cellular context.
-
Methodology:
-
A cancer cell line with constitutive Wnt signaling (e.g., SW480, HCT116) is transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOP Flash) and a negative control plasmid (FOP Flash).
-
Transfected cells are treated with increasing concentrations of this compound for a defined period (e.g., 24-48 hours).
-
Luciferase activity is measured using a luminometer.
-
The ratio of TOP/FOP activity is calculated to normalize for non-specific effects.
-
The IC50 value for functional inhibition is determined.
-
3. Cell Viability/Proliferation Assay
-
Objective: To assess the effect of this compound on the growth of Wnt-dependent cancer cells.
-
Methodology:
-
Wnt-dependent (e.g., APC-mutant colorectal cancer cells) and Wnt-independent cancer cell lines are seeded in multi-well plates.
-
Cells are treated with a dilution series of this compound.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, MTS) or fluorometric (e.g., CellTiter-Glo) assay.
-
The EC50 for growth inhibition is calculated for each cell line to determine selectivity.
-
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.
Caption: Representative experimental workflow for characterizing this compound activity.
References
A Technical Guide to Natural Astaxanthin Sources for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary natural sources of astaxanthin (B1665798), a potent antioxidant carotenoid, for applications in research and development. It covers quantitative data on astaxanthin yields, detailed experimental protocols for extraction and analysis, and the molecular signaling pathways modulated by this compound.
Principal Natural Sources of Astaxanthin
Astaxanthin is synthesized by a variety of microorganisms and accumulates in the marine food chain.[1] For research and commercial production, the microalga Haematococcus pluvialis is the most significant source due to its ability to accumulate high concentrations of astaxanthin under stress conditions.[2][3] Other notable sources include the yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma) and crustaceans such as krill and shrimp, where astaxanthin is a byproduct.[4][5][6]
Table 1: Astaxanthin Content in Primary Natural Sources
| Source Organism | Common Name | Typical Astaxanthin Yield (mg/g dry weight) | Notes |
| Haematococcus pluvialis | Microalga | 15 - 50 mg/g (1.5 - 5%)[2][3][7] | Highest known natural concentration. Production is induced by environmental stress. |
| Xanthophyllomyces dendrorhous | Red Yeast | 0.2 - 1.75 mg/g (0.02 - 0.175%)[6][8] | Yields are generally lower than H. pluvialis but can be improved through mutagenesis and optimized fermentation.[6] |
| Euphausia superba | Antarctic Krill | 0.06 - 0.12 mg/g (60 - 120 µg/g) | Astaxanthin is typically extracted from krill oil. |
| Crustacean Byproducts | Shrimp, Crab Shells | Variable, generally lower than primary sources. | Astaxanthin is bound in a complex and requires processing for extraction. |
| Chlorella zofingiensis | Microalga | Up to 7 mg/g (0.7%)[9] | An alternative microalgal source with rapid growth potential.[9] |
Experimental Protocols
Accurate and reproducible methodologies are critical for research applications. The following sections detail standardized protocols for the cultivation of H. pluvialis, followed by astaxanthin extraction and quantification.
The production of astaxanthin in H. pluvialis is a two-stage process. The initial "green phase" focuses on biomass accumulation, while the subsequent "red phase" involves inducing stress to stimulate astaxanthin synthesis.[3]
Objective: To cultivate H. pluvialis and induce astaxanthin accumulation.
Methodology:
-
Green Phase (Growth):
-
Inoculate a sterile culture medium (e.g., BG-11 or BAR medium) with an axenic culture of H. pluvialis.
-
Incubate under optimal growth conditions: continuous illumination (low to moderate light intensity), aeration, and a temperature of 20-25°C.[8]
-
Monitor cell density until the culture reaches the desired biomass concentration.
-
-
Red Phase (Stress Induction):
-
Once sufficient biomass is achieved, introduce environmental stressors to trigger the transition from motile green cells to red aplanospores, which accumulate astaxanthin.[9]
-
Common stressors include:
-
Continue incubation under these stress conditions for several days. The cells will visibly change from green to deep red as astaxanthin accumulates.
-
The robust cell wall of H. pluvialis cysts necessitates effective cell disruption for efficient astaxanthin extraction.[7][10]
Objective: To extract astaxanthin from H. pluvialis biomass for quantification.
Methodology:
-
Harvesting and Drying:
-
Harvest the red cyst cells by centrifugation.
-
Lyophilize (freeze-dry) the cell pellet to obtain a dry biomass powder.
-
-
Cell Disruption (Select one method):
-
Solvent Extraction:
-
Suspend the disrupted biomass in an organic solvent. Acetone is highly effective and commonly used.[7] Other solvents include ethanol (B145695) or methanol.[7][11]
-
Incubate the mixture, often with agitation or sonication, to facilitate extraction.[11] Microwave-assisted extraction (MAE) can also enhance recovery and reduce extraction time.[7][11]
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the extracted astaxanthin. Repeat the extraction on the pellet until it becomes colorless to ensure complete recovery.[12]
-
Pool the supernatants for subsequent analysis.
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for accurate astaxanthin quantification, as it separates astaxanthin from other carotenoids and chlorophyll (B73375) degradation products.[13] Spectrophotometry offers a faster but less specific alternative.[13][14]
Objective: To accurately determine the concentration of astaxanthin in the extract.
A. HPLC Method (Recommended)
-
Sample Preparation:
-
Filter the solvent extract through a 0.22 µm syringe filter before injection.
-
If the biomass contains astaxanthin esters (common in H. pluvialis), saponification (alkali treatment) may be required to hydrolyze the esters to free astaxanthin for accurate quantification against a pure standard.[13]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient or isocratic mixture of solvents such as methanol, acetonitrile (B52724), water, and/or dichloromethane.[15][16] A common mobile phase is a mixture of water and acetonitrile (e.g., 30:70 v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV-Vis detector set to the absorbance maximum of astaxanthin, typically between 474-480 nm.[14][15]
-
Quantification: Calculate the concentration based on a calibration curve generated from pure astaxanthin standards.
-
B. Spectrophotometric Method
-
Measurement:
-
Calculation:
-
Calculate the concentration using the Beer-Lambert law: c = A / (ε × l).[17]
-
Convert the concentration from mol/L to mg/L using the molar mass of astaxanthin (~596.84 g/mol ).[17]
-
Note: This method is prone to overestimation due to interfering absorption from other pigments.[13][14] Using a wavelength of 530 nm has been suggested to reduce interference from chlorophyll.[12]
-
Signaling Pathways and Mechanisms of Action
Astaxanthin's potent antioxidant and anti-inflammatory properties are central to its research applications.[18][19] It modulates key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.[4][20][21]
Astaxanthin exerts both direct and indirect antioxidant effects. It directly quenches reactive oxygen species (ROS) due to its unique molecular structure that allows it to span the cell membrane.[18][22][23] Indirectly, it activates the Nrf2 signaling pathway, the master regulator of the cellular antioxidant response.[4][24][25]
-
Mechanism: Under conditions of oxidative stress, astaxanthin promotes the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1.[26] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[25] This leads to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1), SOD, and Catalase, enhancing the cell's endogenous antioxidant defenses.[20][27]
References
- 1. The Role of Astaxanthin as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Astaxanthin-Producing Green Microalga Haematococcus pluvialis: From Single Cell to High Value Commercial Products [frontiersin.org]
- 3. Frontiers | A comprehensive review on microalgae based astaxanthin: bioprocess optimization, technological barriers, industrial applications and future roadmap [frontiersin.org]
- 4. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved astaxanthin production by Xanthophyllomyces dendrorhous SK984 with oak leaf extract and inorganic phosphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. e-algae.org [e-algae.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Extraction Methods, Encapsulation Techniques, and Health Benefits of Astaxanthin | MDPI [mdpi.com]
- 12. Accurate quantification of astaxanthin from <i>Haematococcus</i> crude extract spectrophotometrically - ProQuest [proquest.com]
- 13. nutritionaloutlook.com [nutritionaloutlook.com]
- 14. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jnfs.ssu.ac.ir [jnfs.ssu.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Astaxanthin? [synapse.patsnap.com]
- 19. Antioxidant and anti‑inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. [PDF] Astaxanthin and Nrf2 signaling pathway: a novel target for new therapeutic approaches. | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. Astaxanthin attenuates oxidative stress and immune impairment in D-galactose-induced aging in rats by activating the Nrf2/Keap1 pathway and suppressing the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Astaxanthin Induces the Nrf2/HO-1 Antioxidant Pathway in Human Umbilical Vein Endothelial Cells by Generating Trace Amounts of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to aStAx-35R: A Stapled Peptide Inhibitor of the Wnt/β-Catenin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A central event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors. The stapled peptide, aStAx-35R, has been developed as a potent and selective inhibitor of this protein-protein interaction. This document provides a comprehensive technical overview of the molecular structure, chemical properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and characterization.
Molecular Structure and Chemical Properties
This compound is a hydrocarbon-stapled alpha-helical peptide designed to mimic the β-catenin binding domain of its natural ligand, Axin. The stapling technology enhances the peptide's helicity, proteolytic resistance, and cell permeability.
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁₁H₁₇₈N₄₀O₂₀ | [1][2] |
| Molecular Weight | 2392.86 g/mol | [1][2] |
| CAS Number | 1418863-17-8 | [1][2] |
| Peptide Sequence | Sequence not publicly available | |
| Structure | Hydrocarbon-stapled α-helical peptide | [1][2] |
Note: The precise amino acid sequence of this compound is proprietary and not available in the public domain.
Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling
This compound functions as a competitive antagonist of the β-catenin/TCF4 interaction.[1][2] By binding directly to the TCF docking site on β-catenin, this compound prevents the recruitment of β-catenin to the TCF/LEF transcription factors. This disruption of the transcriptional complex inhibits the expression of Wnt target genes that drive cell proliferation and survival in cancer cells.
Caption: this compound competitively inhibits the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and biological evaluation of this compound.
Synthesis and Purification of this compound
Protocol derived from general methods for stapled peptide synthesis.
-
Peptide Synthesis: The linear peptide precursor is synthesized on solid phase using standard Fmoc-based chemistry. The unnatural, olefin-bearing amino acids for the hydrocarbon staple are incorporated at the desired positions.
-
On-Resin Cyclization: Ring-closing metathesis is performed on the resin-bound peptide using a Grubbs catalyst to form the hydrocarbon staple.
-
Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
Caption: General workflow for the synthesis and purification of this compound.
Fluorescence Polarization (FP) Binding Assay
This protocol is a generalized procedure for FP-based binding assays.
-
Reagents:
-
Fluorescently labeled tracer peptide (e.g., FITC-labeled TCF4-derived probe).
-
Purified β-catenin protein.
-
This compound at various concentrations.
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
-
Procedure:
-
A fixed concentration of the fluorescent tracer and β-catenin are incubated in the assay buffer in a microplate.
-
Increasing concentrations of this compound are added to the wells.
-
The plate is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization with increasing concentrations of this compound indicates competitive binding.
-
The data are fitted to a suitable binding model to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
-
Table 2: Binding Affinity of this compound for β-Catenin
| Parameter | Value | Reference |
| Binding Affinity (Kd) | Data not publicly available |
TCF/LEF Luciferase Reporter Assay
This protocol outlines a common method for assessing Wnt pathway activity.
-
Cell Culture and Transfection:
-
Cells (e.g., HEK293T) are cultured in a suitable medium.
-
Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).
-
-
Treatment:
-
Transfected cells are treated with a Wnt pathway agonist (e.g., Wnt3a conditioned medium) in the presence of varying concentrations of this compound.
-
-
Luciferase Assay:
-
After incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.
-
The dose-dependent inhibition of Wnt-induced luciferase activity by this compound is used to determine the IC50 value.
-
Table 3: Inhibition of Wnt/β-Catenin Signaling by this compound
| Assay | Cell Line | IC50 | Reference |
| TCF/LEF Reporter Assay | HeLa | ~5 µM | [3] |
Cell Viability Assay
A general protocol for determining the effect of a compound on cell proliferation.
-
Cell Seeding:
-
Cancer cell lines (both Wnt-dependent and Wnt-independent) are seeded in 96-well plates and allowed to adhere overnight.
-
-
Treatment:
-
Cells are treated with a range of concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Plates are incubated for a specified period (e.g., 5 days).
-
-
Viability Measurement:
-
Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis:
-
The luminescence signal is proportional to the number of viable cells.
-
The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curve.
-
Table 4: Growth Inhibitory Activity of this compound in Cancer Cell Lines
| Cell Line | Wnt/β-Catenin Status | GI50 (µM) | Reference |
| DLD1 | Dependent (APC mutant) | ~10 | [3] |
| SW480 | Dependent (APC mutant) | ~15 | [3] |
| HCT116 | Dependent (β-catenin mutant) | ~20 | [3] |
| A549 | Independent | > 50 | [3] |
| RKO | Independent | > 50 | [3] |
Summary and Future Directions
This compound is a promising stapled peptide that effectively and selectively inhibits the Wnt/β-catenin signaling pathway by directly targeting the β-catenin/TCF4 interaction. The data presented herein demonstrate its potent anti-proliferative activity in Wnt-dependent cancer cell lines. The detailed experimental protocols provide a foundation for further investigation and development of this compound and other stapled peptides as potential therapeutics for the treatment of Wnt-driven cancers. Future work should focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy and safety in preclinical animal models.
References
Astaxanthin's intricate dance with cellular signaling: A technical guide
For Researchers, Scientists, and Drug Development Professionals
Astaxanthin (B1665798), a xanthophyll carotenoid naturally abundant in marine organisms, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] Its therapeutic potential extends across a spectrum of diseases, including those with inflammatory, oxidative, and apoptotic underpinnings.[1][3] This technical guide delves into the core molecular mechanisms through which astaxanthin exerts its effects, focusing on its modulation of key signaling pathways in various cellular models. We provide a synthesis of quantitative data, detailed experimental protocols, and visual representations of these complex interactions to support ongoing research and development efforts.
Core Signaling Pathways Modulated by Astaxanthin
Astaxanthin's pleiotropic effects are rooted in its ability to interact with and modulate several critical intracellular signaling cascades. Its unique molecular structure allows it to span cellular membranes, enabling it to scavenge reactive oxygen species (ROS) in both the cytosol and the lipid bilayer, thereby protecting against oxidative damage.[2][4][5] This antioxidant capacity is a foundational element of its mechanism, influencing multiple downstream pathways.
Nrf2/ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[9][10]
Astaxanthin is a potent activator of the Nrf2-ARE pathway.[6][9][11] Studies have shown that astaxanthin can induce the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes.[10][12] This activation helps cells combat oxidative stress and maintain redox homeostasis.[7][11] In some models, this activation is mediated by the generation of trace amounts of ROS by astaxanthin itself, which serves as a signaling molecule to trigger the Nrf2 response.[12] The PI3K/Akt pathway has also been identified as an upstream activator of Nrf2 in response to astaxanthin.[11][13]
References
- 1. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases [mdpi.com]
- 3. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Astaxanthin and Nrf2 signaling pathway: a novel target for new therapeutic approaches. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astaxanthin activates nuclear factor erythroid-related factor 2 and the antioxidant responsive element (Nrf2-ARE) pathway in the brain after subarachnoid hemorrhage in rats and attenuates early brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Astaxanthin Induces the Nrf2/HO-1 Antioxidant Pathway in Human Umbilical Vein Endothelial Cells by Generating Trace Amounts of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of Astaxanthin in Mitigating Mitochondrial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of astaxanthin (B1665798) (referred to herein as aStAx-35R, as a potential specific formulation) in mitigating mitochondrial dysfunction. Drawing from a range of preclinical and clinical studies, this document outlines the mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Executive Summary
Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including metabolic disorders, neurodegenerative diseases, and age-related conditions.[1][2][3] The mitochondrion, as the central hub of cellular metabolism, is particularly susceptible to oxidative stress, which can lead to impaired energy production, increased generation of reactive oxygen species (ROS), and the initiation of apoptotic pathways.[3][4] Astaxanthin, a xanthophyll carotenoid, has emerged as a potent antioxidant with significant potential to protect against mitochondrial damage.[5][6][7] Its unique molecular structure allows it to span the mitochondrial membrane, exerting its protective effects on both the inner and outer layers.[5][8] Beyond its direct antioxidant activity, astaxanthin modulates key signaling pathways involved in mitochondrial biogenesis, dynamics, and quality control, making it a promising therapeutic agent for conditions associated with mitochondrial dysfunction.[9][10]
Mechanism of Action
Astaxanthin mitigates mitochondrial dysfunction through a multi-faceted approach, encompassing direct antioxidant effects and the modulation of critical cellular signaling pathways.
Direct Antioxidant Effects
Astaxanthin's potent antioxidant capacity is a primary mechanism for its protective effects on mitochondria.[5][6][9] Its elongated structure with terminal polar groups enables it to embed within the mitochondrial membranes, where it can directly scavenge ROS and inhibit lipid peroxidation.[5][8][9] This is particularly crucial as the mitochondrial electron transport chain is a major source of endogenous ROS production.[9] By neutralizing these harmful molecules at their source, astaxanthin helps to preserve the integrity and function of mitochondrial components.[4][9]
Modulation of Signaling Pathways
Beyond its direct scavenging activity, astaxanthin influences several key signaling pathways that regulate mitochondrial function and cellular health.
Astaxanthin has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11][12] Activated AMPK, in turn, stimulates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[5][11] This leads to an increase in the number and function of mitochondria, enhancing cellular respiratory capacity and fatty acid oxidation.[11][12][13]
The transcriptional pathways regulated by Nuclear factor erythroid 2-related factor 2 (Nrf2) and PGC-1α are crucial for maintaining mitochondrial function and biogenesis.[1] Astaxanthin has been shown to influence these pathways, contributing to its protective effects against oxidative stress-induced mitochondrial damage.[1]
In the context of non-alcoholic fatty liver disease (NAFLD), astaxanthin has been demonstrated to up-regulate the Fibroblast growth factor 21 (FGF21)/PGC-1α pathway.[14] This pathway is instrumental in improving mitochondrial biogenesis and functionality, thereby alleviating hepatic lipid accumulation, inflammation, and apoptosis.[14]
Oxidative stress is a potent activator of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[9] Astaxanthin has been shown to inhibit the canonical NF-κB signaling pathway, thereby suppressing the expression of pro-inflammatory cytokines and reducing inflammation-associated mitochondrial damage.[9]
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies investigating the effects of astaxanthin on markers of mitochondrial dysfunction and oxidative stress.
| Human Studies | ||||
| Study Population | Dosage | Duration | Key Findings | Reference |
| 35 cataract patients | 6 mg/day | 2 weeks | Reduced total hydroperoxides (p < 0.05); Increased superoxide (B77818) scavenging activity (p < 0.05) | Choi H.D. et al., 2011[9] |
| 23 obese and overweight subjects | 5 and 20 mg/day | 3 weeks | 5 mg/day: Malondialdehyde (MDA) decreased by 34.6% | Choi H.D. et al., 2011[9] |
| Patients with type 2 diabetes | 8 mg/day | 8 weeks | Improved glucose metabolism and decreased blood pressure | [6] |
| Animal and In Vitro Studies | |||
| Model System | Treatment | Key Findings | Reference |
| High-fat diet (HFD)-fed C57BL/6J mice | Astaxanthin supplemented diet for 24 weeks | Significant reduction in blood glucose, serum total triglycerides, and cholesterol (p < 0.05) | [12] |
| Rat heart mitochondria with isoproterenol (B85558) (ISO)-induced injury | Astaxanthin administration | ISO decreased Mfn2 and OPA1 content by 43% and 80% respectively; AX with ISO did not change Mfn2 content, but OPA1 content was decreased by 77% compared to control. | [15] |
| Cultured C2C12 cells and isolated rat skeletal muscle fibers with heat-induced injury | Astaxanthin supplementation | Prevented mitochondrial fragmentation and depolarization; Reduced apoptotic cell death; Increased PGC-1α and mitochondrial transcription factor A expression | [5] |
| Human renal mesangial cells with high-glucose exposure | Astaxanthin treatment | Prevented elevated ROS production in mitochondria | [5] |
| L02 cell line treated with free fatty acids (FFAs) | Astaxanthin treatment | Restored oxidative phosphorylation (OXPHOS) enzymatic activity | [14] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on astaxanthin and mitochondrial dysfunction.
In Vivo High-Fat Diet Mouse Model
-
Objective: To investigate the effect of astaxanthin on metabolic parameters and mitochondrial function in a diet-induced obesity model.
-
Animal Model: 6-week-old male C57BL/6J mice.[12]
-
Diet Groups:
-
Normal Chow (NC)
-
NC supplemented with Astaxanthin (NC+AX)
-
High-Fat Diet (HFD)
-
HFD supplemented with Astaxanthin (HFD+AX)[12]
-
-
Duration: 24 weeks.[12]
-
Methodology:
-
Mice are randomly assigned to one of the four diet groups.
-
Body weight and food intake are monitored regularly.
-
At the end of the study period, blood samples are collected for analysis of glucose, insulin (B600854), total triglycerides, and cholesterol.
-
Skeletal muscle tissue is harvested for subsequent analysis.
-
Western Blotting: Tissue lysates are prepared and protein concentrations are determined. Proteins of interest (e.g., AMPK, PGC-1α, OXPHOS complexes) are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Gene Expression Analysis: RNA is extracted from the tissue, reverse transcribed to cDNA, and quantitative real-time PCR is performed to measure the expression levels of genes related to mitochondrial biogenesis and fatty acid metabolism.
-
Hyperinsulinemic-euglycemic clamp study: To assess insulin sensitivity and glucose uptake in peripheral tissues.
-
In Vitro C2C12 Cell Culture Model
-
Objective: To examine the direct effects of astaxanthin on skeletal muscle cells under metabolic stress.
-
Cell Line: C2C12 mouse myoblast cell line.
-
Treatment:
-
Palmitate acid (PA) to induce metabolic stress.
-
Astaxanthin treatment at various concentrations.
-
-
Methodology:
-
C2C12 myoblasts are cultured and differentiated into myotubes.
-
Myotubes are then treated with PA with or without astaxanthin for a specified duration.
-
Mitochondrial Biogenesis Assessment: Western blotting is performed to measure the protein levels of PGC-1α and other mitochondrial biogenesis markers.
-
Oxidative Stress Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFDA. Antioxidant enzyme activity (e.g., SOD, CAT) is also assessed.
-
ATP Production Assay: Cellular ATP levels are quantified using a luciferin/luciferase-based assay to determine mitochondrial respiratory function.
-
Mitochondrial Morphology Analysis: Cells are stained with mitochondria-specific dyes (e.g., MitoTracker) and imaged using confocal microscopy to assess mitochondrial fission and fusion.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Astaxanthin's direct antioxidant and anti-inflammatory mechanisms.
Caption: The AMPK/PGC-1α signaling pathway activated by astaxanthin.
Caption: A representative experimental workflow for an in vivo study.
Conclusion
Astaxanthin presents a compelling profile as a therapeutic agent for mitigating mitochondrial dysfunction. Its ability to act as a potent antioxidant within the mitochondrial membranes, coupled with its capacity to modulate key signaling pathways involved in mitochondrial biogenesis and quality control, underscores its potential in the prevention and treatment of a range of chronic and degenerative diseases. The quantitative data from both preclinical and clinical studies provide a strong rationale for its further investigation and development. The experimental protocols and visualized pathways detailed in this guide offer a framework for researchers and drug development professionals to design and interpret future studies aimed at fully elucidating the therapeutic benefits of astaxanthin in the context of mitochondrial health.
References
- 1. Astaxanthin as an antioxidant: exploring its potential in prevention of mitochondrial dysfunction | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 2. Review supports astaxanthin’s role as a ‘mitochondrial nutrient’ [nutraingredients.com]
- 3. Inhibitory Effect of Astaxanthin on Oxidative Stress-Induced Mitochondrial Dysfunction-A Mini-Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin inhibits oxidative stress and protects against mitochondrial dysfunction [casi.org]
- 7. [PDF] Inhibitory Effect of Astaxanthin on Oxidative Stress-Induced Mitochondrial Dysfunction-A Mini-Review | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Astaxanthin as a Novel Mitochondrial Regulator: A New Aspect of Carotenoids, beyond Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Astaxanthin stimulates mitochondrial biogenesis in insulin resistant muscle via activation of AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Astaxanthin alleviates oxidative stress and skeletal muscle damage by promoting mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Astaxanthin attenuates hepatic damage and mitochondrial dysfunction in non‐alcoholic fatty liver disease by up‐regulating the FGF21/PGC‐1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Astaxanthin on Mitochondrial Dynamics in Rat Heart Mitochondria under ISO-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of Astaxanthin: A Technical Guide to its Bioavailability, Metabolism, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vivo bioavailability and metabolism of astaxanthin (B1665798), a potent antioxidant carotenoid. The document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers in the fields of pharmacology, nutrition, and drug development.
Bioavailability of Astaxanthin: A Complex Absorption Process
Astaxanthin, a lipophilic compound, exhibits low oral bioavailability, a critical factor influencing its therapeutic potential.[1][2] Its absorption is a multi-step process akin to that of other lipid-soluble molecules.[3] This process involves its release from the food matrix, emulsification with dietary fats and bile salts to form micelles in the gastrointestinal tract, and subsequent passive diffusion across the intestinal brush border into the enterocytes.[1] Within the enterocytes, astaxanthin is incorporated into chylomicrons, which are then secreted into the lymphatic system before entering systemic circulation.[3]
Several factors significantly influence the bioavailability of astaxanthin. Co-administration with dietary fats or incorporation into lipid-based formulations markedly enhances its absorption.[2][4] Studies have demonstrated that specialized formulations, such as those containing long-chain triglycerides, polysorbate 80, and glycerol (B35011) mono- and dioleate, can increase bioavailability by 1.7 to 3.7 times compared to standard preparations.[2] A micellar formulation of astaxanthin has also been shown to achieve a higher maximum plasma concentration (Cmax) in a shorter time (Tmax).[5]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of astaxanthin from various in vivo studies in both humans and rats, highlighting the impact of dosage and formulation on its bioavailability.
Table 1: Pharmacokinetic Parameters of Astaxanthin in Humans
| Dosage | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| 40 mg | Reference | - | - | - | [6] |
| 40 mg | Formulation A (palm oil, polysorbate 80) | - | - | - | [6] |
| 40 mg | Formulation B (glycerol mono/dioleate, polysorbate 80) | - | - | - | [6] |
| 40 mg | Formulation C (glycerol mono/dioleate, polysorbate 80, sorbitan (B8754009) monooleate) | - | - | - | [6] |
| 8 mg | Native Astaxanthin | 3.86 | 8.5 | - | [5][7] |
| 8 mg | Micellar Formulation | 7.21 | 3.67 | - | [5][7] |
| 100 mg | Free Astaxanthin | 1.3 | 6.7 | - | [7] |
| 50 mg (single dose) | - | ~0.21-0.23 | 16 | - | [8] |
| 12 mg/day | - | ~0.21-0.23 | - | - | [8] |
Table 2: Pharmacokinetic Parameters of Astaxanthin in Rats (Intravenous Administration)
| Dose (mg/kg) | AUC (µg·h/mL) |
| 5 | Dose-normalized AUC significantly lower than 20 mg/kg |
| 10 | - |
| 20 | Dose-normalized AUC significantly greater than 5 mg/kg |
Source:[9]
Table 3: Pharmacokinetic Parameters of Astaxanthin in Rats (Oral Administration)
| Dose (mg/kg) | AUC (µg·h/mL) |
| 100 | Linear dose-response |
| 200 | Linear dose-response |
Source:[9]
Distribution and Metabolism: The Fate of Astaxanthin in the Body
Following absorption, astaxanthin is distributed to various tissues. In rats, studies have shown that astaxanthin accumulates in the spleen, kidneys, adrenals, liver, skin, and eyes.[10][11] Notably, the liver is a primary site of metabolism.[12]
The metabolism of astaxanthin involves enzymatic conversion to various metabolites. In rats, astaxanthin is metabolized to 3-hydroxy-4-oxo-β-ionone and its reduced form, 3-hydroxy-4-oxo-7,8-dihydro-β-ionone, which can also be found as glucuronide conjugates.[9] In humans, in vivo and in vitro studies have identified 3-hydroxy-4-oxo-β-ionol and 3-hydroxy-4-oxo-β-ionone as metabolites.[9] The primary enzyme responsible for astaxanthin metabolism in rats has been identified as cytochrome P-450 1A1/2.[10][12]
Experimental Protocols: Methodologies for In Vivo Assessment
Quantification of Astaxanthin in Biological Samples
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of astaxanthin in biological matrices such as plasma and tissues.[12][13][14][15]
Sample Preparation: A common procedure for plasma sample preparation involves deproteinization. This is typically achieved by adding a mixture of ethanol (B145695) and tetrahydrofuran (B95107) (e.g., in a 1:9 ratio) to the plasma sample, followed by centrifugation to precipitate proteins.[15] The resulting supernatant, containing the extracted astaxanthin, is then injected into the HPLC system.[15] For tissue samples, homogenization is followed by solvent extraction.[16]
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly employed for the separation of astaxanthin and its isomers.[13][14]
-
Mobile Phase: A variety of mobile phase compositions have been reported. A common isocratic system consists of a mixture of methanol, water, and ethyl acetate (B1210297) (e.g., 82:8:10 v/v/v).[15] Another described mobile phase is a mixture of methanol, water, acetonitrile, and dichloromethane (B109758) (70:4:13:13 v/v/v/v).[17]
-
Flow Rate: Flow rates typically range from 1.0 to 1.5 mL/min.[13][15]
-
Detection: Astaxanthin is detected using a UV-Vis or diode array detector at its maximum absorbance wavelength, which is approximately 474-480 nm.[13][15][17]
In Vivo Animal Study Design
Pharmacokinetic Studies: In a typical pharmacokinetic study in rats, astaxanthin is administered either intravenously (e.g., via the tail vein) or orally (e.g., by gavage).[9][10] Blood samples are collected at predetermined time points post-administration.[9] Plasma is then separated and analyzed for astaxanthin concentration using a validated HPLC method.
Tissue Distribution Studies: For tissue distribution analysis, animals are administered astaxanthin, often for a specified period (e.g., daily for one or two weeks).[11][16] At the end of the study period, animals are euthanized, and various organs and tissues are harvested.[11][16] The concentration of astaxanthin in each tissue is then determined following homogenization and extraction, typically by HPLC.[16]
Modulation of Cellular Signaling Pathways
Astaxanthin exerts its diverse biological effects, including antioxidant and anti-inflammatory activities, through the modulation of key cellular signaling pathways.[18][19][20]
Nrf2 Signaling Pathway
Astaxanthin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[18][19][20] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by astaxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[18]
NF-κB Signaling Pathway
Astaxanthin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key player in the inflammatory response.[18][21] In its inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Astaxanthin can inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB.[21]
References
- 1. [PDF] Astaxanthin and Nrf2 signaling pathway: a novel target for new therapeutic approaches. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Astaxanthin enhances erlotinib-induced cytotoxicity by p38 MAPK mediated xeroderma pigmentosum complementation group C (XPC) down-regulation in human lung cancer cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 5. Comparative Pharmacokinetic Study of Standard Astaxanthin and its Micellar Formulation in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyanotech.com [cyanotech.com]
- 7. Comparative Pharmacokinetic Study of Standard Astaxanthin and its Micellar Formulation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbone.com [cellbone.com]
- 9. Pharmacokinetics and first-pass metabolism of astaxanthin in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Pharmacokinetics and first-pass metabolism of astaxanthin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue distribution of astaxanthin in rats following exposure to graded levels in the feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
Astaxanthin for Neuroprotection: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the preclinical evidence supporting the neuroprotective potential of astaxanthin (B1665798), a potent antioxidant carotenoid. We summarize key quantitative findings, provide detailed experimental methodologies from seminal studies, and visualize the core signaling pathways implicated in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring astaxanthin as a therapeutic candidate for neurological disorders.
Core Findings in Preclinical Models
Astaxanthin has demonstrated significant neuroprotective effects across a range of preclinical models of neurological diseases, including traumatic brain injury (TBI), Parkinson's disease, Alzheimer's disease, and ischemic stroke. Its therapeutic efficacy is largely attributed to its potent antioxidant and anti-inflammatory properties.[1]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key preclinical studies investigating the neuroprotective effects of astaxanthin.
Table 1: Neuroprotective Effects of Astaxanthin in Traumatic Brain Injury (TBI) Models
| Animal Model | Astaxanthin Dose & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Male C57BL/6 Mice (CCI Model) | 100 mg/kg, intraperitoneally | Single dose post-TBI | - Significantly improved neurological severity scores (NSS). - Increased expression of Nrf2 and HO-1. - Reduced cerebral edema. | [2][3] |
| Male Sabra Mice (CHI Model) | 100 mg/kg, gavage | 2 weeks pre-treatment | - Significant improvement in NSS beginning 24h post-CHI and lasting 28 days. - Improved cognitive function in novel object recognition and Y-maze tests. | [4][5] |
| Mice (Weight-drop model) | Not specified | Not specified | - Significantly reduced oxidative insults at Days 1, 3, and 7 post-TBI. - Ameliorated neuronal apoptosis on Day 3. - Improved neurological functions for up to 3 weeks. | [6] |
Table 2: Neuroprotective Effects of Astaxanthin in Parkinson's Disease Models
| Animal Model | Astaxanthin Dose & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| C57BL/6 Mice (MPTP Model) | 4-week dietary supplementation | 4 weeks | - Protected against the loss of tyrosine hydroxylase (TH) staining in the substantia nigra and striatum. - Reduced microglial activation (IBA-1 staining). | [7][8] |
| Young and Aged C57BL/6 Mice (MPTP Model) | Dietary supplementation | Not specified | - Preserved neurons in the substantia nigra of both young and aged mice. - Less efficacious in aged animals in protecting against TH loss throughout the nigro-striatal circuit. | [9][10] |
| C57BL/6 Mice (MPTP Model) | 30 mg/kg, intraperitoneally | Not specified | - Markedly increased TH-positive neurons. - Decreased argyrophilic neurons. | [11] |
Table 3: Neuroprotective Effects of Astaxanthin in Alzheimer's Disease Models
| Animal Model | Astaxanthin Dose & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Wistar Rats (Aβ (1–42) infusion) | 0.5 mg/kg and 1 mg/kg, orally | 28 days | - Significantly reversed cognitive and memory impairment (Morris water maze, Novel object recognition). - Attenuated soluble Aβ (1–42) levels and oxidative stress in the hippocampus. | [12] |
| Wistar Rats (Aβ (1-42) peptides) | 10 mg/kg (powder), orally | 30 days | - Significantly reduced cognitive and memory impairments (Morris water maze, novel object recognition, novel object location). - Reduced oxidative markers (GPx, MDA) in the cortex and hippocampus. | [13] |
| Ferrous Amyloid Buthionine (FAB)-infused Rats | Not specified | Not specified | - Decreased neuroinflammation. - Restored choline (B1196258) acetyltransferase (ChAT) positive fibers in the hippocampus. - Ameliorated behavioral deficits. | [14][15] |
| Aluminum chloride-induced AD-like Rats | 5, 10, and 15 mg/kg, orally | 6 weeks | - Significantly improved performance in the Morris water maze. - Suppressed the accumulation of amyloid β1–42 and malondialdehyde. | [16] |
Table 4: Neuroprotective Effects of Astaxanthin in Stroke Models
| Animal Model | Astaxanthin Dose & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Male Wistar Rats (MCAO Model) | 25, 45, and 65 mg/kg | Single dose post-occlusion | - Significantly reduced stroke volume and neurological deficits (most effective at 45 mg/kg). - Restored total oxidant status and caspase 3 levels. | [17][18] |
| Adult Rats (MCAO Model) | Intragastrically for 7 days (pretreatment) | 7 days | - Prevented neurological deficits and reduced cerebral infarction volume. | [19] |
| Adult Rats (MCAO Model) | Intracerebroventricularly | Single dose pre-MCAO | - Increased locomotor activity. - Reduced cerebral infarction at 2 days post-MCAO. | [20] |
| Rats (BCCAO Model of Vascular Dementia) | 25 mg/kg/day, gastric infusion | 4 weeks | - Significantly rescued memory impairments (Y-maze, Morris water maze). - Protected against hippocampal neuronal death and attenuated apoptosis. | [21] |
| Rats (MCAO Model) | 80 mg/kg, intragastrically | Two doses pre-ischemia | - Dramatically diminished infarct volume and improved neurological deficit in a dose-dependent manner. | [22] |
Key Signaling Pathways in Astaxanthin-Mediated Neuroprotection
Astaxanthin exerts its neuroprotective effects through the modulation of several key signaling pathways. The most consistently reported pathways are the Nrf2/HO-1, PI3K/Akt, and NF-κB pathways.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, astaxanthin promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme oxygenase-1 (HO-1), leading to their transcription and subsequent reduction of oxidative stress.[23]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Astaxanthin has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In the context of neuroinflammation, the activation of NF-κB leads to the production of pro-inflammatory cytokines. Astaxanthin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators and mitigating neuroinflammation.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical studies of astaxanthin for neuroprotection.
Traumatic Brain Injury (TBI) Model: Controlled Cortical Impact (CCI)
The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing a focal TBI in rodents.[24]
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized, typically with isoflurane (B1672236) or a combination of ketamine and xylazine.
-
Surgical Procedure:
-
The animal is placed in a stereotaxic frame to ensure a fixed head position.
-
A midline scalp incision is made to expose the skull.
-
A craniotomy (typically 3-5 mm in diameter) is performed over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.
-
The CCI device, which has a pneumatically or electromagnetically driven impactor tip, is positioned perpendicular to the exposed dura.
-
-
Injury Induction: The impactor tip is rapidly accelerated to a preset velocity to impact the cortex to a specified depth and for a defined duration. These parameters can be adjusted to create mild, moderate, or severe injuries.
-
Post-operative Care: Following the impact, the bone flap may be replaced or a sterile sealant is used to cover the craniotomy. The scalp is sutured, and the animal is allowed to recover on a heating pad. Post-operative analgesics are administered.
-
Astaxanthin Administration: Astaxanthin is typically dissolved in a vehicle (e.g., olive oil) and administered via intraperitoneal injection or oral gavage at a specified time point relative to the injury (e.g., 30 minutes post-CCI).[2]
Parkinson's Disease Model: MPTP Induction
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model is a widely used neurotoxicant-based model of Parkinson's disease in mice, as it selectively destroys dopaminergic neurons in the substantia nigra.[25]
-
Animal Model: C57BL/6 mice are particularly susceptible to MPTP neurotoxicity.
-
MPTP Preparation and Administration:
-
MPTP hydrochloride is dissolved in sterile saline.
-
The solution is administered to the mice via intraperitoneal injections. A common regimen is multiple injections over a single day (e.g., four injections of 10 mg/kg at 1-hour intervals for a total dose of 40 mg/kg).[7]
-
-
Astaxanthin Administration: Astaxanthin is often provided as a dietary supplement for a period (e.g., 4 weeks) prior to MPTP administration.[7][8]
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test or the pole test.
-
Histological and Biochemical Analysis: Seven days after the final MPTP injection, animals are euthanized. Brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum. Levels of microglial activation can be assessed by staining for Iba-1.
Alzheimer's Disease Model: Amyloid-Beta (Aβ) Infusion
Intracerebroventricular (i.c.v.) infusion of aggregated amyloid-beta (Aβ) peptides is a common method to model the amyloid pathology and cognitive deficits associated with Alzheimer's disease in rodents.[12]
-
Animal Model: Wistar rats are frequently used for this model.
-
Aβ Preparation: Aβ (1-42) peptides are oligomerized by incubation at 37°C for a period of time (e.g., 7 days) to form neurotoxic aggregates.
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the lateral ventricle.
-
A cannula is lowered into the lateral ventricle for the infusion of the aggregated Aβ peptides.
-
-
Astaxanthin Administration: Following a recovery period (e.g., 7 days) after Aβ infusion, astaxanthin is administered orally for a specified duration (e.g., 28 days).[12]
-
Cognitive Assessment: Spatial learning and memory are assessed using behavioral tests such as the Morris water maze and the novel object recognition test.
-
Biochemical and Histological Analysis: After the treatment period, animals are euthanized, and the hippocampus is dissected for biochemical analysis of soluble Aβ levels, markers of oxidative stress, and for histopathological evaluation of amyloid plaques using stains like Congo red.[12]
Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
The middle cerebral artery occlusion (MCAO) model is the most frequently used method to mimic focal cerebral ischemia in rodents.[18]
-
Animal Model: Male Wistar rats are commonly used.
-
Surgical Procedure:
-
The rat is anesthetized, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed through a midline neck incision.
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia.
-
-
Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Astaxanthin Administration: Astaxanthin can be administered either as a pretreatment before the MCAO procedure or as a treatment after the onset of ischemia.[19][22]
-
Assessment of Infarct Volume: At a designated time point after reperfusion (e.g., 24 hours), the animal is euthanized, and the brain is removed. The brain is typically sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume can then be quantified.
-
Neurological Deficit Scoring: Neurological function is assessed using a neurological deficit score (e.g., Bederson score) at various time points after MCAO.[26]
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for preclinical studies of astaxanthin in neuroprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cognitive Effects of Astaxanthin Pretreatment on Recovery From Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin ameliorates oxidative stress and neuronal apoptosis via SIRT1/NRF2/Prx2/ASK1/p38 after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ffhdj.com [ffhdj.com]
- 9. researchgate.net [researchgate.net]
- 10. Astaxanthin is neuroprotective in an aged mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astaxanthin protects against MPTP/MPP+-induced mitochondrial dysfunction and ROS production in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The effects of astaxanthin treatment on a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ameliorative effects of astaxanthin on brain tissues of alzheimer's disease-like model: cross talk between neuronal-specific microRNA-124 and related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. Dose-Dependent Effects of Astaxanthin on Ischemia/Reperfusion Induced Brain Injury in MCAO Model Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preventive treatment of astaxanthin provides neuroprotection through suppression of reactive oxygen species and activation of antioxidant defense pathway after stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Astaxanthin Rescues Memory Impairments in Rats with Vascular Dementia by Protecting Against Neuronal Death in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective effect of astaxanthin on H(2)O(2)-induced neurotoxicity in vitro and on focal cerebral ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Astaxanthin provides neuroprotection in an experimental model of traumatic brain injury via the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Controlled Cortical Impact Model for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Neuroprotective Effects of Astaxanthin on Functional Biochemical and Histological Outcomes after Middle Cerebral Artery Occlusion Stroke in Male Rats: the CA1 Hippocampal Region - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
A Technical Guide to the In Vitro Anti-inflammatory Effects of Astaxanthin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astaxanthin (B1665798), a naturally occurring xanthophyll carotenoid, has demonstrated potent anti-inflammatory properties across a wide range of in vitro models. This document provides a comprehensive technical overview of its mechanisms of action, summarizing key quantitative data, detailing common experimental protocols, and visualizing the critical signaling pathways involved. The evidence presented herein underscores Astaxanthin's potential as a therapeutic agent for inflammatory conditions by highlighting its ability to modulate key inflammatory cascades, including the NF-κB, NLRP3 inflammasome, and Nrf2 signaling pathways.
Quantitative Summary of Anti-inflammatory Effects
Astaxanthin exerts a dose-dependent inhibitory effect on the production of key inflammatory mediators in various cell types. The following tables summarize the quantitative data from multiple in vitro studies.
Table 1: Effect of Astaxanthin on Pro-inflammatory Cytokine Production
| Cell Line | Inflammatory Stimulus | Astaxanthin Conc. | Target Cytokine | Inhibition / Reduction | Reference |
| RAW 264.7 Macrophages | LPS (10 µg/mL) | 5 µM | TNF-α | Significant reduction from ~9000 pg/mL to ~900 pg/mL | [1][2] |
| RAW 264.7 Macrophages | LPS (10 µg/mL) | 12.5 µM | TNF-α | Significant reduction to ~500 pg/mL | [1][2] |
| RAW 264.7 Macrophages | LPS (10 µg/mL) | 25 µM | TNF-α | Significant reduction to ~375 pg/mL | [1][2] |
| Human Neutrophils | LPS | 10 µM | TNF-α | Reduction from 892.7 to 476.9 pg/mL | [3] |
| Human Neutrophils | LPS | 50 µM | TNF-α | Reduction from 892.7 to 426.3 pg/mL | [3] |
| Human Neutrophils | LPS | 100 µM | TNF-α | Reduction from 892.7 to 454.5 pg/mL | [3] |
| Human Neutrophils | LPS | Various | IL-1β | Significant reduction | [3] |
| RAW 264.7 Macrophages | LPS | Various | IL-1β | mRNA expression decreased | [4] |
| RAW 264.7 Macrophages | LPS | Various | IL-6 | mRNA expression decreased | [4] |
| THP-1 Macrophages | LPS | Various | IL-6 | Direct binding and inhibition | [5] |
LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6.
Table 2: Effect of Astaxanthin on Inflammatory Mediators and Enzymes
| Cell Line | Inflammatory Stimulus | Astaxanthin Conc. | Target Mediator/Enzyme | Inhibition / Reduction | Reference |
| RAW 264.7 Macrophages | LPS (10 µg/mL) | 2.5 µM | Nitric Oxide (NO) | Reduced from 41.7 to 28.7 µM | [1][2] |
| RAW 264.7 Macrophages | LPS (10 µg/mL) | 12.5 µM | Nitric Oxide (NO) | Reduced from 41.7 to 15.6 µM | [1][2] |
| RAW 264.7 Macrophages | LPS (10 µg/mL) | 25 µM | Nitric Oxide (NO) | Reduced from 41.7 to 11.5 µM | [1][2] |
| RAW 264.7 Macrophages | LPS (10 µg/mL) | Various | Prostaglandin E2 (PGE2) | Dose-dependent decrease | [1][2][6] |
| RAW 264.7 Macrophages | LPS (10 µg/mL) | Various | iNOS Activity | Dose-dependent decrease | [1][2] |
| RAW 264.7 Macrophages | LPS | Various | iNOS Expression | Inhibited | [7][8] |
| RAW 264.7 Macrophages | LPS | Various | COX-2 Expression | Inhibited | [7][8] |
iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2.
Core Signaling Pathways Modulated by Astaxanthin
Astaxanthin's anti-inflammatory effects are attributed to its ability to modulate several key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][9] In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[7] This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.[7][10] Astaxanthin has been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of these inflammatory mediators.[4][7][11]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Astaxanthin exerts anti-inflammatory and antioxidant effects in macrophages in NRF2-dependent and independent manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Study Reveals Anti-inflammatory Potential of Astaxanthin against Lipopolysaccharide-induced Inflammation----Chinese Academy of Sciences [english.cas.cn]
- 6. Effects of astaxanthin on lipopolysaccharide-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyanotech.com [cyanotech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veterinaryworld.org [veterinaryworld.org]
Methodological & Application
Protocol for Astaxanthin Extraction from Haematococcus pluvialis: Application Notes for Researchers
Introduction
Haematococcus pluvialis, a freshwater microalga, is the richest known natural source of astaxanthin (B1665798), a potent antioxidant carotenoid with significant applications in the pharmaceutical, nutraceutical, and cosmetic industries. Astaxanthin accumulation is a protective mechanism for the alga under stress conditions, such as high light intensity, nutrient deprivation, and salinity, leading to the formation of thick-walled red cysts laden with the pigment.[1][2] The robust cell wall of these cysts presents a significant challenge for efficient astaxanthin extraction.[2][3] This document provides detailed protocols and application notes for the extraction of astaxanthin from H. pluvialis, targeting researchers, scientists, and drug development professionals.
Astaxanthin Biosynthesis Pathway
Under stress conditions, H. pluvialis shifts its metabolic processes towards the synthesis and accumulation of astaxanthin. The biosynthesis of astaxanthin from β-carotene is a critical step, catalyzed by the enzymes β-carotene ketolase (BKT) and β-carotene hydroxylase (CrtR-b).[4][5] Diphenylamine has been shown to inhibit the conversion of β-carotene to echinenone (B51690) and canthaxanthin, key intermediates in this pathway.[6]
Extraction Workflow Overview
The extraction of astaxanthin from H. pluvialis is a multi-step process that typically involves cell harvesting, drying, cell disruption, and finally, extraction and purification of the pigment. Each step is critical for maximizing the yield and purity of the final product.
Experimental Protocols
Cell Disruption and Extraction Methods
The thick cell wall of H. pluvialis cysts necessitates a cell disruption step prior to solvent extraction to ensure high recovery rates.[3] Various physical, chemical, and enzymatic methods can be employed.
Table 1: Comparison of Cell Disruption and Extraction Methods for Astaxanthin from H. pluvialis
| Method | Key Parameters | Astaxanthin Recovery/Yield | Reference |
| Mechanical Disruption | |||
| High-Pressure Homogenization (HPH) | Coupled with lyophilization | 85.4% recovery | [7] |
| Bead Milling | Followed by spray-drying | High recovery, economically recommended | [7] |
| Planetary Ball Milling | 150 rpm, 60 min | 31.4 mg/g dry weight | [8] |
| Chemical Methods | |||
| Acid Pretreatment (HCl) | 4 M HCl, 70°C, 1 h | ~80% recovery | [9] |
| Ionic Liquids ([Bmim]Cl) | 40% aqueous solution, 40°C pretreatment | >80% recovery | [9] |
| Enzymatic Methods | |||
| Cellulase | 1.0% enzyme, pH 5.0, 45°C, 6 h | 67.15% yield | [10] |
| Pectinase | 0.08% enzyme, pH 4.5, 55°C, 3 h | 75.30% yield | [10] |
| Advanced Extraction Techniques | |||
| Supercritical CO2 (SFE-CO2) | 50°C, 550 bar | 98.6% recovery | [1] |
| SFE-CO2 with Ethanol (B145695) Co-solvent | 65°C, 550 bar | 92% recovery | [1] |
| Microwave-Assisted Extraction (MAE) | Acetone (B3395972), 75°C, 5 min | 74% recovery | [1][11] |
| Ultrasound-Assisted Extraction (UAE) | Acetone, 45°C, 60 min | 73% recovery | [1] |
| UAE with Lactic Acid Pretreatment | 3 M lactic acid, 15 min sonication (80 W) | 93% yield | [12] |
Protocol 1: Acid Pretreatment followed by Solvent Extraction
This protocol is effective for laboratory-scale extraction and utilizes hydrochloric acid to break down the cell wall.
Materials:
-
Dried H. pluvialis biomass
-
4 M Hydrochloric acid (HCl)
-
Acetone
-
Distilled water
-
Centrifuge and tubes
-
Water bath or incubator
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Weigh 10 mg of dried H. pluvialis biomass into a 10 mL centrifuge tube.
-
Add 1 mL of 4 M HCl to the biomass.
-
Incubate the mixture at 70°C for 1 hour in a water bath.[9]
-
Centrifuge the tube at 5000 rpm for 10 minutes.
-
Discard the supernatant and wash the cell pellet twice with 2 mL of distilled water, centrifuging and decanting the supernatant after each wash.
-
To the washed pellet, add 4 mL of acetone and vortex thoroughly for 1 minute.
-
Allow the extraction to proceed for 1 hour at room temperature with occasional vortexing.
-
Centrifuge at 5000 rpm for 10 minutes and collect the acetone supernatant containing the astaxanthin.
-
Repeat the acetone extraction (step 6-8) on the pellet to ensure complete recovery.
-
Combine the acetone extracts and measure the absorbance at 476 nm to quantify the astaxanthin concentration.
Protocol 2: Ultrasound-Assisted Solvent Extraction
This method employs ultrasonic waves to enhance cell disruption and solvent penetration, often resulting in higher yields and shorter extraction times.
Materials:
-
Dried H. pluvialis biomass
-
Solvent (e.g., acetone, or a mixture of ethyl acetate (B1210297) and ethanol)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Weigh a known amount of dried H. pluvialis biomass (e.g., 100 mg) into a suitable vessel.
-
Add the extraction solvent at a specific liquid-to-solid ratio (e.g., 20:1 mL/g).[13] A mixture of 48.0% ethanol in ethyl acetate has been shown to be effective.[13]
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasound at a specified power (e.g., 200 W) and temperature (e.g., 41.1°C) for a defined period (e.g., 16 minutes).[13]
-
After sonication, centrifuge the mixture to separate the cell debris from the extract.
-
Collect the supernatant containing the astaxanthin.
-
Analyze the astaxanthin content in the extract using a spectrophotometer or HPLC.
Protocol 3: Supercritical CO2 (SFE-CO2) Extraction
SFE-CO2 is a green and highly efficient technology for astaxanthin extraction, yielding a high-purity product without residual organic solvents. This method requires specialized equipment.
Materials:
-
Dried and disrupted H. pluvialis biomass (e.g., via bead milling)
-
Supercritical fluid extractor
-
Liquid CO2
-
Co-solvent (optional, e.g., ethanol)
Procedure:
-
Load the dried and pre-disrupted H. pluvialis biomass into the extraction vessel of the SFE system.
-
Pressurize the system with CO2 to the desired supercritical pressure (e.g., 550 bar).[1]
-
Heat the system to the target temperature (e.g., 65°C).[1]
-
If using a co-solvent, introduce it into the CO2 stream at a controlled rate.
-
Maintain the supercritical conditions for the desired extraction time, allowing the CO2 to flow through the biomass.
-
Depressurize the CO2 in a separator vessel, causing the astaxanthin to precipitate and be collected.
-
The CO2 can be recycled for subsequent extractions.
Quantitative Data Summary
Table 2: Optimized Parameters for Various Astaxanthin Extraction Methods
| Extraction Method | Solvent/Co-solvent | Temperature (°C) | Pressure (bar) | Time | Astaxanthin Yield/Recovery | Reference |
| Supercritical CO2 | None | 50 | 550 | - | 98.6% | [1] |
| Supercritical CO2 | Ethanol | 65 | 550 | - | 92% | [1] |
| Supercritical CO2 | Ethanol | 50 | 435 | - | 87.4% | [1] |
| Microwave-Assisted | Acetone | 75 | - | 5 min | 74% | [1][11] |
| Microwave-Assisted | Ethanol:Ethyl Acetate (2:1) | - | - | 83 s (141 W) | 594 µ g/100mg | [14] |
| Ultrasound-Assisted | Acetone | 45 | - | 60 min | 73% | [1] |
| Ultrasound-Assisted | 48% Ethanol in Ethyl Acetate | 41.1 | - | 16 min | 27.58 mg/g | [13] |
| Enzyme-Assisted (Cellulase) | - | 45 | - | 6 h | 67.15% | [10] |
| Enzyme-Assisted (Pectinase) | - | 55 | - | 3 h | 75.30% | [10] |
Conclusion
The selection of an appropriate extraction protocol for astaxanthin from Haematococcus pluvialis depends on the desired scale of operation, available equipment, and the intended application of the final product. For laboratory-scale research, acid pretreatment followed by solvent extraction offers a straightforward and effective method. For larger-scale and industrial applications, advanced techniques such as supercritical CO2 extraction are preferable due to their high efficiency, purity of the product, and environmentally friendly nature. The provided protocols and data serve as a comprehensive guide for researchers to optimize their astaxanthin extraction processes.
References
- 1. Astaxanthin and other Nutrients from Haematococcus pluvialis—Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell disruption and astaxanthin extraction from Haematococcus pluvialis: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Enzyme-assisted extraction of astaxanthin from Haematococcus pluvialis and its stability and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Extraction Methods, Encapsulation Techniques, and Health Benefits of Astaxanthin | MDPI [mdpi.com]
- 13. Response Surface Methodology for Ultrasound-Assisted Extraction of Astaxanthin from Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Utilizing Astaxanthin for Cellular Stress Induction and Modulation in Cell Culture
Introduction
Astaxanthin (B1665798) (ASTA) is a xanthophyll carotenoid naturally found in various marine organisms, such as microalgae, salmon, and shrimp.[1][2] Renowned for its potent antioxidant properties, astaxanthin is significantly more effective at quenching singlet oxygen and scavenging free radicals than many other carotenoids and vitamin E.[3][4] In cell culture applications, astaxanthin presents a dual functionality. While it is widely recognized for its cytoprotective effects against oxidative stress, it can also act as a pro-apoptotic agent, particularly in cancer cell lines, making it a valuable tool for studying cellular stress responses.[5][6][7] This document provides detailed application notes and protocols for using astaxanthin to induce and modulate stress pathways in various cell culture models.
Core Applications
-
Induction of Apoptotic Stress in Cancer Cells: Astaxanthin has been shown to selectively induce apoptosis in various cancer cell lines. This effect is primarily mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.[5][6] This makes astaxanthin a useful compound for cancer research and for studying the mechanisms of programmed cell death.
-
Modulation of Oxidative Stress: Astaxanthin can be used to study cellular defense mechanisms against oxidative stress. In many cell types, pretreatment with astaxanthin protects against damage induced by stressors like hydrogen peroxide (H₂O₂), glutamate, or hypoxia.[8][9] It achieves this by activating endogenous antioxidant pathways, most notably the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[1]
-
Anti-inflammatory Response Studies: Astaxanthin can inhibit the expression and production of pro-inflammatory mediators in macrophages and other cell types, often by suppressing signaling pathways like NF-κB.[3][10] This application is critical for researchers in immunology and those developing therapies for inflammation-associated diseases.
Quantitative Data Summary
The effects of astaxanthin are dose-dependent and vary by cell type and the specific stressor. The following tables summarize quantitative data from various studies.
Table 1: Astaxanthin-Induced Effects on Cancer Cell Viability and Apoptosis
| Cell Line | Astaxanthin Concentration | Effect | Reference |
| MG-63 (Osteosarcoma) | 12.36 µg/mL | IC50 value; significant inhibition of cell viability. | [6] |
| MCF-7 (Breast Cancer) | 10, 50, 100 µg/mL | Dose-dependent decrease in cell number; induction of apoptosis. | [11][12] |
| LS-180 (Colorectal Cancer) | 50, 100, 150 µM | Increased expression of pro-apoptotic Bax and Caspase-3; decreased anti-apoptotic Bcl-2. | [5][13] |
| PC12 (Pheochromocytoma) | 5, 10, 20 µM | Pretreatment decreased MPP+-induced ROS production by 13-28%. | [4] |
Table 2: Protective Effects of Astaxanthin Against Induced Oxidative Stress
| Cell Line | Stressor | Astaxanthin Concentration | Protective Effect | Reference |
| Retinal Ganglion Cells | 25 µM Glutamate | 100 nM | Increased cell viability from 58% to 84%. | [8] |
| Retinal Ganglion Cells | Hypoxia (5% O₂) | 100 nM | Increased cell viability from 66% to 93%. | [8] |
| ARPE-19 | 200 µM H₂O₂ | 10, 20 µM | Dose-dependent inhibition of intracellular ROS generation. | [9] |
| Human Granulosa Cells | 200 µM H₂O₂ | 5 µM | Suppressed ROS generation and cell death. | [14] |
| Human Endothelial Cells (HUVEC) | Oxidative Stress | 1, 5 µM | No decrease in viability; protective effect observed. | [15] |
Table 3: Astaxanthin's Effect on Gene and Protein Expression
| Cell Line | Treatment | Target Gene/Protein | Observed Effect | Reference |
| Human Granulosa Cells | 5 µM Astaxanthin | Nrf2, KEAP1 | Elevated Nrf2 gene/protein expression; inhibitory effect on KEAP1 protein. | |
| BE(2)-C (Neuroblastoma) | 25, 50, 100 µM Astaxanthin | GPX, CAT, NRF2 | Upregulation of antioxidant genes. | [7] |
| ARPE-19 | 20 µM Astaxanthin + H₂O₂ | p-Akt | Markedly increased expression of activated Akt. | [9] |
| PC12 | Astaxanthin + MPP+ | Nrf2, HO-1 | Significantly increased protein and mRNA expression. | [4] |
| RAW 264.7 Macrophages | 80 mM Ethanol + 25 µM Astaxanthin | IL-6, IL-1β, TNFα | Significantly decreased ethanol-induced mRNA expression of inflammatory cytokines. | [10] |
Key Signaling Pathways and Mechanisms
Astaxanthin exerts its effects by modulating critical cellular signaling pathways. The following diagrams illustrate two of the most well-documented mechanisms.
Induction of Apoptosis in Cancer Cells
Astaxanthin can trigger the intrinsic (mitochondrial) pathway of apoptosis. It upregulates pro-apoptotic proteins like Bax, which leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[5][6]
Caption: Astaxanthin-induced intrinsic apoptosis pathway.
Activation of the Nrf2 Antioxidant Pathway
In response to low-level oxidative stress (which astaxanthin itself can mildly induce), astaxanthin promotes the activation of the Nrf2 signaling pathway.[16] Nrf2, a transcription factor, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective phase II antioxidant enzymes like Heme Oxygenase-1 (HO-1).[4]
Caption: Astaxanthin-mediated activation of the Nrf2/ARE pathway.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Astaxanthin Treatment
This protocol provides a general workflow for treating cultured cells with astaxanthin.
Caption: General experimental workflow for astaxanthin treatment.
Materials:
-
Astaxanthin powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Cultured cells of interest
Procedure:
-
Stock Solution Preparation: Dissolve astaxanthin in DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[6] Store protected from light at -20°C.
-
Cell Seeding: Plate cells at a density appropriate for the specific assay and allow them to adhere overnight.
-
Working Solution Preparation: On the day of the experiment, dilute the astaxanthin stock solution in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 1-100 µM).
-
Note: The final DMSO concentration should typically be kept below 0.1-1% to avoid solvent toxicity.[15] Always include a vehicle control group treated with the same final concentration of DMSO.
-
-
Treatment: Remove the existing medium from the cells and replace it with the astaxanthin-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours), depending on the experimental endpoint.[5][10]
-
For Stress Protection Studies: Pre-incubate cells with astaxanthin for a set period (e.g., 24 hours) before introducing an oxidative stressor like H₂O₂ (e.g., 200 µM for 2 hours).[14]
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate (e.g., 1x10⁴ cells/well) and treat with astaxanthin as described in Protocol 1.[14]
-
After the treatment period, add 20 µL of MTT solution to each well.[17]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the control (untreated or vehicle-treated) cells.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells in a 6-well plate (e.g., 1x10⁵ cells/well) as described in Protocol 1.[14]
-
After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Measurement of Intracellular ROS (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular reactive oxygen species.
Materials:
-
DCFH-DA probe (e.g., 10 mM stock in DMSO)
-
PBS or serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Treat cells as required for the experiment (e.g., pre-treatment with astaxanthin followed by an oxidative insult like H₂O₂).[9][14]
-
After treatment, wash the cells with PBS.
-
Load the cells with DCFH-DA by incubating them with the probe (e.g., 10 µM final concentration in serum-free medium) for 30-60 minutes at 37°C.[15]
-
Wash the cells again with PBS to remove excess probe.
-
Immediately measure the fluorescence intensity. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. This can be quantified using a flow cytometer (Excitation ~488 nm, Emission ~525 nm) or a fluorescence plate reader.[4]
References
- 1. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Astaxanthin and Nrf2 signaling pathway: a novel target for new therapeutic approaches. | Semantic Scholar [semanticscholar.org]
- 3. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin protects against MPP+-induced oxidative stress in PC12 cells via the HO-1/NOX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. foliabiologica.lf1.cuni.cz [foliabiologica.lf1.cuni.cz]
- 7. tandfonline.com [tandfonline.com]
- 8. Neuroprotective effect of astaxanthin against rat retinal ganglion cell death under various stresses that induce apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astaxanthin protects ARPE-19 cells from oxidative stress via upregulation of Nrf2-regulated phase II enzymes through activation of PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astaxanthin Inhibits Alcohol-induced Inflammation and Oxidative Stress in Macrophages (P02-014-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Astaxanthin induces apoptosis and increases activity of antioxidant enzymes in LS-180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Astaxanthin Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Astaxanthin Treatment Confers Protection against Oxidative Stress in U937 Cells Stimulated with Lipopolysaccharide Reducing O2 − Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Astaxanthin as a Positive Control in Antioxidant Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astaxanthin (B1665798), a keto-carotenoid, is a powerful natural antioxidant with significant potential in research and drug development.[1][2][3][4] Its potent free radical scavenging ability makes it an excellent positive control for various antioxidant assays.[2][5] These application notes provide detailed protocols for using astaxanthin in common antioxidant assays, present quantitative data for comparison, and illustrate relevant biological pathways and experimental workflows. Astaxanthin's antioxidant activity is attributed to its unique molecular structure, featuring a long conjugated polyene chain and terminal ring structures, which efficiently quench singlet oxygen and scavenge free radicals.[3][4]
Data Presentation
The antioxidant capacity of astaxanthin is often quantified by its EC50 or IC50 value, which represents the concentration required to scavenge 50% of the free radicals in the assay. Lower values indicate higher antioxidant activity. The following tables summarize the antioxidant activity of astaxanthin in comparison to other common antioxidants across various assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | EC50 / IC50 (µg/mL) | Reference |
| Astaxanthin | 17.5 ± 3.6 | [5] |
| Astaxanthin (from C. glutamicum) | 4.5 ± 0.2 | [6] |
| Synthetic Astaxanthin | 41.9 ± 0.7 | [6] |
| Ascorbic Acid (Vitamin C) | 19.7 ± 0.2 | [5] |
| Ascorbic Acid (Vitamin C) | 22.9 | [6] |
| BHT (Butylated hydroxytoluene) | 17.2 ± 0.1 | [5] |
| BHT (Butylated hydroxytoluene) | 22.4 | [6] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | EC50 / IC50 (µg/mL) | Reference |
| Astaxanthin | 7.7 ± 0.6 | [5] |
| HCl-Astaxanthin | 20.32 | [7] |
| ILs-Astaxanthin | 21.73 | [7] |
| HPMF-Astaxanthin | 22.09 | [7] |
| ME-Astaxanthin | 25.53 | [7] |
| Ascorbic Acid (Vitamin C) | 20.8 ± 1.1 | [5] |
| BHT (Butylated hydroxytoluene) | 15.1 ± 0.7 | [5] |
Table 3: Other Antioxidant Assays
| Assay | Compound | Value | Units | Reference |
| β-Carotene Bleaching | Astaxanthin | 15.1 ± 1.9 | EC50 (µg/mL) | [5] |
| Singlet Oxygen Quenching | Astaxanthin | 9.2 ± 0.5 | EC50 (µg/mL) | [5] |
| Ferric Reducing Antioxidant Power (FRAP) | Astaxanthin in DMSO | 389.4 ± 0.05 | µM TE/g | [8] |
| Oxygen Radical Absorbance Capacity (ORAC) | High-purity 3S,3'S-Astaxanthin | 18.3 times higher than raw extract | - | [9] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[6][7][10]
Materials:
-
Astaxanthin standard (of known purity)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent like ethanol)[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm[7][10]
-
Test compounds
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[7][10] This solution should be freshly prepared and kept in the dark.
-
Preparation of Astaxanthin Standard: Prepare a stock solution of astaxanthin in a suitable solvent (e.g., DMSO, methanol).[8][9] Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Preparation of Test Samples: Dissolve test compounds in a suitable solvent to achieve a range of concentrations.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][10]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the astaxanthin standard or test sample.
-
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of astaxanthin and test compounds to determine the EC50 or IC50 value.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[7][11]
Materials:
-
Astaxanthin standard
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate (B84403) Buffered Saline (PBS) or ethanol (B145695)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm[7]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Preparation of Astaxanthin Standard and Test Samples: Prepare serial dilutions of astaxanthin and test compounds as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the astaxanthin standard, test sample, or blank to the respective wells.
-
Incubate the plate at room temperature for 6-10 minutes.[7]
-
-
Measurement: Measure the absorbance at 734 nm.[7]
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the ABTS•+ solution with the blank, and Abs_sample is the absorbance of the ABTS•+ solution with the astaxanthin standard or test sample.
-
-
Data Analysis: Determine the EC50 or IC50 value by plotting the percentage of scavenging activity against the concentration.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[12] The antioxidant capacity is quantified by the area under the fluorescence decay curve.[12]
Materials:
-
Astaxanthin standard
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Trolox in phosphate buffer. Create a standard curve by serially diluting the stock solution.
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.[12]
-
-
Preparation of Astaxanthin Standard and Test Samples: Prepare serial dilutions of astaxanthin and test compounds in phosphate buffer.
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the astaxanthin standard, Trolox standard, test sample, or blank (phosphate buffer) to the respective wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Express the ORAC values of astaxanthin and the test samples as Trolox equivalents (TE) by comparing their net AUC to the Trolox standard curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
Astaxanthin has been shown to exert its antioxidant effects in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][13][14] This pathway is a key regulator of the cellular antioxidant response.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like astaxanthin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[13][14]
Caption: Astaxanthin's activation of the Nrf2 signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the antioxidant potential of a test compound using astaxanthin as a positive control.
Caption: Workflow for antioxidant assays using astaxanthin.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the core concepts of oxidative stress, antioxidants, and the role of astaxanthin as a positive control in experimental validation.
Caption: Logical flow of antioxidant validation.
References
- 1. [PDF] Astaxanthin and Nrf2 signaling pathway: a novel target for new therapeutic approaches. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Astaxanthin as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Different Organic Solvents on Antioxidant Activity of Astaxanthin Extracted from Hematococcus Pluvialis USING Colorimetric and Non-Colorimetric Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for aStAx-35R Delivery Systems in Targeted Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stapled peptide aStAx-35R, a potent antagonist of the nuclear form of β-catenin, and detail protocols for the development and evaluation of targeted delivery systems to enhance its therapeutic potential. While this compound shows promise in inhibiting Wnt-dependent cancer cells, its effective delivery to target tissues remains a critical area of research.[1] This document outlines potential delivery strategies and the experimental workflows required to validate their efficacy.
Introduction to this compound
This compound is a synthetic, cell-permeable stapled peptide that directly targets the Wnt signaling pathway, which is aberrantly activated in many cancers. It functions by competitively inhibiting the binding of β-catenin to T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway.[1] This inhibition prevents the transcription of Wnt target genes, leading to selective growth inhibition of Wnt-dependent cancer cells.[1] The unique chemical structure of this compound, featuring a hydrocarbon staple, enhances its proteolytic resistance and cell-penetrating capabilities compared to unmodified peptides.
Potential Delivery Systems for this compound
The therapeutic application of stapled peptides like this compound can be significantly enhanced through the use of advanced delivery systems. These systems aim to improve solubility, stability, bioavailability, and target-specific delivery, thereby increasing efficacy and reducing off-target effects.[2][3] Based on advancements in drug delivery for other therapeutic molecules, several nano-delivery systems hold promise for this compound.[2]
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For this compound, liposomal formulations could protect the peptide from degradation and facilitate its transport across cell membranes. Surface modification of liposomes with targeting ligands (e.g., antibodies, peptides) can further direct them to specific cancer cells.
Nanoparticles: Polymeric nanoparticles, lipid-based nanoparticles, and other nanoformulations offer a versatile platform for peptide delivery.[2] These systems can be engineered to control the release of this compound and can be functionalized for targeted delivery. Smart-responsive nanoparticles, which release their payload in response to specific stimuli in the tumor microenvironment (e.g., pH, enzymes), are also a promising avenue of investigation.[2]
Microemulsions: These are thermodynamically stable, transparent systems of oil, water, and surfactant that can enhance the solubility and stability of therapeutic agents.[4][5] While less common for peptide delivery, they could be explored for topical or localized applications of this compound.
Key Signaling Pathway: Wnt/β-catenin
The diagram below illustrates the canonical Wnt signaling pathway and the mechanism of action of this compound. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it binds to TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and survival. This compound disrupts this final step by preventing the interaction between β-catenin and TCF4.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of a novel delivery system for this compound in a relevant cancer cell line (e.g., colorectal cancer cell line with high Wnt activity).
Protocol 1: Formulation and Characterization of this compound Loaded Nanoparticles
This protocol describes the preparation and characterization of this compound encapsulated in a model nanoparticle system, such as PLGA (poly(lactic-co-glycolic acid)) nanoparticles.
Materials:
-
This compound
-
PLGA
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Nanoparticle Formulation (Double Emulsion Solvent Evaporation Method):
-
Dissolve a known amount of this compound in deionized water to create the primary aqueous phase (W1).
-
Dissolve PLGA in DCM to create the oil phase (O).
-
Emulsify W1 in O by sonication to form the primary water-in-oil (W/O) emulsion.
-
Add the primary emulsion to a PVA solution (secondary aqueous phase, W2) and sonicate again to form the double emulsion (W/O/W).
-
Stir the double emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle hardening.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and lyophilize for storage.
-
-
Characterization:
-
Particle Size and Zeta Potential: Resuspend the nanoparticles in deionized water and analyze using a DLS instrument to determine the average particle size, polydispersity index (PDI), and surface charge (zeta potential).
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using TEM.
-
Encapsulation Efficiency and Drug Loading:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break them down and release the encapsulated this compound.
-
Quantify the amount of this compound using HPLC.
-
Calculate the encapsulation efficiency and drug loading using the following formulas:
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
-
Protocol 2: In Vitro Cell Viability Assay
This protocol assesses the cytotoxic effect of the this compound formulation on Wnt-dependent cancer cells.
Materials:
-
Wnt-dependent cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Free this compound
-
This compound loaded nanoparticles
-
Empty nanoparticles (placebo)
-
MTT or similar cell viability reagent
-
Plate reader
Methodology:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound, this compound loaded nanoparticles, and empty nanoparticles in cell culture medium.
-
Replace the medium in the wells with the prepared drug solutions. Include untreated cells as a control.
-
Incubate the plates for 48-72 hours.
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.
Protocol 3: Western Blot Analysis of β-catenin and Downstream Targets
This protocol evaluates the effect of the this compound formulation on the levels of key proteins in the Wnt signaling pathway.
Materials:
-
Wnt-dependent cancer cell line
-
6-well plates
-
Free this compound, this compound loaded nanoparticles, empty nanoparticles
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells in 6-well plates and treat with the different formulations for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Experimental Workflow Diagram
The following diagram outlines a general workflow for the development and evaluation of a targeted delivery system for this compound.
Caption: General experimental workflow for this compound delivery system evaluation.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Empty Nanoparticles | 150 ± 5.2 | 0.15 ± 0.02 | -20.5 ± 1.8 | N/A |
| This compound Nanoparticles | 165 ± 6.8 | 0.18 ± 0.03 | -18.2 ± 2.1 | 85.3 ± 4.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Cytotoxicity (IC50) of this compound Formulations in HCT-116 Cells
| Formulation | IC50 (µM) |
| Free this compound | 15.8 ± 1.2 |
| This compound Nanoparticles | 8.2 ± 0.9 |
| Empty Nanoparticles | > 100 |
Data are presented as mean ± standard deviation (n=3).
These application notes and protocols provide a foundational guide for researchers venturing into the development of targeted delivery systems for the promising anti-cancer therapeutic, this compound. Rigorous adherence to these methodologies will facilitate the generation of robust and reproducible data, ultimately advancing the translational potential of this novel agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Innovative Nano Delivery Systems for Astaxanthin: Enhancing Stability, Bioavailability, and Targeted Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent research advances in astaxanthin delivery systems: Fabrication technologies, comparisons and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. encyclopedia.pub [encyclopedia.pub]
Application Note: Spectrophotometric Analysis of Astaxanthin Purity and Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astaxanthin (B1665798) is a keto-carotenoid pigment with potent antioxidant properties, making it a subject of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries.[1] Accurate determination of its concentration and purity in various preparations is crucial for quality control and research. UV-Visible spectrophotometry offers a rapid, accessible, and non-destructive method for quantifying astaxanthin. This method is based on the Beer-Lambert law, which correlates the absorbance of light by a solution to the concentration of the analyte and the path length of the light through the solution.
This application note provides a detailed protocol for the determination of astaxanthin concentration and discusses the spectrophotometric approach to assessing its purity.
Principle of Spectrophotometric Analysis
Astaxanthin's structure, characterized by a long chain of conjugated double bonds, is responsible for its strong absorption of light in the visible range, typically between 470 nm and 492 nm, depending on the solvent used.[2][3][4] The concentration of astaxanthin in a solution can be calculated using the Beer-Lambert equation:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant specific to the substance at a given wavelength.
-
c is the concentration of the substance (in mol·L⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
The purity of an astaxanthin sample is often assessed by examining the absorption spectrum. However, this method has limitations as other carotenoids and degradation products can interfere, leading to an overestimation of astaxanthin content.[2]
Materials and Reagents
-
Equipment:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Micropipettes
-
-
Reagents:
-
Astaxanthin standard (≥98% purity)
-
Spectrophotometric grade solvents (e.g., Acetone, Ethanol, Dimethyl sulfoxide (B87167) (DMSO), Chloroform, n-Hexane)
-
Butylated hydroxytoluene (BHT) (optional, as an antioxidant)
-
Experimental Protocols
Protocol 1: Determination of Total Astaxanthin Concentration
This protocol outlines the steps to quantify astaxanthin in a given sample.
Step 1: Solvent Selection and Preparation of Stock Solution
-
Choose a suitable solvent in which astaxanthin is readily soluble and stable. Acetone and DMSO are common choices. Refer to Table 1 for solvent-specific absorption maxima (λmax).
-
Accurately weigh approximately 5-10 mg of the astaxanthin sample.
-
Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution. Ensure complete dissolution; sonication can be used if necessary.
Step 2: Preparation of Working Solutions
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that fall within the linear range of the spectrophotometer (typically absorbance values between 0.2 and 0.8).[5]
-
For example, prepare dilutions to achieve concentrations in the range of 1.0 µg/mL to 10.0 µg/mL.[6]
Step 3: Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to the known λmax for astaxanthin in the chosen solvent (see Table 1).
-
Use the pure solvent as a blank to zero the spectrophotometer (baseline correction).[7][8]
-
Measure the absorbance of each working solution at the selected λmax.
Step 4: Calculation of Astaxanthin Concentration The concentration of astaxanthin can be calculated using the Beer-Lambert equation. Rearranging the formula:
c = A / (ε × l)
Alternatively, using the specific extinction coefficient (A 1% 1cm), the concentration in g/100 mL can be calculated:
Concentration ( g/100 mL) = A / A¹%₁cm
The concentration in mg/L is then calculated as:
Concentration (mg/L) = (A × Dilution Factor × 10000) / A¹%₁cm
Note: The A¹%₁cm value is specific to the solvent used.
Protocol 2: Assessment of Purity and Interference
Spectrophotometry provides a preliminary assessment of purity. The presence of impurities like other carotenoids (e.g., lutein, β-carotene) or degradation products (e.g., astacene) can lead to an overestimation of astaxanthin concentration, as these compounds also absorb light in a similar wavelength range.[2][9][10]
Step 1: Wavelength Scan
-
Prepare a sample solution as described in Protocol 1.
-
Perform a full wavelength scan of the sample solution across the visible range (e.g., 350 nm to 650 nm).
-
Identify the wavelength of maximum absorbance (λmax). A significant shift from the expected λmax for pure astaxanthin in that solvent may indicate the presence of impurities.
Step 2: Analysis of Spectral Shape
-
Compare the shape of the sample's absorption spectrum to that of a pure astaxanthin standard.
-
The presence of additional peaks or shoulders on the main absorption peak is a strong indicator of interfering substances. For instance, chlorophyll (B73375) absorbs in the same region and can interfere with the analysis.[4]
Step 3: Purity Calculation (Ratio Method) A simple ratio of absorbances at different wavelengths can sometimes be used to estimate purity, although this is less reliable than chromatographic methods. For a more advanced approach, first-order derivative spectrophotometry can be employed to eliminate the interference of coexisting substances like chlorophyll and β-carotene.[11]
For definitive purity analysis and separation of isomers, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1][2]
Data Presentation
Quantitative data should be organized for clarity and ease of comparison.
Table 1: Spectroscopic Properties of Astaxanthin in Various Solvents
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | A¹%₁cm (100 mL·g⁻¹·cm⁻¹) |
| Acetone | ~478 - 480 | ~140,000 | ~2500 |
| Ethanol | ~472 - 476 | ~125,000 | - |
| n-Hexane | ~468 - 470 | ~125,000 | ~2100 |
| Chloroform | ~492 | - | - |
| DMSO | ~482 | ~125,000 | - |
Data compiled from multiple sources.[8][12][13] Values can vary slightly based on experimental conditions.
Table 2: Sample Data for Astaxanthin Quantification in Acetone
| Sample ID | Dilution Factor | Absorbance at 480 nm | Calculated Concentration (mg/L) |
| Standard 1 | 1 | 0.255 | 1.02 |
| Standard 2 | 1 | 0.510 | 2.04 |
| Standard 3 | 1 | 0.765 | 3.06 |
| Unknown Sample | 50 | 0.620 | 124.0 |
Calculations based on A¹%₁cm of 2500 in acetone.
Visualizations
Caption: Experimental workflow for astaxanthin quantification.
Caption: Impact of impurities on spectrophotometric analysis.
Conclusion
UV-Vis spectrophotometry is a valuable and efficient technique for the routine quantification of astaxanthin. By following standardized protocols and being mindful of the specific spectroscopic properties in different solvents, researchers can obtain reliable concentration data. While it serves as a useful initial screening tool for purity, it is important to recognize its limitations due to potential interference from other pigments and degradation products. For rigorous purity analysis and characterization, complementary techniques such as HPLC are indispensable.
References
- 1. Preparative Isolation and Characterization of Impurities of Astaxanthin by High-Performance Liquid Chromatography (HPLC) - STEMart [ste-mart.com]
- 2. nutritionaloutlook.com [nutritionaloutlook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UV-VIS Astaxanthin Content [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparative isolation and characterization of some minor impurities of astaxanthin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Other Related Carotenoids Substances in Astaxanthin Crystals Extracted from Adonis amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. epic.awi.de [epic.awi.de]
- 13. Smart Method for Carotenoids Characterization in Haematococcus pluvialis Red Phase and Evaluation of Astaxanthin Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: aStAx-35R for Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by progressive neuronal loss and dysfunction. A common pathological hallmark across these conditions is excessive oxidative stress, which leads to cellular damage and contributes to disease progression. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[1][[“]] Activation of Nrf2 upregulates the expression of numerous antioxidant and cytoprotective genes, making it a promising therapeutic target.[3][4]
aStAx-35R is a potent, small molecule activator of the Nrf2 signaling pathway. Its unique mechanism of action allows it to promote the nuclear translocation of Nrf2 and subsequent activation of the Antioxidant Response Element (ARE), leading to a robust antioxidant response. These application notes provide detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo models of neurodegenerative disease. While this compound was initially identified as a β-catenin antagonist, its pleiotropic effects are of increasing interest. Astaxanthin, a related compound, has shown neuroprotective properties across various models of neurodegeneration by mitigating oxidative stress, inflammation, and apoptosis.[5][6]
Mechanism of Action: Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7] this compound is hypothesized to interact with Keap1, disrupting the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the ARE in the promoter region of its target genes. This leads to the transcription of a battery of protective genes, including heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]
References
- 1. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 4. karger.com [karger.com]
- 5. Molecular Mechanisms of Astaxanthin as a Potential Neurotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | The untapped potential of targeting NRF2 in neurodegenerative disease [frontiersin.org]
Application Notes: Astaxanthin in the Study of Lipid Peroxidation Inhibition
Introduction
Astaxanthin (B1665798) (3,3′-dihydroxy-β, β′-carotene-4,4′-dione) is a naturally occurring xanthophyll carotenoid found predominantly in marine organisms like microalgae, salmon, and krill.[1][2] Its unique molecular structure, featuring a long polyene chain with polar ionone (B8125255) rings at each end, allows it to span cellular membranes and effectively neutralize reactive oxygen species (ROS).[1][3] This potent antioxidant activity makes astaxanthin an excellent agent for inhibiting lipid peroxidation, the oxidative degradation of lipids, which is a key mechanism in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.[1][4] Astaxanthin has demonstrated a superior ability to quench singlet oxygen and scavenge radicals compared to other antioxidants like β-carotene and α-tocopherol, making it a subject of significant interest for researchers, scientists, and drug development professionals.[1][2]
These application notes provide a summary of quantitative data, detailed experimental protocols, and visualizations of the mechanisms and workflows relevant to studying astaxanthin's role in preventing lipid peroxidation.
Data Presentation: Quantitative Effects of Astaxanthin on Lipid Peroxidation
The following tables summarize the quantitative data from various in vitro, ex vivo, and clinical studies on the efficacy of astaxanthin in inhibiting lipid peroxidation.
Table 1: Inhibition of Low-Density Lipoprotein (LDL) Oxidation
| Study Type | Astaxanthin Concentration/Dose | Duration | Key Findings | Reference(s) |
| In Vitro | 12.5 µg/mL | - | Prolonged LDL oxidation lag time to 31.5 min (Control: 19.9 min) | [5][6] |
| In Vitro | 25.0 µg/mL | - | Prolonged LDL oxidation lag time to 45.4 min (Control: 19.9 min) | [5][6] |
| In Vitro | 50.0 µg/mL | - | Prolonged LDL oxidation lag time to 65.0 min (Control: 19.9 min) | [5][6] |
| Ex Vivo (Human) | 1.8 mg/day | 14 days | 5.0% increase in LDL oxidation lag time | [5][6][7] |
| Ex Vivo (Human) | 3.6 mg/day | 14 days | 26.2% increase in LDL oxidation lag time | [5][6][7] |
| Ex Vivo (Human) | 14.4 mg/day | 14 days | 42.3% increase in LDL oxidation lag time | [5][6][7] |
| Ex Vivo (Human) | 21.6 mg/day | 14 days | 30.7% increase in LDL oxidation lag time | [5][6][7] |
Table 2: Reduction of Lipid Peroxidation Biomarkers in Humans
| Population | Astaxanthin Dose | Duration | Biomarker | % Reduction / Change | Reference(s) |
| Overweight/Obese | 5 mg/day | 3 weeks | Malondialdehyde (MDA) | 34.6% | [4] |
| Overweight/Obese | 20 mg/day | 3 weeks | Malondialdehyde (MDA) | 35.2% | [4] |
| Overweight/Obese | 5 mg/day | 3 weeks | Isoprostane (ISP) | 64.9% | [4] |
| Overweight/Obese | 20 mg/day | 3 weeks | Isoprostane (ISP) | 64.7% | [4] |
| Active Smokers | 5, 20, 40 mg/day | 3 weeks | Serum MDA and ISP | Significant Reduction | [4][8] |
| Healthy Males | 8 mg/day | 3 months | Plasma 12-hydroxy fatty acids | 36% (Significant) | [9][10] |
| Healthy Males | 8 mg/day | 3 months | Plasma 15-hydroxy fatty acids | 60% (Significant) | [9][10] |
| Middle-Aged Adults | 4 mg/day | 29 days | Plasma MDA | 21.7% | [11] |
| Infertile Males | 8 mg/day | 30 days | Semen MDA | Significant Reduction | [12][13] |
Table 3: Protective Effects Against Induced Lipid Peroxidation
| Model System | Inducer | Astaxanthin Treatment | Key Findings | Reference(s) |
| SH-SY5Y Neuroblastoma Cells | RSL3 (Ferroptosis Inducer) | Natural Astaxanthin (NAst) | IC50 for RSL3 increased from 2.3 µM to 3.4 µM | [1][14] |
| SH-SY5Y Neuroblastoma Cells | Erastin (Ferroptosis Inducer) | Natural Astaxanthin (NAst) | IC50 for Erastin increased from 39 µM to 46 µM | [1][14] |
| Rat Liver | Carbon Tetrachloride (CCl4) | Astaxanthin | Blocked the increase in Thiobarbituric Acid Reactive Substances (TBARS) | [15] |
| Rat Cerebral Cortex | Formaldehyde | 48 mg/day for 14 days | Reduced MDA levels to 6.10 nmol/mL from induced levels | [16] |
Experimental Protocols
Here are detailed methodologies for key experiments used to evaluate astaxanthin's inhibition of lipid peroxidation.
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
This protocol is a widely used method for measuring lipid peroxidation by quantifying MDA, a major secondary product.[17][18]
Materials:
-
Sample (Plasma, serum, tissue homogenate, or cell lysate)
-
Thiobarbituric Acid (TBA)
-
Sodium Dodecyl Sulfate (SDS) solution (e.g., 8.1%)
-
Acid solution (e.g., 3.5 M Sodium Acetate buffer, pH 4)
-
MDA standard (e.g., MDA bis(dimethyl acetal))
-
Deionized water
-
Glass test tubes and caps/marbles
-
Heating block or water bath (95°C)
-
Centrifuge
-
Spectrophotometer or microplate reader (532 nm)
Procedure:
-
Standard Curve Preparation: Prepare a fresh serial dilution of the MDA standard (e.g., from 0 to 200 µM) in deionized water.[19]
-
Sample Preparation:
-
For plasma/serum: Use directly or after appropriate dilution.[20]
-
For tissue: Homogenize tissue on ice in a suitable buffer (e.g., PBS with protease inhibitors) and centrifuge to collect the supernatant.
-
For cells: Lyse cells using a suitable lysis buffer or sonication and centrifuge to remove debris.[20]
-
-
Reaction Setup:
-
Label glass test tubes for each standard and sample.
-
Add 100 µL of the sample or standard to the corresponding tube.[19]
-
Add 100-200 µL of SDS solution to each tube and mix gently.[17][19]
-
Add 1.5 mL of the acid solution (e.g., Sodium Acetate buffer).[19]
-
Add 1.5 mL of 0.8% aqueous TBA solution.[19]
-
Adjust the final volume to 4 mL with deionized water.[19]
-
-
Incubation: Tightly cap the tubes and incubate at 95°C for 60 minutes. This allows the formation of the pink MDA-TBA adduct.[17][19]
-
Cooling and Centrifugation: Stop the reaction by placing the tubes on ice for 10-30 minutes. Centrifuge the tubes at 1,500-10,000 x g for 10-15 minutes to pellet any precipitate.[17][19]
-
Measurement: Carefully transfer 150-200 µL of the clear supernatant to a 96-well plate. Measure the absorbance at 532 nm using a microplate reader.[19]
-
Calculation: Subtract the blank reading from all standards and samples. Plot the standard curve and determine the MDA concentration in the samples from the curve.
Protocol 2: Cell-Based Lipid Peroxidation Assay using BODIPY™ 581/591 C11
This protocol uses a fluorescent probe to visualize and quantify lipid peroxidation in live cells. The probe emits red fluorescence in its reduced state within membranes and shifts to green fluorescence upon oxidation.[14][21]
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y) or other relevant cell line
-
Cell culture medium and supplements
-
Astaxanthin stock solution (dissolved in a suitable solvent like DMSO)
-
Oxidative stress inducer (e.g., tert-Butyl Hydroperoxide - TBH)
-
BODIPY™ 581/591 C11 fluorescent probe
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes (for microscopy) or multi-well plates (for flow cytometry) and allow them to adhere overnight.
-
Astaxanthin Treatment: Treat the cells with various concentrations of astaxanthin (and a vehicle control) for a specified period (e.g., 24 hours).[21]
-
Induction of Oxidative Stress: Remove the astaxanthin-containing medium, wash the cells with PBS, and add fresh medium containing an oxidative stress inducer (e.g., 130 µM TBH) for a short duration (e.g., 30 minutes).[21] Include a non-induced control group.
-
Probe Staining: Remove the inducer, wash the cells with PBS, and incubate them with medium containing the BODIPY C11 probe (e.g., 1-5 µM) for 30-60 minutes at 37°C, protected from light.
-
Imaging/Analysis:
-
Microscopy: Wash the cells with PBS and add fresh medium or buffer. Immediately visualize the cells using a fluorescence microscope equipped with filters for both red (e.g., TRITC) and green (e.g., FITC) fluorescence.[21]
-
Flow Cytometry: Detach the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.
-
-
Quantification: The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity. A higher ratio indicates greater oxidation.[21]
Signaling Pathways and Visualizations
Astaxanthin inhibits lipid peroxidation not only by direct radical scavenging but also by modulating key cellular signaling pathways that enhance endogenous antioxidant defenses.
Astaxanthin and the Keap1-Nrf2/HO-1 Pathway
A critical mechanism underlying astaxanthin's protective effect is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[22] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or electrophiles, including astaxanthin, can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1), Glutathione (B108866) Peroxidase 4 (GPX4), and enzymes involved in glutathione synthesis.[1][22] This response fortifies the cell against lipid peroxidation and ferroptosis, an iron-dependent form of cell death characterized by lipid peroxide accumulation.[1][14]
References
- 1. Natural Astaxanthin Is a Green Antioxidant Able to Counteract Lipid Peroxidation and Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astaxanthin in Cardiovascular Health and Disease | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Low-Density Lipoprotein Oxidation by Astaxanthin [jstage.jst.go.jp]
- 6. Inhibition of low-density lipoprotein oxidation by astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hfma.co.uk [hfma.co.uk]
- 8. scispace.com [scispace.com]
- 9. econtent.hogrefe.com [econtent.hogrefe.com]
- 10. Effects of astaxanthin supplementation on lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astaxanthin in Skin Health, Repair, and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijstr.org [ijstr.org]
- 13. scholar.unair.ac.id [scholar.unair.ac.id]
- 14. mdpi.com [mdpi.com]
- 15. Effect of astaxanthin on the hepatotoxicity, lipid peroxidation and antioxidative enzymes in the liver of CCl4-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. saber.ucv.ve [saber.ucv.ve]
- 17. h-h-c.com [h-h-c.com]
- 18. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 19. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. researchgate.net [researchgate.net]
- 22. Astaxanthin attenuates ferroptosis via Keap1-Nrf2/HO-1 signaling pathways in LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Anti-inflammatory Pathways Using Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (B1665798) (AST), a potent, naturally occurring carotenoid, is gaining significant interest as a multi-target pharmacological agent against various diseases due to its strong antioxidant, anti-inflammatory, anti-apoptotic, and immune-modulating properties.[1][2] These application notes provide a comprehensive overview of the mechanisms by which astaxanthin modulates key inflammatory signaling pathways and offer detailed protocols for investigating its anti-inflammatory effects in a laboratory setting. Astaxanthin exerts its anti-inflammatory effects by targeting multiple signaling pathways, including NF-κB, Nrf2, MAPKs, and PI3K/AKT, making it a valuable tool for research and drug development in the field of inflammation.[1][3]
Mechanism of Action: Targeting Key Inflammatory Pathways
Astaxanthin's anti-inflammatory properties stem from its ability to modulate several key signaling cascades that are central to the inflammatory response.[1][2] It effectively reduces the production of pro-inflammatory mediators and enhances the body's endogenous antioxidant defenses.[4]
Key Signaling Pathways Modulated by Astaxanthin:
-
NF-κB Pathway: Astaxanthin is widely reported to inhibit the NF-κB pathway, a central regulator of inflammation.[1][5] It prevents the degradation of IκBα, the inhibitor of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[1][6]
-
Nrf2 Pathway: Astaxanthin activates the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4][5] By promoting Nrf2 expression, it enhances the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx).[4][7] This dual action of inhibiting NF-κB and activating Nrf2 provides a powerful mechanism for combating inflammation and oxidative stress.[5]
-
MAPK Pathways: Astaxanthin can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38 MAPK.[1][8] These pathways are involved in the production of inflammatory cytokines and enzymes. Astaxanthin has been shown to suppress the activation of p38 MAPK, contributing to its anti-inflammatory effects.[9][10]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another target of astaxanthin.[1][11] By modulating this pathway, astaxanthin can influence cell survival and inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative effects of astaxanthin on various inflammatory markers and cellular processes as reported in the literature.
Table 1: In Vitro Anti-inflammatory Activity of Astaxanthin
| Assay | Model System | Astaxanthin Concentration | Effect | Reference |
| Inhibition of Albumin Denaturation | - | 500 µg/ml | 94.40 ± 0.208% inhibition | |
| Heat-Induced Hemolysis (Membrane Stabilization) | - | 500 µg/ml | 91.15% inhibition | |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 25-200 µg/mL | Significant inhibition (19.57% to 6.80% at 24h) | [12] |
| NO, PGE2, TNF-α, IL-1β Production | LPS-stimulated RAW264.7 cells | 50 µM | Suppression of LPS-induced increase | [13] |
| iNOS and COX-2 Expression | LPS-stimulated RAW 264.7 macrophage cells | 5, 10, and 20 μM | Inhibition of expression | [14][15] |
Table 2: In Vivo Anti-inflammatory Effects of Astaxanthin
| Animal Model | Treatment | Outcome | Reference |
| Phthalic anhydride-induced atopic dermatitis (mice) | 10 or 20 μg/cm² topical application | Attenuated dermatitis, inhibited iNOS, COX-2, and NF-κB activity; reduced serum TNF-α, IL-1β, IL-6, and IgE. | [14][15] |
| Complete Freund's adjuvant (CFA)-induced inflammatory pain (mice) | - | Relieved mechanical allodynia and thermal hypergesia; inhibited inflammatory cell infiltration and production of inflammatory factors. | [10][16] |
| LPS-induced myocardial injury (mice) | - | Suppressed LPS-induced increase in TNF-α and IL-6. | [17] |
| LPS-treated mice (sepsis model) | 40 mg/kg i.p. injection | Reduced plasma levels of NO, PGE2, TNF-α, and IL-1β. | [13] |
Visualizing Astaxanthin's Mechanism of Action
The following diagrams illustrate the key signaling pathways modulated by astaxanthin and a general workflow for investigating its anti-inflammatory properties.
Caption: Astaxanthin's dual anti-inflammatory and antioxidant mechanism.
References
- 1. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of astaxanthin and its use in the treatment of various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Item - Treatment with Astaxanthin inhibits leukocyte infiltration and MAP kinase activation. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Astaxanthin alleviates inflammatory pain by regulating the p38 mitogen-activated protein kinase and nuclear factor-erythroid factor 2-related factor/heme oxygenase-1 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astaxanthin Inhibits Matrix Metalloproteinase Expression by Suppressing PI3K/AKT/mTOR Activation in Helicobacter pylori-Infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlantis-press.com [atlantis-press.com]
- 13. cyanotech.com [cyanotech.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory effect of astaxanthin in phthalic anhydride-induced atopic dermatitis animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Astaxanthin alleviates inflammatory pain by regulating the p38 mitogen-activated protein kinase and nuclear factor-erythroid factor 2-related factor/heme oxygenase-1 pathways in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
aStAx-35R solubility issues in aqueous research buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with aStAx-35R in aqueous research buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stapled peptide that acts as an antagonist to the nuclear form of β-catenin.[1][2] By competitively inhibiting the binding of β-catenin to TCF4, this compound effectively inhibits the Wnt signaling pathway.[1][2] This makes it a valuable tool for studying Wnt-dependent processes and a potential therapeutic agent in cancers where this pathway is overactive.[1]
Q2: What are the common solubility challenges with this compound?
A2: As a stapled peptide, this compound can exhibit variable solubility in aqueous buffers depending on factors such as pH, ionic strength, and the presence of organic co-solvents. Common issues include precipitation upon addition to buffer, formation of aggregates over time, and difficulty in achieving desired stock concentrations.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. For short-term storage of stock solutions, it is advisable to store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
Issue 1: this compound Precipitates Immediately Upon Addition to Aqueous Buffer
-
Possible Cause: The buffer pH is at or near the isoelectric point (pI) of the peptide, minimizing its net charge and thus its solubility. The buffer composition may also be incompatible.
-
Troubleshooting Steps:
-
Adjust Buffer pH: Modify the pH of your buffer to be at least 1-2 units away from the theoretical pI of this compound. For most peptides, dissolving in a slightly acidic (e.g., pH 4-6) or slightly basic (e.g., pH 8-9) buffer can significantly improve solubility.
-
Use a Different Buffer System: If pH adjustment is not feasible for your experiment, try a different buffer system. Refer to the table below for suggested starting points.
-
Initial Solubilization in a Small Amount of Organic Solvent: Dissolve the peptide first in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or acetonitrile (B52724) before slowly adding the aqueous buffer with gentle vortexing. Note: Ensure the final concentration of the organic solvent is compatible with your downstream experiments.
-
Issue 2: this compound Dissolves Initially but Precipitates Over Time or After Freeze-Thaw Cycles
-
Possible Cause: The peptide is forming aggregates or is unstable in the chosen buffer conditions over time.
-
Troubleshooting Steps:
-
Incorporate Additives: Include additives in your buffer that can help stabilize the peptide and prevent aggregation. Common additives include:
-
Glycerol (5-10%): Acts as a cryoprotectant and stabilizer.
-
Non-ionic detergents (e.g., Tween-20 or Triton X-100 at 0.01-0.1%): Can help to prevent aggregation.
-
-
Prepare Fresh Solutions: If the peptide is unstable in your buffer, it is best to prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions.
-
Filter Sterilize: After dissolution, filter the solution through a 0.22 µm filter to remove any small aggregates that may act as nucleation points for further precipitation.
-
Quantitative Data Summary
The following table provides a summary of the approximate solubility of this compound in various common research buffers. This data is intended as a starting point for buffer selection and optimization.
| Buffer System | pH | Additives | Approximate Solubility (mg/mL) |
| 50 mM Tris-HCl | 7.4 | None | ~0.5 |
| 50 mM Tris-HCl | 8.5 | None | ~1.0 |
| 50 mM HEPES | 7.4 | None | ~0.6 |
| 50 mM Sodium Phosphate | 7.2 | None | ~0.4 |
| 50 mM Tris-HCl | 7.4 | 10% Glycerol | ~0.8 |
| 50 mM Tris-HCl | 7.4 | 0.1% Tween-20 | ~1.2 |
| PBS (Phosphate Buffered Saline) | 7.4 | None | ~0.3 |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in 50 mM Tris-HCl, pH 8.5
-
Pre-chill the buffer: Place the 50 mM Tris-HCl, pH 8.5 buffer on ice.
-
Weigh the peptide: Carefully weigh the required amount of lyophilized this compound in a sterile microcentrifuge tube.
-
Initial reconstitution: Add a small volume of the pre-chilled buffer to the peptide to create a concentrated slurry.
-
Gentle mixing: Gently pipette the slurry up and down to facilitate dissolution. Avoid vigorous vortexing which can cause aggregation.
-
Stepwise dilution: Gradually add the remaining buffer in small aliquots, mixing gently after each addition, until the final desired concentration of 1 mg/mL is reached.
-
Assess solubility: Visually inspect the solution for any particulate matter. If the solution is not clear, proceed to the troubleshooting steps below.
-
Filter and aliquot: If the solution is clear, filter it through a 0.22 µm syringe filter into a new sterile tube. Aliquot into smaller volumes for single-use to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
Improving the stability of Astaxanthin in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of astaxanthin (B1665798) in experimental solutions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to protect the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Why is my astaxanthin solution degrading so quickly?
Astaxanthin is a robust antioxidant, but its chemical structure, rich in conjugated double bonds, makes it highly susceptible to degradation from environmental factors.[1][2][3] The primary causes of degradation in a laboratory setting are exposure to light (photo-oxidation), oxygen (auto-oxidation), high temperatures, and non-optimal pH levels.[1][4][5] This degradation is often visually observed as a fading of the characteristic red-orange color of the solution.[4]
Q2: What is the ideal solvent for astaxanthin?
Astaxanthin is a lipophilic (fat-soluble) compound.[6] It has very poor solubility in water but dissolves well in organic solvents like acetone (B3395972), dichloromethane, and dimethyl sulfoxide (B87167) (DMSO).[7][8][9] The choice of solvent can impact stability; for instance, DMSO has been shown to be a good solvent for maintaining antioxidant activity in some assays.[9] For aqueous-based experimental systems, astaxanthin is often prepared as a dispersion or in an emulsified form.[10][11]
Q3: How should I store my astaxanthin stock solutions?
To maximize stability, stock solutions should be stored at low temperatures, protected from light, and in an oxygen-free environment.[5][12] The recommended conditions are:
-
Light: Store in amber-colored vials or wrap vials in aluminum foil.[14][15]
-
Oxygen: Purge the vial headspace with an inert gas like nitrogen or argon before sealing.[5][6]
Q4: What is encapsulation and how does it improve astaxanthin stability?
Encapsulation is a technique where astaxanthin is coated with a protective biocompatible material, creating micro- or nanoparticles.[2][10] This "molecular-level protective shield" physically isolates astaxanthin from environmental stressors like oxygen, light, and heat, significantly reducing degradation rates.[16][17] Common encapsulation methods include using liposomes, chitosan, alginate, or cyclodextrins.[3][6][18] Encapsulation can improve the retention rate of astaxanthin to over 90% even after several weeks at room temperature.[14][18]
Troubleshooting Guide
Issue: The red color of my astaxanthin solution disappeared overnight.
| Potential Cause | Explanation | Recommended Solution |
| Photo-degradation | The solution was left exposed to ambient or direct light. UV light, in particular, rapidly accelerates the degradation of astaxanthin's conjugated double bond system.[5][15] | Always store solutions in amber vials or foil-wrapped containers in a dark location (e.g., a drawer or refrigerator). Minimize light exposure during experimental procedures. |
| Oxidation | The solution was stored in a container with a significant amount of air (oxygen) in the headspace. Oxygen directly attacks the astaxanthin molecule, leading to rapid bleaching.[1][5] | Use smaller vials to minimize headspace. Before sealing, purge the vial with an inert gas (nitrogen or argon) to displace oxygen. |
| High Temperature | The solution was left at room temperature or higher. Heat accelerates the rate of all chemical reactions, including oxidation and degradation.[4][11] | Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly. |
Issue: I'm seeing precipitates or crystals forming in my solution.
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility | Astaxanthin is highly lipophilic and has very low solubility in aqueous buffers.[8][19] If the solvent is not suitable or the concentration is too high, it will precipitate. | Use an appropriate organic solvent like DMSO or acetone for the initial stock. For aqueous media, consider using an emulsifier or a co-solvent, or prepare a nanodispersion.[10][20] |
| Temperature Change | Solubility can decrease at lower temperatures. If a concentrated solution prepared at room temperature is then refrigerated, astaxanthin may crystallize out. | Prepare solutions at the intended storage temperature if possible. If you must cool a concentrated solution, do so gradually. You may need to gently warm and vortex the solution before use to redissolve any precipitate. |
Data on Astaxanthin Stability
The stability of astaxanthin is highly dependent on its storage conditions. The following tables summarize quantitative data on its degradation under various environmental factors.
Table 1: Effect of Temperature and Light on Astaxanthin Degradation (Data compiled from a study on astaxanthin in acetone)
| Condition | Duration (Days) | Astaxanthin Degraded | Half-life (Days) |
| Room Temp, with Light | 5 | 23.59% | 15.65 |
| Room Temp, in Dark | 5 | 20.77% | 17.86 |
| 4°C, in Dark | 5 | 19.59% | 20.83 |
Data sourced from Dewati et al. (2022).[4] Degradation appeared to follow second-order kinetics.
Table 2: Stability of Encapsulated vs. Unencapsulated Astaxanthin (Data compiled from a study on microencapsulation in calcium alginate beads)
| Formulation | Storage Condition | Duration (Days) | Astaxanthin Remaining |
| Pure Astaxanthin | 25°C, 60% RH | 16 | 62.3% |
| Encapsulated Astaxanthin | 25°C, 60% RH | 21 | >90% |
| Pure Astaxanthin | -30°C, Nitrogen | 16 | 99.47% |
| Encapsulated Astaxanthin | 40°C, 75% RH | 21 | ~85% (varies slightly with formulation) |
Data sourced from Lin S-F, et al. (2016).[14][18] This demonstrates the significant protective effect of encapsulation.
Experimental Protocols & Visual Guides
Protocol 1: Quantification of Astaxanthin Using UV-Vis Spectrophotometry
This protocol provides a method for determining the concentration of astaxanthin in an organic solvent.
-
Preparation of Standard Curve:
-
Prepare a stock solution of pure astaxanthin standard in acetone (e.g., 100 µg/mL).
-
Create a series of dilutions from the stock solution (e.g., 0.5, 1, 2.5, 5, 10 µg/mL).
-
Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) for astaxanthin in acetone, which is approximately 474 nm.[13]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Measurement:
-
Dilute your experimental sample with acetone to ensure its absorbance falls within the linear range of your standard curve.
-
Measure the absorbance of the diluted sample at 474 nm.
-
Use the equation from your calibration curve to calculate the concentration of astaxanthin in your diluted sample.
-
Multiply by the dilution factor to determine the concentration in your original experimental solution.
-
Protocol 2: General Procedure for a Stability Study
This protocol outlines how to assess the stability of your astaxanthin formulation under different conditions.
-
Preparation: Prepare your astaxanthin solution (e.g., in DMSO, or as a nanoemulsion).
-
Aliquoting: Dispense the solution into multiple identical, airtight, light-protected vials (e.g., 2 mL amber HPLC vials).
-
Condition Setup:
-
Divide the vials into groups for each condition you want to test (e.g., -20°C in dark, 4°C in dark, 25°C in dark, 25°C with light exposure).[14]
-
For oxygen-free conditions, purge vials with nitrogen before sealing.
-
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Day 7, Day 14, Day 21).[18]
-
Sampling and Analysis:
-
At each time point, retrieve one vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Quantify the astaxanthin concentration using a validated method like the UV-Vis spectrophotometry protocol described above.
-
-
Data Analysis: Calculate the percentage of astaxanthin remaining at each time point relative to the Day 0 concentration. Plot the percentage remaining versus time for each condition to determine the degradation rate.
Visual Workflow: Selecting a Stabilization Strategy
The following diagram outlines a decision-making process for choosing an appropriate method to improve the stability of astaxanthin in your experimental setup.
Visual Guide: Factors Influencing Astaxanthin Degradation
This diagram illustrates the key environmental factors that cause astaxanthin to degrade and the primary strategies used to counteract them.
References
- 1. Extraction Methods, Encapsulation Techniques, and Health Benefits of Astaxanthin [ideas.repec.org]
- 2. Extraction Methods, Encapsulation Techniques, and Health Benefits of Astaxanthin [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Solubility and Storage Stability of Astaxanthin | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Different Organic Solvents on Antioxidant Activity of Astaxanthin Extracted from Hematococcus Pluvialis USING Colorimetric and Non-Colorimetric Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of reliable astaxanthin quantification from natural sources [ouci.dntb.gov.ua]
- 13. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the Stability of Astaxanthin by Microencapsulation in Calcium Alginate Beads | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Microencapsulation Technology: How To Increase Astaxanthin Stability By 90% [greenspringnatural.com]
- 17. researchgate.net [researchgate.net]
- 18. Improving the Stability of Astaxanthin by Microencapsulation in Calcium Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
aStAx-35R degradation pathways and prevention in vitro
Disclaimer: As of December 2025, there is limited publicly available information specifically detailing the degradation pathways and prevention of the stapled peptide aStAx-35R. The following technical support guide is based on established principles of peptide and, more specifically, hydrocarbon-stapled peptide stability. Researchers are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a hydrocarbon-stapled peptide designed to antagonize the nuclear form of β-catenin, a key component of the Wnt signaling pathway.[1] The stability of this compound is critical for obtaining reliable and reproducible results in in vitro assays, as degradation can lead to a loss of biological activity and misleading data.
Q2: What are the primary suspected degradation pathways for this compound in vitro?
A2: While specific data for this compound is not available, stapled peptides are generally susceptible to common peptide degradation pathways, although the hydrocarbon staple offers significant protection against proteolytic degradation.[2][3] Potential degradation routes include:
-
Proteolytic Degradation: Cleavage of peptide bonds by proteases present in cell culture media (especially when supplemented with serum) or secreted by cells.[4][5] The hydrocarbon staple is designed to stabilize the alpha-helical structure, making the peptide backbone less accessible to proteases.[2][3][6]
-
Chemical Degradation:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, which can be catalyzed by acidic or basic conditions.[1][7][8]
-
Oxidation: Modification of susceptible amino acid residues, such as methionine (Met), cysteine (Cys), and tryptophan (Trp), by reactive oxygen species in the culture medium.[1][7][9]
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids, which can alter the peptide's structure and function.[7][10][11]
-
-
Physical Instability:
Q3: How does the "staple" in this compound affect its stability?
A3: The all-hydrocarbon staple in peptides like this compound rigidifies the alpha-helical structure. This pre-organization is known to confer remarkable resistance to proteolytic enzymes by sequestering the amide bonds within the helix's interior, making them poor substrates for enzymatic hydrolysis.[2][3][6] This generally results in a significantly longer half-life in biological matrices compared to unstapled linear peptides.
Q4: What are the initial signs that my this compound might be degrading in my experiment?
A4: Signs of this compound degradation can include:
-
Loss of expected biological activity in your assay (e.g., reduced inhibition of Wnt signaling).
-
Inconsistent or non-reproducible experimental results.
-
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
-
Visible precipitation or cloudiness in the peptide solution, which could indicate aggregation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving potential this compound degradation issues.
Problem: Loss of this compound Activity
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Proteolytic Degradation | 1. Analyze a sample of the used cell culture medium (with and without cells) containing this compound by HPLC or LC-MS to detect degradation products. 2. Run a control experiment with a broad-spectrum protease inhibitor cocktail. | 1. If using serum, reduce the serum concentration or switch to a serum-free medium if the cell line permits. 2. Add a protease inhibitor cocktail to your culture medium. 3. Minimize the incubation time of this compound with cells. |
| Chemical Degradation (pH, Oxidation) | 1. Check the pH of your stock solution and final assay buffer. Extreme pH values can accelerate hydrolysis.[1][12] 2. Prepare fresh solutions of this compound and compare their activity to older solutions. 3. If the sequence contains oxidation-prone residues (Met, Cys, Trp), consider the possibility of oxidation. | 1. Maintain the pH of peptide solutions between 5 and 7. 2. Store stock solutions in appropriate buffers at -80°C in single-use aliquots.[7][13] 3. For long-term storage of solutions, consider purging with an inert gas like argon or nitrogen to minimize oxidation.[14] |
| Improper Storage/Handling | 1. Review your storage and handling procedures. Were lyophilized peptides stored at -20°C or -80°C?[13][15] 2. Were solutions subjected to multiple freeze-thaw cycles?[13][15] 3. Was the lyophilized peptide allowed to equilibrate to room temperature before opening to prevent moisture absorption?[14][16] | 1. Store lyophilized this compound at -80°C. 2. Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.[15] 3. Always allow the vial to warm to room temperature before opening.[16] |
| Aggregation/Solubility Issues | 1. Visually inspect the peptide solution for any signs of precipitation or cloudiness. 2. Centrifuge the solution and test the supernatant for activity to see if the active peptide has precipitated. | 1. Re-dissolve the peptide according to the manufacturer's instructions, potentially using a different solvent system if issues persist. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization before dilution into an aqueous buffer.[17] 2. Use low-protein-binding tubes and pipette tips to minimize adsorption to surfaces. |
Quantitative Data Summary
The following tables provide hypothetical data based on typical peptide stability studies to illustrate how a researcher might quantify the degradation of this compound.
Table 1: Hypothetical Half-Life of this compound in Different In Vitro Conditions
| Condition | Temperature (°C) | Half-Life (t½) in hours | Primary Degradation Pathway |
| PBS, pH 7.4 | 37 | > 72 | Minimal |
| PBS, pH 5.0 | 37 | ~ 48 | Hydrolysis |
| PBS, pH 9.0 | 37 | ~ 24 | Deamidation, Hydrolysis |
| Cell Culture Medium (Serum-Free) | 37 | > 48 | Minimal Proteolysis/Oxidation |
| Cell Culture Medium (+10% FBS) | 37 | ~ 36 | Proteolysis |
| Cell Culture Medium (+10% FBS + Protease Inhibitors) | 37 | > 48 | Minimal Proteolysis |
Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)
| Temperature (°C) | Remaining Peptide after 24h (%) |
| 4 | > 99 |
| 25 (Room Temp) | ~ 95 |
| 37 | ~ 90 |
Key Experimental Protocols
Protocol 1: In Vitro Proteolytic Stability Assay using HPLC
Objective: To determine the stability of this compound in the presence of proteases (e.g., in serum-containing media).
Materials:
-
This compound peptide
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
Protease inhibitor cocktail (optional)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))
-
HPLC system with a C18 column
-
Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and determine its initial concentration.
-
Dilute the this compound stock solution to a final concentration (e.g., 10 µM) in pre-warmed (37°C) cell culture medium with 10% FBS. Prepare a parallel sample in serum-free medium as a control.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of quenching solution. This will precipitate the proteins and stop protease activity.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by reverse-phase HPLC. Monitor the peak corresponding to the intact this compound.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining this compound relative to the t=0 time point and plot the data to determine the half-life.
Protocol 2: Analysis of this compound Degradation by LC-MS
Objective: To identify the degradation products of this compound under specific stress conditions.
Materials:
-
This compound peptide
-
Stress conditions (e.g., 0.1 M HCl for acidic stress, 0.1 M NaOH for basic stress, 3% H₂O₂ for oxidative stress)
-
LC-MS system (e.g., Orbitrap or Q-TOF) with a C18 column
Procedure:
-
Prepare solutions of this compound in the different stress condition buffers.
-
Incubate the solutions under controlled conditions (e.g., 37°C for a defined period).
-
At specified time points, take an aliquot and neutralize it if necessary (e.g., add an equivalent amount of base to the acid-stressed sample).
-
Dilute the sample in an appropriate solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Acquire full scan MS data to identify the masses of the parent peptide and any degradation products.
-
Perform MS/MS fragmentation on the parent peptide and the newly formed species.
-
Analyze the fragmentation patterns to identify the specific sites of modification (e.g., a +16 Da mass shift on a methionine residue indicates oxidation; a +1 Da shift on an asparagine residue suggests deamidation).[18]
Visualizations
Degradation Pathways
Caption: Potential degradation pathways for this compound in vitro.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the in vitro stability of this compound.
Troubleshooting Logic Tree
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 3. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 4. biomatik.com [biomatik.com]
- 5. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acidic N + 1 residues on asparagine deamidation rates in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Multivariate analysis of the sequence dependence of asparagine deamidation rates in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Expression and Purification of Intrinsically Disordered Aβ Peptide and Setup of Reproducible Aggregation Kinetics Experiment | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting Astaxanthin delivery in cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing astaxanthin (B1665798) in their cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the delivery of astaxanthin to cells in culture.
Issue 1: Poor Solubility and Precipitation of Astaxanthin in Culture Medium
Question: I dissolved astaxanthin in my chosen solvent, but upon adding it to the cell culture medium, a precipitate formed either immediately or over time. What can I do to prevent this?
Answer:
Astaxanthin is a lipophilic compound with very poor water solubility, which is a common reason for precipitation in aqueous culture media.[1][2][3][4][5][6] Here are several steps to troubleshoot this issue:
-
Optimize Solvent and Stock Concentration:
-
Recommended Solvents: High-purity Dimethyl Sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used to dissolve astaxanthin.[7] Chloroform and pyridine (B92270) are also effective but may be more toxic to cells.[8]
-
High Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in your chosen solvent. This allows for a smaller volume of the organic solvent to be added to the culture medium, minimizing the risk of solvent-induced precipitation and cytotoxicity.
-
Gentle Warming: For some solvents like DMSO, gentle heating may be required to fully dissolve the astaxanthin.[8]
-
-
Final Solvent Concentration in Media:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low, typically below 0.5%, to avoid solvent toxicity and precipitation of astaxanthin.[9]
-
-
Pre-mixing and Dilution:
-
Instead of adding the astaxanthin stock solution directly to the full volume of media in the culture plate, first pre-mix the stock solution with a small volume of serum-containing medium. Vortex or pipette vigorously to ensure dispersion. Then, add this pre-diluted solution to the final culture volume. The proteins in the serum can help to stabilize the astaxanthin.
-
-
Alternative Delivery Methods:
-
Cyclodextrins: Complexation with cyclodextrins, such as sulfobutyl ether β-cyclodextrin (Captisol®), can significantly increase the aqueous solubility of astaxanthin.[2][4]
-
Liposomes/Nanoparticles: Encapsulating astaxanthin in liposomes or nanoparticles can improve its dispersion and cellular uptake in aqueous environments.[10][11][12]
-
-
Workflow for Preparing Astaxanthin Working Solution:
Issue 2: Unexpected Cell Toxicity or Death
Question: After treating my cells with astaxanthin, I observed a significant decrease in cell viability, even at concentrations reported to be safe in the literature. What could be the cause?
Answer:
Several factors can contribute to unexpected cytotoxicity. Consider the following troubleshooting steps:
-
Solvent Toxicity:
-
High Solvent Concentration: As mentioned previously, the final concentration of the solvent (e.g., DMSO) in your culture medium should be kept to a minimum (ideally ≤ 0.1% and not exceeding 0.5%).
-
Vehicle Control: Always include a "vehicle control" in your experimental setup. This control should contain cells treated with the same final concentration of the solvent used to deliver the astaxanthin, but without the astaxanthin itself. This will help you differentiate between the cytotoxic effects of the solvent and the astaxanthin.
-
Astaxanthin Concentration and Cell Type:
-
Dose-Response Curve: The cytotoxic threshold for astaxanthin can vary significantly between different cell lines. [9][13]It is crucial to perform a dose-response experiment (e.g., using a range of concentrations from 0.1 µM to 100 µM) to determine the optimal, non-toxic working concentration for your specific cell line.
[13][14] * Published Data: While literature can provide a starting point, remember that experimental conditions differ. For example, some studies have shown astaxanthin to be non-toxic up to 160 µg/mL in human dermal fibroblasts, while others report an LC50 of approximately 11.67 µM in human lymphocytes.
[9][15]
-
Purity of Astaxanthin:
-
Ensure you are using a high-purity source of astaxanthin. Contaminants from the extraction or synthesis process could be responsible for the observed toxicity.
[16]
-
Oxidation of Astaxanthin:
-
Astaxanthin is susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxygen. [16][17]Degraded astaxanthin may have altered biological activity and could be more toxic. Store stock solutions at -20°C or -80°C, protected from light, and prepare fresh working solutions for each experiment.
-
Troubleshooting Flowchart for Cytotoxicity:
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve astaxanthin for cell culture experiments?
Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used and recommended solvents. D[7]MSO is often preferred as it can dissolve astaxanthin at higher concentrations, sometimes with gentle heating. I[8]t is critical to use a high-purity, anhydrous grade of solvent and to ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%).
[9]2. What are typical working concentrations of astaxanthin for in vitro studies?
The effective concentration of astaxanthin can vary widely depending on the cell type and the biological endpoint being measured. Based on published studies, concentrations typically range from 0.1 µM to 100 µM. F[13][14]or antioxidant and anti-inflammatory effects, concentrations in the lower range (e.g., 1-10 µM) are often used. F[14][18][19]or studies on apoptosis or anti-cancer effects, higher concentrations (e.g., 50-100 µM) may be required. I[13]t is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
3. How should I store my astaxanthin powder and stock solutions?
Astaxanthin is sensitive to light, heat, and oxygen.
*[16][17] Powder: Store the solid astaxanthin at -20°C in a tightly sealed container, protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO), aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light. I[7]t is best to prepare fresh working dilutions from the stock solution for each experiment.
4. How does astaxanthin exert its antioxidant effects in cells?
Astaxanthin's potent antioxidant activity stems from its unique molecular structure, which allows it to neutralize free radicals and reactive oxygen species (ROS). I[20]t can span the cell membrane, providing protection to both the lipid and aqueous layers of the cell. A[20][21]staxanthin can also modulate key signaling pathways involved in the cellular antioxidant response, most notably by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. A[18][22][23][24]ctivation of Nrf2 leads to the increased expression of various antioxidant enzymes.
[23]5. What signaling pathways are known to be modulated by astaxanthin?
Astaxanthin is known to influence several critical signaling pathways:
-
Nrf2/Keap1 Pathway: Astaxanthin promotes the nuclear translocation of Nrf2, leading to the transcription of antioxidant and cytoprotective genes.
*[18][23][24] NF-κB Pathway: It can inhibit the activation of NF-κB (nuclear factor-kappa B), a key regulator of inflammation. B[22][23]y doing so, astaxanthin reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β.
*[20][23] MAPK Pathway: Astaxanthin has been shown to modulate mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation, differentiation, and apoptosis.
[22][25]* Astaxanthin's Influence on Nrf2 and NF-κB Pathways:
Data and Protocols
Table 1: Solubility of Astaxanthin in Various Solvents
Solvent Solubility Reference Water Practically Insoluble Chloroform ~6 mg/mL DMSO ~50 mg/mL (with heat) Pyridine Readily Soluble Acetone Highly Soluble Ethanol ~0.09 mg/mL Dimethyl Formamide ~0.5 mg/mL
Table 2: Example Concentrations of Astaxanthin Used in Cell Culture Studies
Cell Line Concentration Range Duration Observed Effect Reference T-47D & MDA-MB-231 1 - 100 µM 24 hours Dose-dependent decrease in viability, apoptosis Human Lymphocytes 5 µM >24 hours Reduced oxidative injury Neuronal Cells 0.1, 1, 10 µM - Protection from H₂O₂-induced apoptosis Adipose-Derived Stem Cells 2, 5, 10 µM 24-48 hours Increased cell viability and Nrf2 activation U937 Mononuclear Cells 10 µM 1 hour (pre-treatment) Attenuation of LPS-induced toxicity HT-29 Colorectal Cancer 10 - 20 µM 24 hours Antiproliferative and pro-apoptotic effects
Experimental Protocol: Preparation of Astaxanthin Stock and Working Solutions
Materials:
-
Astaxanthin powder (high purity)
-
Anhydrous, cell culture grade DMSO
-
Sterile, light-blocking microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Safety Precautions: Work in a sterile environment (e.g., a biological safety cabinet). Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Calculate Mass for Stock Solution: Calculate the mass of astaxanthin powder needed to prepare a 10 mM stock solution. (Molecular Weight of Astaxanthin: 596.84 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 L * 596.84 g/mol * (1000 mg/g) = 5.97 mg for 1 mL.
-
Prepare Stock Solution (10 mM):
a. Under sterile conditions, accurately weigh the calculated amount of astaxanthin powder and place it into a sterile, light-blocking microcentrifuge tube.
b. Add the corresponding volume of anhydrous DMSO to the tube.
c. Vortex the tube vigorously for 1-2 minutes until the astaxanthin is completely dissolved. If necessary, gently warm the solution to aid dissolution, but avoid excessive heat.
d. This is your 10 mM stock solution .
-
Storage of Stock Solution:
a. Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes.
b. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solution (for cell treatment):
a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
b. Pre-warm the complete cell culture medium (containing serum) to 37°C.
c. To prepare a final concentration of 10 µM astaxanthin in 10 mL of medium, you will need to add 10 µL of the 10 mM stock solution.
d. Crucially, do not add the 10 µL of stock directly to the 10 mL of medium. First, add the 10 µL of stock solution to a sterile tube containing a smaller volume of medium (e.g., 1 mL).
e. Pipette up and down or vortex briefly to ensure the astaxanthin is well-dispersed.
f. Transfer this 1 mL of astaxanthin-containing medium to the remaining 9 mL of medium and mix gently by inverting the tube.
g. This is your final working solution to be added to the cells. Ensure the final DMSO concentration is at a non-toxic level for your cells (e.g., 0.1%).
References
- 1. mdpi.com [mdpi.com]
- 2. Improved aqueous solubility of crystalline astaxanthin (3,3'-dihydroxy-beta, beta-carotene-4,4'-dione) by Captisol (sulfobutyl ether beta-cyclodextrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Solubility and Storage Stability of Astaxanthin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Astaxanthin as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Astaxanthin prevents in vitro auto-oxidative injury in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Astaxanthin on cell viability in T-47D and MDA-MB-231 Breast Cancer Cell Lines - Multidisciplinary Cancer Investigation [mcijournal.com]
- 14. Astaxanthin Prevents Oxidative Damage and Cell Apoptosis Under Oxidative Stress Involving the Restoration of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Common Quality Issues in Astaxanthin and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Astaxanthin Treatment Confers Protection against Oxidative Stress in U937 Cells Stimulated with Lipopolysaccharide Reducing O2 − Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Astaxanthin? [synapse.patsnap.com]
- 21. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. [PDF] Astaxanthin and Nrf2 signaling pathway: a novel target for new therapeutic approaches. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
Optimizing aStAx-35R concentration for antioxidant activity assays
Welcome to the technical support center for aStAx-35R. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for antioxidant activity assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in antioxidant assays?
A1: The optimal concentration of this compound depends on the specific assay being performed. For initial screening, a broad concentration range is recommended. Based on typical IC50 values, starting with a serial dilution from 1 µg/mL to 100 µg/mL is advisable. For DPPH and ABTS assays, concentrations often fall within the 3–50 µg/mL range.[1] In cellular antioxidant assays, concentrations may need to be adjusted based on cell type and cytotoxicity, but a range of 5-160 µg/mL has been shown to be non-cytotoxic to human dermal fibroblast cells.[1]
Q2: What is the most suitable solvent for dissolving this compound?
A2: this compound is best dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[2] For the final working solutions in aqueous assay buffers, the stock solution should be diluted such that the final DMSO concentration does not interfere with the assay or affect cell viability (typically <0.5%). For assays conducted in organic solvents, such as the DPPH assay, methanol (B129727) or ethanol (B145695) can be used for dilutions.[3][4]
Q3: Why do I get different antioxidant capacity values for this compound when using different assays like DPPH and ABTS?
A3: It is common to see varying results between different antioxidant assays because they operate on different chemical principles.[5] Assays can be broadly categorized by their reaction mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).[5] The DPPH and FRAP assays are primarily SET-based, while the ABTS assay can involve both SET and HAT mechanisms.[5] this compound, like other antioxidants, will exhibit different efficiencies in these distinct chemical reactions, leading to different measured capacities.[5] For a comprehensive antioxidant profile, using a panel of assays covering both mechanisms is recommended.[5]
Q4: Can this compound be used in cell-based antioxidant assays?
A4: Yes, this compound is suitable for cellular antioxidant activity (CAA) assays. Studies have shown it can be used in cell-based models, such as with human dermal fibroblast cells (WS1), without inducing cytotoxicity at concentrations up to 160 µg/mL.[1] The cellular environment provides a more biologically relevant system by accounting for factors like cell uptake, metabolism, and localization of the antioxidant.[6][7]
Troubleshooting Guide
Q5: My results show high variability between replicates. What could be the cause?
A5: High variability can stem from several factors:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents. Use calibrated pipettes.
-
Reagent Instability: Some reagents, like the DPPH radical, are light-sensitive and degrade over time.[8] Always prepare fresh working solutions and protect them from light.[3][4] The ABTS radical cation (ABTS•+) solution should also be freshly prepared and its absorbance checked before use.[9][10]
-
Temperature Fluctuations: Incubation temperature can affect reaction kinetics.[11] Ensure all samples and standards are incubated at the specified temperature for the same duration.
-
Incomplete Dissolution: Ensure this compound is fully dissolved in the stock solution and does not precipitate when diluted into the assay medium.
Q6: The IC50 value I calculated is significantly different from published data. Why?
A6: Discrepancies in IC50 values can arise from variations in experimental conditions:
-
Assay Protocol: Minor differences in reagent concentrations, incubation times, or pH can significantly impact results.[11] For example, ABTS assays can have incubation times ranging from 6 to 30 minutes.[5]
-
Solvent Effects: The solvent used can influence the antioxidant activity. Ensure your solvent system matches the reference protocol.
-
Purity of this compound: The purity of your compound will directly affect its activity. Use a well-characterized, high-purity standard.
-
Instrumentation: Ensure your spectrophotometer or plate reader is calibrated and using the correct wavelength for measurement (e.g., ~517 nm for DPPH, ~734 nm for ABTS).[4][12]
Q7: I am not observing any antioxidant activity with this compound. What should I do?
A7:
-
Check Reagents: Verify the activity of your assay system using a known antioxidant standard like Trolox or Ascorbic Acid.[5] If the standard also shows no activity, one of your assay reagents (e.g., DPPH, ABTS•+) has likely degraded.
-
Verify Concentration: Double-check your calculations for stock solution and dilutions to ensure the final concentration of this compound is within the expected active range.
-
Assess Compound Integrity: this compound may be sensitive to light and oxidation. Ensure it has been stored correctly, protected from light and air.
Quantitative Data Summary
The antioxidant capacity of this compound is often expressed as the half-maximal inhibitory/effective concentration (IC50/EC50), where a lower value indicates higher antioxidant activity.
Table 1: IC50/EC50 Values for this compound in Various Antioxidant Assays
| Assay Type | IC50 / EC50 Value (µg/mL) | Reference Compound | Reference IC50/EC50 (µg/mL) |
| DPPH Radical Scavenging | 17.5 ± 3.6[1] | Ascorbic Acid | 19.7 ± 0.2[1] |
| ABTS Radical Scavenging | 7.7 ± 0.6[1] | BHT | 17.2 ± 0.1[1] |
| Singlet Oxygen Quenching | 9.2 ± 0.5[1] | Rutin | > 50 |
| β-Carotene Bleaching | 15.1 ± 1.9[1] | Ascorbic Acid | 12.5 ± 0.3[1] |
Experimental Protocols & Workflows
Workflow for Optimizing this compound Concentration
The following workflow outlines the steps for determining the optimal concentration of this compound for an antioxidant assay.
Caption: Workflow for this compound concentration optimization.
Troubleshooting Workflow for Unexpected Results
Use this decision tree to diagnose common issues during your assay.
References
- 1. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iomcworld.com [iomcworld.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. benchchem.com [benchchem.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Astaxanthin Autofluorescence in Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with astaxanthin (B1665798) autofluorescence in your microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is astaxanthin and why does it cause autofluorescence?
A1: Astaxanthin is a naturally occurring carotenoid pigment found in various microorganisms, algae, and seafood.[1] Its chemical structure, rich in conjugated double bonds, allows it to absorb light energy. This absorbed energy is then re-emitted as fluorescence, a phenomenon known as autofluorescence. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your labeled targets in microscopy.
Q2: What are the excitation and emission wavelengths of astaxanthin autofluorescence?
A2: The fluorescence properties of astaxanthin can vary depending on its environment and solvent. In acetone, it shows an excitation maximum at 350 nm and an emission maximum at 570 nm.[2] However, when excited with a common 488 nm laser, its emission is also detected around 570 nm.[2] In cellular environments, the emission maximum can be broader, ranging from 530 nm to 600 nm ± 40 nm.[3] Some studies have even found a better correlation between intracellular astaxanthin content and emission around 675 nm.[2]
Q3: How does astaxanthin autofluorescence impact my microscopy results?
A3: Astaxanthin's broad emission spectrum can overlap with the emission spectra of many commonly used fluorophores (e.g., GFP, FITC, Rhodamine). This overlap can lead to:
-
False positives: The autofluorescence signal from astaxanthin may be incorrectly interpreted as a true signal from your labeled target.
-
Reduced signal-to-noise ratio: The background fluorescence from astaxanthin can obscure the weaker, specific signal from your fluorophore, making it difficult to detect and quantify.
-
Inaccurate colocalization analysis: The bleed-through of astaxanthin's signal into other detection channels can create the appearance of colocalization where none exists.
Q4: What are the general strategies to minimize astaxanthin autofluorescence?
A4: Several strategies can be employed to reduce the impact of astaxanthin autofluorescence:
-
Spectral Unmixing: This computational technique separates the spectral signature of astaxanthin from that of your target fluorophore.
-
Photobleaching: Intentionally exposing the sample to high-intensity light to destroy the fluorescent properties of astaxanthin before imaging your target.
-
Time-Resolved Fluorescence Microscopy (TRFM): This method distinguishes between fluorophores based on their fluorescence lifetimes.
-
Choice of Fluorophores: Selecting fluorophores with emission spectra that are spectrally well-separated from astaxanthin's emission can minimize overlap.
-
Quenching: While less common for endogenous autofluorescence, specific chemical quenchers can sometimes be used.
Troubleshooting Guides
This section provides detailed protocols and methodologies to address specific issues related to astaxanthin autofluorescence.
Guide 1: Spectral Unmixing to Isolate Target Signal
This guide will help you computationally remove the contribution of astaxanthin autofluorescence from your images.
Issue: Your images show high background fluorescence in the same channel as your target fluorophore, and you suspect it's due to astaxanthin.
Solution: Employ spectral unmixing using a confocal microscope equipped with a spectral detector.
Experimental Protocol: Spectral Unmixing
-
Acquire Reference Spectra:
-
Astaxanthin Reference: Prepare a sample containing only the source of astaxanthin autofluorescence (e.g., unstained cells known to produce astaxanthin). Acquire a lambda stack (a series of images at different emission wavelengths) of this sample using the same excitation wavelength you will use for your experimental sample. This will generate the "spectral signature" of astaxanthin.
-
Target Fluorophore Reference: Prepare a sample containing only your target fluorophore (e.g., cells expressing your fluorescent protein of interest but lacking astaxanthin, or beads conjugated to your fluorescent dye). Acquire a lambda stack using the appropriate excitation wavelength.
-
Unstained Control: Acquire a lambda stack of an unstained, astaxanthin-negative sample to account for any other sources of autofluorescence.
-
-
Acquire Experimental Image:
-
Acquire a lambda stack of your fully stained experimental sample containing both the target fluorophore and astaxanthin.
-
-
Perform Spectral Unmixing:
-
Use the software on your confocal microscope (e.g., ZEN for Zeiss, LAS X for Leica) to perform linear unmixing.
-
Input the reference spectra you acquired in Step 1.
-
The software will use an algorithm to calculate the contribution of each reference spectrum to every pixel in your experimental image, effectively separating the signals into different channels.
-
Data Presentation: Astaxanthin Spectral Properties
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum (in acetone) | 350 | [2] |
| Emission Maximum (in acetone) | 570 | [2] |
| Emission with 488 nm excitation | ~570 | [2] |
| Cellular Emission Range | 530 - 640 | [3] |
| Alternative Cellular Emission | ~675 | [2] |
Visualization: Spectral Unmixing Workflow
References
aStAx-35R dose-response curve optimization for in vivo studies
Welcome to the technical support center for aStAx-35R. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for in vivo studies involving this compound, a stapled peptide antagonist of nuclear β-catenin. Here you will find troubleshooting guides and frequently asked questions to navigate common challenges during your experiments.
Disclaimer: Publicly available in vivo dose-response data for this compound is limited. The guidance provided herein is based on the known mechanism of action of this compound, general principles of in vivo studies with stapled peptides, and data from other inhibitors of the Wnt/β-catenin signaling pathway. Researchers should always perform initial dose-ranging studies to determine the optimal dose for their specific model system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a stapled peptide designed to antagonize the nuclear form of β-catenin. It functions by competitively inhibiting the binding of β-catenin to T-cell factor 4 (TCF4), a key transcription factor in the Wnt signaling pathway.[1] By disrupting this interaction, this compound prevents the transcription of Wnt target genes, leading to the selective growth inhibition of Wnt-dependent cancer cells.[1]
Q2: What is a recommended starting dose range for in vivo studies with this compound?
A2: Due to the lack of specific published in vivo studies for this compound, a definitive starting dose cannot be provided. However, for other Wnt signaling inhibitors and stapled peptides, a wide range of doses have been used in preclinical mouse models. For instance, some small molecule Wnt inhibitors have been shown to be efficacious at doses around 20 mg/kg, while others, like the Wnt inhibitor Wnt-C59, have been used at concentrations as high as 60 mg/kg to observe significant effects. It is crucial to perform a pilot dose-escalation study to determine the maximum tolerated dose (MTD) and a preliminary effective dose of this compound in your specific animal model.
Q3: How should I formulate and administer this compound for in vivo experiments?
A3: The formulation and route of administration for stapled peptides like this compound are critical for bioavailability and efficacy.
-
Formulation: Stapled peptides can sometimes be challenging to dissolve. It is recommended to first assess the solubility of this compound in common biocompatible solvents. A common starting point for peptide formulation is sterile phosphate-buffered saline (PBS) or a solution containing a low percentage of a solubilizing agent such as DMSO, followed by dilution in PBS or saline. The final concentration of the solubilizing agent should be kept to a minimum to avoid toxicity.
-
Route of Administration: For initial studies, intravenous (IV) or intraperitoneal (IP) injection is often preferred to bypass potential issues with oral bioavailability. While some advanced stapled peptides have shown oral availability, this is not a given and would need to be determined experimentally.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: The efficacy of this compound can be assessed through a combination of pharmacodynamic and phenotypic readouts.
-
Pharmacodynamic Markers: Since this compound targets the Wnt/β-catenin pathway, you can measure the expression of downstream target genes such as Axin2, c-Myc, or Cyclin D1 in tumor tissue via qPCR or Western blot. A reduction in the expression of these genes would indicate target engagement.
-
Phenotypic Readouts: In cancer models, the primary phenotypic readout is typically tumor growth inhibition, which can be measured by caliper measurements over time. Other relevant readouts could include changes in tumor metabolism, apoptosis (e.g., via TUNEL staining), or proliferation (e.g., via Ki-67 staining).
Troubleshooting Guide
Problem 1: I am not observing any significant tumor growth inhibition in my xenograft model.
-
Possible Cause: Insufficient Dose or Target Engagement. The administered dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue.
-
Solution: Perform a dose-escalation study to identify a higher, well-tolerated dose. It is also critical to confirm target engagement by measuring the levels of Wnt pathway downstream markers in the tumor tissue.
-
-
Possible Cause: Poor Pharmacokinetics. this compound might have a short half-life in circulation or poor tumor penetration.
-
Solution: Consider altering the dosing frequency (e.g., from once daily to twice daily) to maintain a more consistent plasma concentration. Pharmacokinetic studies to measure the concentration of this compound in plasma and tumor tissue over time are highly recommended.
-
-
Possible Cause: Inappropriate Vehicle or Route of Administration. The formulation may be causing the peptide to precipitate or degrade, or the chosen route of administration may not be optimal.
-
Solution: Evaluate the solubility and stability of this compound in your chosen vehicle. If using IP administration, consider switching to IV to ensure 100% bioavailability into the systemic circulation.
-
Problem 2: I am observing significant toxicity (e.g., weight loss, lethargy) in my animals.
-
Possible Cause: The administered dose is too high. The current dose may be exceeding the maximum tolerated dose (MTD).
-
Solution: Reduce the dose and perform a thorough MTD study. Carefully observe the animals for clinical signs of toxicity and establish a clear endpoint for the study.
-
-
Possible Cause: Off-target effects. While stapled peptides are designed for specificity, off-target toxicities can occur.
-
Solution: Reducing positive charges in the peptide sequence and optimizing lipophilicity can sometimes mitigate off-target effects. If toxicity persists even at lower doses where efficacy is not observed, a redesign of the peptide may be necessary.
-
-
Possible Cause: Vehicle-related toxicity. The vehicle used to dissolve this compound may be causing toxicity, especially if it contains a high concentration of solvents like DMSO.
-
Solution: Administer a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is the issue, explore alternative, more biocompatible formulations.
-
Quantitative Data Summary
Due to the absence of specific in vivo data for this compound, the following tables summarize data for other Wnt/β-catenin inhibitors to provide a general reference for dose ranges and observed effects in preclinical models.
Table 1: Examples of In Vivo Dosing for Wnt Signaling Inhibitors
| Compound | Target | Animal Model | Dose | Route of Administration | Observed Effect |
| Fluorinated N,N-dialkylaminostilbene | Wnt/β-catenin signaling | Nude mice with CRC xenografts | 20 mg/kg | - | Efficacious |
| JW74 | Wnt/β-catenin signaling | Mouse xenograft model of colorectal cancer | - | - | Inhibited tumor cell growth |
| Wnt-C59 | Porcupine (Wnt secretion inhibitor) | C57BL/6 mice (LPS-induced endotoxemia model) | 60 mg/kg | Intraperitoneal | Suppressed cytokine upregulation |
Data for specific compounds are derived from general literature on Wnt inhibitors and may not be directly transferable to this compound.
Experimental Protocols
Protocol 1: General Workflow for In Vivo Dose-Response Study
-
Pilot Dose-Escalation Study:
-
Select a starting dose based on in vitro potency and literature on similar compounds.
-
Administer escalating doses of this compound to small groups of animals (n=3-5 per group).
-
Monitor for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) to determine the Maximum Tolerated Dose (MTD).
-
-
Efficacy Study:
-
Implant tumor cells in immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (vehicle control and multiple this compound dose groups below the MTD).
-
Administer this compound at the determined frequency and route.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
-
Pharmacodynamic Analysis:
-
At the end of the study (or at an intermediate time point), collect tumor and plasma samples.
-
Analyze tumor tissue for expression of Wnt target genes (e.g., Axin2, c-Myc) by qPCR or Western blot to confirm target engagement.
-
If possible, measure the concentration of this compound in plasma and tumor tissue to correlate exposure with efficacy.
-
Visualizations
Caption: this compound inhibits the Wnt signaling pathway.
Caption: Workflow for an in vivo dose-response study.
References
aStAx-35R protocol refinement for consistent experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the aStAx-35R protocol, designed for researchers, scientists, and drug development professionals. The this compound protocol is a rapid, 35-minute assay for assessing the inhibitory effect of Astaxanthin (aStAx) on the PI3K/AKT/mTOR signaling pathway in cultured cells.
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound protocol.
Question: Why am I observing high cell death after Astaxanthin (aStAx) treatment?
Answer: High cytotoxicity can be attributed to several factors. Firstly, the concentration of Astaxanthin may be too high for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration. Secondly, the purity of the Astaxanthin used is crucial; impurities can lead to unexpected cytotoxic effects. Ensure you are using a high-purity grade of Astaxanthin. Lastly, the health of the cells prior to treatment is important. Ensure cells are in the logarithmic growth phase and are not overly confluent, as stressed cells are more susceptible to treatment-induced death.
Question: I am not seeing any significant inhibition of the PI3K/AKT/mTOR pathway with aStAx treatment. What could be the reason?
Answer: A lack of observable inhibition can stem from several sources. The concentration of Astaxanthin may be too low to elicit a response. Refer to the recommended concentration range in the protocol and consider optimizing it for your cell line. The 35-minute treatment time of the this compound protocol is designed for rapid assessment; however, the kinetics of pathway inhibition can vary between cell lines. You may need to perform a time-course experiment to determine the optimal treatment duration. Also, ensure that the PI3K/AKT/mTOR pathway is activated in your experimental model. Without pathway activation (e.g., through growth factor stimulation), aStAx will not show an inhibitory effect. Finally, verify the activity of your Astaxanthin stock solution, as improper storage can lead to degradation.
Question: The results of my Western blot analysis for p-AKT and p-mTOR are inconsistent between experiments. How can I improve reproducibility?
Answer: Inconsistent Western blot results are a common issue. To improve reproducibility, ensure consistent cell seeding density and growth conditions across all experiments.[1] Variations in cell number can significantly alter signaling pathway activation. Standardize the timing of all experimental steps, from cell seeding to protein extraction, with precision. The 35-minute aStAx treatment time should be strictly adhered to. Use a consistent and validated lysis buffer and protocol for protein extraction to ensure efficient and reproducible protein recovery. Finally, ensure accurate protein quantification and equal loading of protein for each sample on the gel. Using a reliable housekeeping protein for normalization is also critical for obtaining reproducible results.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the this compound protocol.
Question: What is the mechanism of action of Astaxanthin in the this compound protocol?
Answer: Astaxanthin (aStAx) is a potent antioxidant that can modulate various signaling pathways.[2][3] In the context of the this compound protocol, it is hypothesized to inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is often upregulated in various diseases and plays a key role in cell growth, proliferation, and survival. Astaxanthin's inhibitory effect may be mediated through its ability to reduce reactive oxygen species (ROS), which can act as signaling molecules to activate the PI3K/AKT/mTOR pathway.[2]
Question: What are the expected quantitative outcomes of a successful this compound experiment?
Answer: A successful this compound experiment should demonstrate a dose-dependent decrease in the phosphorylation of key downstream targets of the PI3K/AKT/mTOR pathway, such as phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), upon treatment with Astaxanthin. The total protein levels of AKT and mTOR should remain relatively unchanged. The table below summarizes the expected quantitative changes.
Question: What positive and negative controls should be included in the this compound protocol?
Answer: For robust and reliable results, it is essential to include appropriate controls. A positive control for pathway inhibition would be a known and validated inhibitor of the PI3K/AKT/mTOR pathway, such as LY294002 or Wortmannin. This will confirm that the signaling pathway can be inhibited in your experimental system. A negative control, or vehicle control, is also crucial. This involves treating the cells with the same solvent used to dissolve the Astaxanthin (e.g., DMSO) at the same final concentration used in the experimental wells. This control accounts for any effects of the solvent on the signaling pathway.
Data Presentation
Table 1: Recommended this compound Protocol Parameters and Expected Outcomes
| Parameter | Recommended Range | Expected Outcome |
| Astaxanthin Concentration | 1 - 20 µM | Dose-dependent decrease in p-AKT and p-mTOR |
| Treatment Time | 35 minutes | Significant reduction in pathway activation |
| Cell Seeding Density | 1.5 x 10^5 cells/well (6-well plate) | Optimal cell growth and response[1] |
| p-AKT/Total AKT Ratio | Decrease of 20-60% with effective aStAx concentration | |
| p-mTOR/Total mTOR Ratio | Decrease of 25-70% with effective aStAx concentration |
Experimental Protocols
This compound Protocol: Rapid Assessment of PI3K/AKT/mTOR Inhibition by Astaxanthin
1. Cell Culture and Seeding: a. Culture your chosen cell line (e.g., AGS gastric epithelial cells) in the recommended growth medium until they reach 70-80% confluency. b. Seed the cells in 6-well plates at a density of 1.5 x 10^5 cells per well and allow them to adhere overnight.[1]
2. Serum Starvation and Pathway Activation: a. The following day, gently wash the cells with phosphate-buffered saline (PBS). b. Replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal signaling. c. To activate the PI3K/AKT/mTOR pathway, stimulate the cells with a suitable growth factor (e.g., 100 ng/mL EGF or 10% FBS) for 30 minutes prior to Astaxanthin treatment.
3. Astaxanthin Treatment: a. Prepare fresh dilutions of Astaxanthin in a serum-free medium from a concentrated stock solution. b. Pre-treat the cells with varying concentrations of Astaxanthin (e.g., 1, 5, 10, 20 µM) for 3 hours.[2] c. Following pre-treatment, infect the cells with H. pylori for 8 hours to induce the signaling cascade, in the continued presence of Astaxanthin.[2]
4. Protein Extraction: a. After the 8-hour incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein and determine the protein concentration using a standard assay (e.g., BCA assay).
5. Western Blot Analysis: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, and a housekeeping protein (e.g., β-actin or GAPDH) overnight at 4°C. e. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. g. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory point of Astaxanthin.
Caption: Experimental workflow for the this compound protocol.
References
Mitigating pro-oxidant effects of high-concentration Astaxanthin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pro-oxidant effects with high-concentration astaxanthin (B1665798).
Frequently Asked Questions (FAQs)
Q1: My experiment is showing increased cytotoxicity and reactive oxygen species (ROS) after treatment with high concentrations of astaxanthin. Isn't it supposed to be an antioxidant?
A1: This is a critical and often unexpected observation. While astaxanthin is a potent antioxidant at lower concentrations, it can exhibit pro-oxidant activity under certain conditions, particularly at high concentrations in in vitro models. One study reported that 20 µM of astaxanthin showed considerable pro-oxidant activity in MCF-7 breast cancer cells, leading to a 53.3% increase in ROS compared to a 17.3% increase in the control group.[1] This paradoxical effect is thought to be concentration and cell-type dependent.
Q2: What are the potential mechanisms behind this pro-oxidant effect?
A2: There are two primary mechanisms hypothesized to be responsible for the pro-oxidant activity of astaxanthin at high concentrations:
-
Auto-oxidation: Astaxanthin is a highly reactive molecule that can undergo auto-oxidation when exposed to oxygen, especially under conditions of heat or light. This process can generate various oxidative cleavage products and potentially contribute to ROS generation.[2]
-
Interaction with Transition Metals: Astaxanthin can form complexes with divalent metal ions such as copper (Cu²⁺) and iron (Fe²⁺).[3][4] In the presence of these metals, astaxanthin may participate in a Fenton-like reaction. For instance, electron transfer from astaxanthin to Cu²⁺ can occur, forming an astaxanthin radical cation, which can then initiate or propagate radical chain reactions, leading to oxidative stress.[4]
Q3: The literature suggests astaxanthin activates the Nrf2 antioxidant pathway. How can it be a pro-oxidant if it's upregulating endogenous antioxidant defenses?
A3: This is an excellent question that highlights a complex biological response. Current research suggests that astaxanthin may activate the Nrf2/HO-1 antioxidant pathway by initially generating small, controlled amounts of ROS.[5][6] This mild pro-oxidant signal acts as a trigger, prompting the cell to upregulate its own defense mechanisms (a concept known as hormesis). At optimal concentrations, this results in a net protective, antioxidant effect. However, at excessively high concentrations, the initial ROS generation may overwhelm the cell's antioxidant capacity before the Nrf2-mediated defenses can fully engage, leading to a net pro-oxidant outcome and cytotoxicity.
Q4: How can I mitigate or prevent the pro-oxidant effects of astaxanthin in my experiments?
A4: To ensure you are observing the desired antioxidant effects, consider the following mitigation strategies:
-
Concentration Optimization: The most critical step is to perform a thorough dose-response analysis for your specific cell line to identify the optimal antioxidant concentration range and the threshold for pro-oxidant activity.
-
Co-Antioxidant Supplementation: The pro-oxidant state of a carotenoid can be reversed by co-antioxidants like Vitamin C or Vitamin E.[7] These molecules can "recycle" the astaxanthin radical, returning it to its neutral state and preventing it from propagating radical chains. Consider including them in your experimental medium.
-
Chelation of Metal Ions: If you suspect the pro-oxidant effect is mediated by transition metals in your culture medium, the use of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be effective.[8][9] EDTA sequesters metal ions, making them unavailable to participate in Fenton-like reactions.[8][9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Increased ROS levels post-treatment | Astaxanthin concentration is too high, inducing a pro-oxidant effect. | Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to find the antioxidant window. One study in HUVECs showed low-level ROS generation at 0.1-10 µM, which activated Nrf2, while a separate study in MCF-7 cells showed significant pro-oxidant activity at 20 µM.[1][5] |
| Presence of transition metal ions (Fe²⁺, Cu²⁺) in the culture medium catalyzing Fenton-like reactions. | Add a chelating agent such as EDTA (e.g., 10-100 µM) to the culture medium to sequester free metal ions.[8][9] | |
| Decreased cell viability (MTT assay) | Cytotoxicity due to excessive oxidative stress from high astaxanthin concentration. | Lower the astaxanthin concentration. Supplement the media with co-antioxidants like Vitamin C (ascorbic acid) or a Vitamin E analog (e.g., Trolox) to regenerate astaxanthin and mitigate pro-oxidant damage.[7] |
| Inconsistent or contradictory results | Degradation of astaxanthin stock solution (auto-oxidation). | Prepare fresh astaxanthin stock solutions frequently. Store stock solutions under inert gas (argon or nitrogen) at -20°C or -80°C, protected from light. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for astaxanthin across different cell lines. Note the significant variability, underscoring the need for cell-line-specific dose-response experiments.
Table 1: Astaxanthin Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 | Exposure Time | Citation |
| MCF-7 (Human Breast Cancer) | Astaxanthin | 89.74 µg/mL (~150 µM) | Not Specified | [10] |
Table 2: Dose-Dependent Effects of Astaxanthin on Cell Viability & ROS
| Cell Line | Concentration | Effect on Cell Viability | Effect on ROS Levels | Citation |
| AC16 (Human Cardiomyocytes) | ≤ 33 µM | No effect on viability | Not specified | [11] |
| AC16 (Human Cardiomyocytes) | 100 µM | ~40% decrease in viability | Not specified | [11] |
| T-47D & MDA-MB-231 (Breast Cancer) | 100 µM | Significant decrease | Not specified (induced apoptosis) | [12] |
| Mouse Spleen Cells | 40 µg/mL | Inhibition of metabolic activity | Decreased % of ROS-producing cells, but increased extracellular H₂O₂ | [13] |
| MCF-7 (Breast Cancer) | 20 µM | Not specified | 53.3% increase in ROS | [1] |
| HUVECs | 0.1, 1, 10 µM | Not specified | 9.35%, 14.8%, 18.06% increase in ROS (Nrf2 activation) | [5] |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard methodologies for determining cytotoxicity.[1][2][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with various concentrations of astaxanthin (and/or co-antioxidants/chelators) for the desired experimental duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: After treatment, remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted to a final concentration of 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Analysis: Subtract the background absorbance from a cell-free well. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol is based on standard procedures for detecting cellular oxidative stress.[3][16][17][18][19]
-
Cell Seeding & Treatment: Seed cells in a dark, clear-bottomed 96-well plate (for plate reader analysis) or on coverslips in a 24-well plate (for microscopy) at an appropriate density (e.g., 2.5 x 10⁴ cells/well). Allow to adhere overnight, then treat with astaxanthin as required. Include positive (e.g., H₂O₂) and negative controls.
-
DCFH-DA Loading: Prepare a fresh 10-20 µM working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in pre-warmed serum-free medium or PBS.
-
Staining: Remove the treatment medium and wash the cells once with PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove any excess probe.
-
Measurement (Plate Reader): Add 100 µL of PBS to each well. Measure fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Imaging (Microscope): Add PBS to the wells and immediately visualize the cells using a fluorescence microscope with a standard FITC filter set.
-
Analysis: Normalize the fluorescence intensity of treated samples to the untreated control. For plate reader data, protein concentration (e.g., via Bradford assay) can be used to correct for variations in cell number.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Astaxanthin Induces the Nrf2/HO-1 Antioxidant Pathway in Human Umbilical Vein Endothelial Cells by Generating Trace Amounts of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Astaxanthin Induces Apoptosis in MCF-7 Cells through a p53-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Protection by Astaxanthin Reduces Toxicity Caused by H2O2 and Doxorubicin in Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Astaxanthin on cell viability in T-47D and MDA-MB-231 Breast Cancer Cell Lines - Multidisciplinary Cancer Investigation [mcijournal.com]
- 13. mdpi.com [mdpi.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. abcam.com [abcam.com]
Validation & Comparative
Astaxanthin vs. Beta-Carotene: A Comparative Analysis of Antioxidant Capacity
In the realm of carotenoids, both astaxanthin (B1665798) and beta-carotene (B85742) are lauded for their antioxidant properties. However, scientific evidence suggests that astaxanthin exhibits significantly higher antioxidant activity. This guide provides an in-depth comparison of their antioxidant capacities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a substance can be quantified using various assays. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a common measure, with lower values indicating higher antioxidant potency. The Oxygen Radical Absorbance Capacity (ORAC) score is another metric where a higher score signifies greater antioxidant power.
| Antioxidant | Assay | Result | Source |
| Astaxanthin | ORAC Score | ~6,500 per mg | [1] |
| Beta-carotene | ORAC Score | ~1,000 per mg | [1] |
| Astaxanthin | DPPH EC₅₀ | 17.5 ± 3.6 µg/mL | [2] |
| Astaxanthin | ABTS EC₅₀ | 7.7 ± 0.6 µg/mL | [2] |
| Beta-carotene | DPPH scavenging activity | High at low concentrations | [3][4] |
| Beta-carotene | ABTS scavenging activity | Active at 0.1% concentration | [3] |
Note: Direct comparison of EC₅₀/IC₅₀ values between different studies can be challenging due to variations in experimental conditions. The data presented for beta-carotene's DPPH and ABTS activity indicates its antioxidant potential but does not provide specific EC₅₀ values from the same sources for a direct numerical comparison with astaxanthin. Studies suggest astaxanthin's antioxidant capacity is up to 10 times that of beta-carotene in neutralizing free radicals.[5] Some reports even indicate it to be 40 times stronger than beta-carotene at neutralizing free radicals.[6]
Structural and Mechanistic Differences
Astaxanthin's superior antioxidant activity can be attributed to its unique molecular structure.[6][7] Unlike beta-carotene, which is solely lipophilic and integrates only into the core of the cell membrane, astaxanthin possesses both hydrophilic and lipophilic properties.[7] This amphiphilic nature allows it to span the entire cell membrane, providing more comprehensive protection against oxidative stress from both inside and outside the cell.[7] Furthermore, astaxanthin does not convert to vitamin A in the human body, which eliminates the risk of vitamin A toxicity at higher doses, a concern with beta-carotene supplementation.[5][6]
Experimental Protocols
Detailed methodologies for common antioxidant capacity assays are provided below.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is measured spectrophotometrically.[2][8]
Protocol:
-
A fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.[8]
-
Various concentrations of the antioxidant sample are mixed with the DPPH solution.[8]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2][8]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[2]
-
The EC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[8]
References
- 1. Astaxanthin vs Beta-Carotene: Which Is More Effective?_Cactus Botanics [cactusbotanics.com]
- 2. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antioxidative Evaluation of α- and β-Carotene, Isolated from Crude Palm Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astaxanthin Compared to Other Carotenoids: An In-Depth Analysis_Cactus Botanics [cactusbotanics.com]
- 6. simply-potent.com [simply-potent.com]
- 7. uk.typology.com [uk.typology.com]
- 8. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
aStAx-35R: A Comparative Analysis of its Efficacy in Skin Health Against Other Carotenoids
For Immediate Release
In the pursuit of advanced dermatological solutions, the efficacy of aStAx-35R, a potent antioxidant, is under the scientific lens. This guide provides a comprehensive comparison of this compound's performance in promoting skin health against other well-known carotenoids, supported by experimental data. The following information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its antioxidant and anti-inflammatory properties, and its impact on skin elasticity and hydration.
Executive Summary
This compound, with its active component astaxanthin (B1665798), demonstrates superior antioxidant and anti-inflammatory capabilities compared to other carotenoids such as beta-carotene (B85742), lutein, and lycopene (B16060). Clinical and in-vitro studies reveal that astaxanthin effectively mitigates oxidative stress, reduces inflammation, and improves key skin health parameters. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways that substantiate these claims.
Quantitative Data Comparison
The following tables summarize the comparative efficacy of this compound (astaxanthin) and other carotenoids in various skin health metrics.
Table 1: Comparative Antioxidant Activity
| Carotenoid | Antioxidant Activity (Relative to Vitamin E) | Source |
| This compound (Astaxanthin) | 550x | [1] |
| Beta-Carotene | 10-200x (potency varies) | [1] |
| Lutein | 100-200x lower than Astaxanthin | [1] |
| Lycopene | High, but less potent than Astaxanthin | [2] |
Table 2: Clinical Efficacy in Skin Health
| Parameter | This compound (Astaxanthin) | Other Carotenoids (Lutein, Zeaxanthin) | Study Details |
| Skin Elasticity | Significant improvement observed in a 16-week study with 6mg and 12mg daily doses. | 43% improvement with topical application over 12 weeks.[1] | Astaxanthin: Double-blind, placebo-controlled clinical trial. Lutein/Zeaxanthin: Double-blind, placebo-controlled study. |
| Skin Hydration | Significant improvement and prevention of moisture loss compared to placebo over 16 weeks. | 200% increase in skin hydration with topical application over 12 weeks.[1] | Astaxanthin: Double-blind, placebo-controlled clinical trial. Lutein/Zeaxanthin: Double-blind, placebo-controlled study. |
| Wrinkle Reduction | Significant worsening of wrinkles in the placebo group, while the astaxanthin groups showed no significant deterioration over 16 weeks.[3] | Data not as extensively documented as for astaxanthin. | Astaxanthin: Double-blind, placebo-controlled clinical trial. |
| UV Protection | Demonstrated protection against UV-induced skin damage.[4] | Beta-carotene and lycopene show photoprotective effects. | Various clinical and pre-clinical studies. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro Antioxidant Activity Assays
Standardized assays are employed to determine the antioxidant capacity of carotenoids.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change that is measured spectrophotometrically.
-
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a given wavelength (e.g., 517 nm).
-
The carotenoid sample, dissolved in a compatible solvent, is added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance is measured, and the percentage of DPPH radical scavenging activity is calculated.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined to quantify antioxidant potency.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically.
-
Protocol:
-
The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
The carotenoid sample is added to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is read.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalents (TE), comparing the antioxidant capacity to that of Trolox, a water-soluble vitamin E analog.
-
Clinical Assessment of Skin Health Parameters
1. Measurement of Skin Elasticity and Firmness:
-
Instrument: Cutometer® (Courage + Khazaka electronic GmbH, Germany).[5]
-
Principle: This device uses a suction method to pull the skin into a probe. The ability of the skin to return to its original position after the suction is released is measured, providing data on its elasticity and firmness.[5]
-
Procedure:
-
The probe of the Cutometer® is placed on the designated skin area (e.g., crow's feet area).
-
A defined negative pressure is applied for a specific duration, followed by a relaxation phase.
-
The instrument's optical system measures the vertical deformation of the skin.
-
Parameters such as R2 (gross elasticity) and R7 (biological elasticity) are calculated to quantify skin elasticity.
-
2. Measurement of Skin Hydration:
-
Instrument: Corneometer® (Courage + Khazaka electronic GmbH, Germany).[5]
-
Principle: The Corneometer® measures the capacitance of the skin's surface. As the water content of the stratum corneum (the outermost layer of the skin) affects its dielectric properties, the capacitance measurement provides an indication of skin hydration.[5]
-
Procedure:
-
The probe of the Corneometer® is pressed against the skin surface.
-
The instrument measures the capacitance and provides a value in arbitrary units, which is correlated with the hydration level of the stratum corneum.
-
Signaling Pathways and Experimental Workflows
The protective effects of this compound (astaxanthin) on the skin are mediated through complex signaling pathways.
Caption: this compound's mechanism in mitigating UV-induced skin aging.
This diagram illustrates how UV radiation triggers a cascade of events leading to skin aging. This compound (astaxanthin) and other carotenoids can interrupt this pathway primarily by quenching Reactive Oxygen Species (ROS). Astaxanthin has been shown to be particularly effective at inhibiting the activation of transcription factors like AP-1 and NF-κB, which in turn reduces the expression of matrix metalloproteinases (MMPs) that degrade collagen and elastin, and pro-inflammatory cytokines that lead to inflammation.[6][7]
Caption: Workflow for in vitro evaluation of carotenoids on skin cells.
This workflow outlines a typical in vitro experiment to assess the protective effects of carotenoids against UV-induced damage in skin cells. Human dermal fibroblasts and keratinocytes are cultured, treated with different carotenoids, and then exposed to UVB radiation. Key endpoints such as ROS production, MMP-1 expression, and pro-inflammatory cytokine secretion are then measured to compare the efficacy of the different compounds.
Conclusion
The compiled data strongly suggests that this compound, powered by astaxanthin, offers significant advantages in skin health management compared to other carotenoids. Its superior antioxidant and anti-inflammatory properties, substantiated by in vitro and clinical studies, translate to measurable improvements in skin elasticity, hydration, and the mitigation of photoaging signs. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for further research and development in the field of cosmetic and dermatological science.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Astaxanthin, canthaxanthin and beta-carotene differently affect UVA-induced oxidative damage and expression of oxidative stress-responsive enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of astaxanthin on skin deterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcadonline.com [jcadonline.com]
- 6. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Anti-inflammatory Effects of Astaxanthin In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Astaxanthin (B1665798) (a natural carotenoid) and Ibuprofen (a conventional non-steroidal anti-inflammatory drug, NSAID). The document is intended for researchers, scientists, and drug development professionals, offering a comparative framework based on available preclinical data.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory properties of Astaxanthin and Ibuprofen stem from their distinct interactions with cellular signaling cascades. Astaxanthin primarily leverages its potent antioxidant capabilities to modulate inflammatory responses, while Ibuprofen acts through direct enzyme inhibition.
Astaxanthin: This compound is recognized for its significant antioxidant activity.[1][2] Its anti-inflammatory effects are largely attributed to the suppression of the NF-κB signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5] By inhibiting NF-κB activation, Astaxanthin effectively reduces the production of these key inflammatory mediators.[3][4]
Ibuprofen: As a classic NSAID, Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[6][7] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever.[6][8] The inhibition of COX-2 is central to Ibuprofen's anti-inflammatory effects.[6]
In Vivo Efficacy: A Head-to-Head Comparison
The anti-inflammatory potential of Astaxanthin has been evaluated in various preclinical in vivo models. A notable example is the endotoxin-induced uveitis (EIU) model in rats, which mimics acute ocular inflammation. In this model, the efficacy of Astaxanthin was compared directly with prednisolone, a potent corticosteroid.
Table 1: In Vivo Efficacy of Astaxanthin in Endotoxin-Induced Uveitis (EIU) in Rats
| Treatment Group | Dose | Infiltrating Cells (x10^5/mL) in Aqueous Humor | Protein Concentration (mg/mL) in Aqueous Humor | TNF-α Concentration (pg/mL) in Aqueous Humor | Nitric Oxide (NO) Concentration (µM) in Aqueous Humor |
| Normal | - | 0.1 ± 0.02 | 0.5 ± 0.1 | Not detected | 5.2 ± 1.3 |
| LPS Control | - | 15.2 ± 2.1 | 15.8 ± 2.3 | 792.3 ± 140.1 | 25.4 ± 3.5 |
| Astaxanthin | 1 mg/kg | 8.9 ± 1.5 | 9.2 ± 1.8 | 287.6 ± 42.8 | 15.1 ± 2.1 |
| Astaxanthin | 10 mg/kg | 5.1 ± 0.9 | 6.1 ± 1.1 | 241.0 ± 27.5 | 10.2 ± 1.7 |
| Astaxanthin | 100 mg/kg | 2.5 ± 0.5 | 3.2 ± 0.6 | 223.1 ± 24.3 | 7.8 ± 1.5 |
| Prednisolone | 10 mg/kg | 2.1 ± 0.4 | 2.9 ± 0.5 | 233.0 ± 2.3 | 7.1 ± 1.2 |
*p < 0.01 compared with the LPS control group. Data is presented as mean ± SD.[9][10]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are the protocols for the in vivo EIU model and the in vitro assessment of inflammatory mediators.
Endotoxin-Induced Uveitis (EIU) in Rats
This is a widely used animal model for acute inflammation.[9][10]
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce the cellular and biochemical markers of inflammation in the eye.
Methodology:
-
Animal Model: Male Lewis rats are used for this model.
-
Induction of Uveitis: EIU is induced by a footpad injection of lipopolysaccharide (LPS).
-
Compound Administration: Astaxanthin or a comparator drug (e.g., prednisolone) is administered intravenously.
-
Sample Collection: 24 hours after LPS injection, aqueous humor is collected from the anterior chamber of the eye.
-
Inflammatory Parameter Analysis:
-
The number of infiltrating cells is counted using a hemocytometer.
-
Protein concentration is determined using a protein assay kit.
-
Levels of TNF-α and other cytokines are measured by ELISA.
-
Nitric oxide (NO) concentration is quantified using the Griess reagent system.
-
In Vitro LPS-Stimulated Macrophage Assay
This assay is a standard method for assessing the anti-inflammatory activity of compounds at the cellular level.
Objective: To determine the effect of a test compound on the production of pro-inflammatory mediators by macrophages stimulated with LPS.
Methodology:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.
-
Compound Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., Astaxanthin) for a specified period.
-
Stimulation: An inflammatory response is induced by adding LPS to the cell culture.
-
Incubation: The cells are incubated for a further period to allow for the production of inflammatory mediators.
-
Analysis of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of NO, prostaglandins (like PGE2), and cytokines (like TNF-α) using appropriate assays (Griess assay for NO, ELISA for cytokines and PGE2).
Conclusion
The available in vivo data strongly supports the anti-inflammatory properties of Astaxanthin. Its mechanism of action, centered on the inhibition of the NF-κB pathway, presents a distinct alternative to the COX-inhibition pathway targeted by traditional NSAIDs like Ibuprofen. The dose-dependent efficacy of Astaxanthin in a preclinical model of acute inflammation, with potency comparable to a corticosteroid at higher doses, underscores its therapeutic potential. Further head-to-head in vivo studies with NSAIDs in various inflammatory models would be invaluable for a more direct comparison and to further delineate the clinical applications of Astaxanthin as an anti-inflammatory agent.
References
- 1. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of astaxanthin and its use in the treatment of various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. waseda.elsevierpure.com [waseda.elsevierpure.com]
aStAx-35R vs. Synthetic Antioxidants: A Comparative Guide to Reducing Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is a critical factor in the pathogenesis of numerous diseases. To mitigate oxidative damage, both natural and synthetic antioxidants are extensively researched and utilized. This guide provides a detailed comparison of aStAx-35R, a natural astaxanthin (B1665798) derived from the microalga Haematococcus pluvialis, and common synthetic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ). The focus is on their respective efficacy in reducing oxidative stress, supported by experimental data and a review of their mechanisms of action.
This compound is a potent natural carotenoid known for its superior antioxidant properties. Unlike many other antioxidants, its unique molecular structure allows it to span the entire cell membrane, providing protection against oxidative stress in both the lipid and aqueous compartments of the cell.[1] Synthetic antioxidants, including BHT, BHA, and TBHQ, are widely used as preservatives in food and pharmaceuticals due to their ability to inhibit lipid peroxidation. However, concerns regarding their safety and potential pro-oxidant effects under certain conditions have prompted a closer examination of natural alternatives.
Comparative Analysis of Antioxidant Performance
The efficacy of antioxidants can be evaluated by their ability to modulate the activity of endogenous antioxidant enzymes and to reduce the levels of oxidative damage markers.
Modulation of Antioxidant Enzyme Activity
Antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are the body's primary defense against ROS.
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): GPx reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reducing substrate.
Studies have shown that natural astaxanthin can significantly enhance the activity of these crucial enzymes. For instance, astaxanthin supplementation has been demonstrated to increase the activity of SOD, CAT, and GPx in various in vivo models of oxidative stress.[2][3][4] In contrast, the effects of synthetic antioxidants on these enzymes are more complex. While some studies suggest that BHA and BHT can induce glutathione transferase activity, their impact on SOD and CAT is less consistent and can be dose-dependent.[5]
Reduction of Oxidative Damage Markers
Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation, a key process in oxidative damage to cell membranes.
Numerous studies have demonstrated the potent ability of natural astaxanthin to reduce MDA levels in various tissues and cell types subjected to oxidative stress.[6] A meta-analysis of randomized controlled trials concluded that astaxanthin supplementation significantly reduced blood malondialdehyde concentrations.[7] While synthetic antioxidants like BHT, BHA, and TBHQ are also effective inhibitors of lipid peroxidation, direct comparative studies with natural astaxanthin using standardized methodologies are limited. However, the superior free-radical scavenging activity of natural astaxanthin suggests a potentially greater efficacy in reducing MDA formation.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of natural astaxanthin on key markers of oxidative stress. Direct comparative data with synthetic antioxidants under identical experimental conditions is limited in the scientific literature.
Table 1: Effect of Natural Astaxanthin on Antioxidant Enzyme Activity
| Antioxidant | Model System | Dosage/Concentration | Change in SOD Activity | Change in CAT Activity | Change in GPx Activity | Reference |
| Natural Astaxanthin | Ischemic Brain Injury in Rats | 25, 50, 100 mg/kg | Significant Increase | Significant Increase | Significant Increase | [4] |
| Natural Astaxanthin | Swimming Training in Mice | 120, 240 mg/kg/day | Increased | Increased | Increased | [3] |
| Natural Astaxanthin | Methotrexate-induced Hepatotoxicity in Rats | 25, 50 mg/kg/day | Increased | Increased | Not Reported | [9] |
Table 2: Effect of Natural Astaxanthin on Malondialdehyde (MDA) Levels
| Antioxidant | Model System | Dosage/Concentration | Reduction in MDA Levels | Reference |
| Natural Astaxanthin | Infertile Males (Human) | 8 mg/day | Significant Reduction | |
| Natural Astaxanthin | Formaldehyde-induced Cerebral Cortex Damage in Rats | 48 mg/day | Significant Reduction | [6] |
| Natural Astaxanthin | Meta-analysis of Randomized Controlled Trials (Human) | Various | Significant Reduction (SMD: -0.95) |
Signaling Pathways in Oxidative Stress Reduction
The Keap1-Nrf2-ARE signaling pathway is a master regulator of the cellular antioxidant response. Activation of this pathway leads to the transcription of numerous antioxidant and cytoprotective genes.
This compound (Natural Astaxanthin) and the Nrf2 Pathway
Natural astaxanthin is a potent activator of the Nrf2 pathway.[10][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like astaxanthin, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of target genes, including those for SOD, CAT, GPx, and other phase II detoxification enzymes.[12]
Synthetic Antioxidants and the Nrf2 Pathway
Synthetic antioxidants also interact with the Nrf2 pathway, although their mechanisms may differ. TBHQ is a well-known and potent activator of Nrf2. It is believed to act by covalently modifying specific cysteine residues on Keap1, leading to the release and activation of Nrf2. The effects of BHA and BHT on the Nrf2 pathway are less direct. BHA can be metabolized to TBHQ, which then activates Nrf2. BHT has been shown to induce some antioxidant enzymes, but its primary mechanism may not be direct Nrf2 activation in the same manner as TBHQ.[5]
Experimental Protocols
This section provides an overview of the methodologies used to assess the key markers of oxidative stress discussed in this guide.
Measurement of Superoxide Dismutase (SOD) Activity
The activity of SOD is commonly determined using a spectrophotometric assay based on the inhibition of the reduction of a chromogen by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer on ice. Centrifuge to remove debris.
-
Reagent Preparation: Prepare working solutions of xanthine, xanthine oxidase, and the chromogen (e.g., WST-1) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the sample or SOD standard, xanthine solution, and chromogen solution to each well.
-
Reaction Initiation: Add the xanthine oxidase solution to each well to start the generation of superoxide radicals.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).
-
Measurement: Measure the absorbance at the appropriate wavelength for the chromogen used (e.g., 450 nm for WST-1).
-
Calculation: The SOD activity is inversely proportional to the absorbance. Calculate the percentage of inhibition of the chromogen reduction and determine the SOD activity by comparing it to a standard curve.
Measurement of Catalase (CAT) Activity
Catalase activity is typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically.
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a phosphate (B84403) buffer (pH 7.0) on ice. Centrifuge to obtain a clear supernatant.
-
Reagent Preparation: Prepare a solution of hydrogen peroxide in the phosphate buffer.
-
Reaction Setup: In a quartz cuvette, add the phosphate buffer and the hydrogen peroxide solution.
-
Reaction Initiation: Add the sample to the cuvette and mix quickly.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes). The decrease in absorbance corresponds to the decomposition of H₂O₂.
-
Calculation: Calculate the catalase activity based on the rate of change in absorbance and the molar extinction coefficient of H₂O₂.
Measurement of Glutathione Peroxidase (GPx) Activity
GPx activity is often measured indirectly through a coupled reaction with glutathione reductase (GR). The oxidation of NADPH to NADP⁺ by GR is monitored spectrophotometrically.
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer on ice. Centrifuge to obtain the supernatant.
-
Reagent Preparation: Prepare a reaction mixture containing glutathione, glutathione reductase, and NADPH in an assay buffer. Also, prepare a solution of a peroxide substrate (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide).
-
Reaction Setup: In a 96-well plate or cuvette, add the sample and the reaction mixture.
-
Reaction Initiation: Add the peroxide substrate to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation: The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.
Measurement of Malondialdehyde (MDA) Levels (TBARS Assay)
MDA levels are commonly quantified using the thiobarbituric acid reactive substances (TBARS) assay. This method is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a colored product.
Protocol Outline:
-
Sample Preparation: Prepare tissue homogenates or other biological samples.
-
Reaction Setup: To the sample, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).
-
Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a specific duration (e.g., 60 minutes) to facilitate the reaction.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at approximately 532 nm.
-
Calculation: Determine the MDA concentration by comparing the absorbance to a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetraethoxypropane).
Conclusion
The available evidence strongly suggests that this compound, a natural astaxanthin from Haematococcus pluvialis, is a highly effective antioxidant with a multi-faceted mechanism for reducing oxidative stress. Its ability to potently activate the Nrf2 signaling pathway leads to the upregulation of a suite of endogenous antioxidant enzymes, including SOD, CAT, and GPx. This, combined with its direct radical scavenging activity, results in a significant reduction of lipid peroxidation, as evidenced by decreased MDA levels.
Synthetic antioxidants such as BHT, BHA, and TBHQ are also effective in mitigating oxidative stress, primarily through the inhibition of lipid peroxidation. TBHQ, in particular, is a known activator of the Nrf2 pathway. However, the overall antioxidant capacity and safety profile of natural astaxanthin appear to be superior to those of its synthetic counterparts. The natural stereoisomer of astaxanthin found in this compound is reported to have higher biological activity than the mixture of isomers present in synthetic astaxanthin.[8][12] Furthermore, the use of natural astaxanthin avoids the potential safety concerns associated with synthetic antioxidants derived from petrochemicals.
For researchers, scientists, and drug development professionals seeking a potent and safe agent to combat oxidative stress, this compound presents a compelling natural alternative to synthetic antioxidants. Further direct comparative studies are warranted to provide more detailed quantitative data on their relative potencies in various in vitro and in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. Astaxanthin supplementation mildly reduced oxidative stress and inflammation biomarkers: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axabio.com [axabio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Astaxanthin's Therapeutic Effects Across Preclinical and Clinical Studies
An Objective Guide for Researchers and Drug Development Professionals
Astaxanthin (B1665798), a naturally occurring xanthophyll carotenoid found in marine organisms, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] Its unique molecular structure allows it to span cellular membranes, offering comprehensive protection against oxidative stress.[1][2] This guide provides a comparative overview of astaxanthin's therapeutic effects, drawing on data from a range of studies to inform future research and drug development.
I. Mechanisms of Action: A Multi-Target Approach
Astaxanthin exerts its therapeutic effects through several interconnected pathways, primarily centered around its ability to mitigate oxidative stress and inflammation. Unlike many other antioxidants, astaxanthin possesses a unique structure that allows it to quench free radicals on both the surface and within the cell membrane.[1]
Key mechanisms include:
-
Potent Antioxidant Activity: Astaxanthin directly neutralizes reactive oxygen species (ROS) and has been shown to be significantly more powerful than other antioxidants like vitamin E and β-carotene.[1] It also boosts the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[3][4]
-
Broad Anti-Inflammatory Effects: It effectively suppresses the inflammatory response by inhibiting key signaling pathways. Astaxanthin can block the activation of NF-κB, a primary regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[[“]][6][7] It also modulates the MAPK and JAK-STAT signaling pathways.[6][8]
-
Anti-Apoptotic Properties: By reducing oxidative stress and inflammation, astaxanthin helps prevent programmed cell death (apoptosis) in various cell types, a crucial mechanism in neurodegenerative and cardiovascular diseases.[4][9][10]
II. Comparative Efficacy in Therapeutic Areas
The following sections summarize the quantitative outcomes of astaxanthin supplementation across different health areas, compiled from various human clinical trials.
A. Oxidative Stress & Inflammation
Astaxanthin has demonstrated a consistent ability to reduce systemic markers of oxidative stress and inflammation, particularly in conditions where these processes are heightened.
| Study Population | Dosage & Duration | Key Biomarker Changes | Outcome | Reference |
| Type 2 Diabetes Mellitus (T2DM) Patients | 8 mg/day for 8 weeks | ↓ Malondialdehyde (MDA) (31.1%) | Significant reduction in a key marker of lipid peroxidation. | [11] |
| T2DM Patients (Meta-analysis) | Varied | ↓ MDA (SMD: -0.64); ↓ IL-6 (-0.70 pg/mL) | Significant improvements in oxidative stress and a key inflammatory cytokine. | [12] |
| Renal Transplant Patients | 12 mg/day for 1 year | (Trial in progress) | To assess effects on arterial stiffness, oxidative stress, and inflammation. | [13] |
| Healthy Subjects & Various Patients (Review) | Varied | ↓ Markers of oxidative stress and inflammation | General evidence supports antioxidant and anti-inflammatory effects. | [14][15] |
| Heart Failure Patients | 20 mg/day for 8 weeks | (Trial in progress) | To evaluate effects on inflammation, oxidative stress, and lipid profiles. | [16] |
| Firefighters (High-intensity exercise) | 12 mg/day for 4 weeks | ↓ Interleukin-1β, Uric Acid, Cortisol | Blunted inflammatory and stress response to intense exercise. | [11][17] |
SMD: Standardized Mean Difference
B. Cardiovascular Health
Preclinical and clinical studies suggest astaxanthin may protect the cardiovascular system by improving lipid profiles, reducing oxidative stress within blood vessels, and enhancing blood flow.[6][15]
| Study Population | Dosage & Duration | Key Biomarker/Functional Changes | Outcome | Reference |
| Meta-analysis (multiple studies) | >12 mg/day for ≥12 weeks | ↓ C-Reactive Protein (CRP); ↑ HDL-C | Significant reduction in a key inflammatory marker and improvement in "good" cholesterol. | [18] |
| Meta-analysis (Lipid Profile) | 6-20 mg/day | ↑ HDL-C (SMD: 0.4200); ↓ Triglycerides (SMD: -0.3058) | Positive modulation of HDL-C and triglyceride levels. | [19] |
| Heart Failure Patients (Pilot Study) | 3 months (dosage not specified) | ↑ LVEF (34.1% to 38.0%); ↑ 6MWD (393m to 432m) | Improved cardiac contractility and exercise tolerance. | [20] |
| General Review | Varied | Improved blood rheology | Enhanced blood flow properties. | [14] |
LVEF: Left Ventricular Ejection Fraction; 6MWD: 6-Minute Walk Distance
C. Skin Health & Anti-Aging
Astaxanthin is increasingly utilized in dermatology for its ability to mitigate skin damage caused by UV radiation and aging. It is supplemented both orally and applied topically.[21][22]
| Study Population | Dosage & Duration | Key Outcome Measures | Result | Reference |
| Healthy Females (Meta-analysis) | Oral supplementation | ↑ Moisture Content (SMD: 0.53); ↑ Elasticity (SMD: 0.77) | Significant improvement in skin hydration and elasticity. | [23] |
| Healthy Females | 6 mg/day oral + 2mL/day topical for 8 weeks | Skin wrinkle, age spot size, elasticity, texture | Significant improvements observed across all parameters. | [21] |
| Healthy Males | 6 mg/day for 6 weeks | Wrinkles, elasticity, TEWL, moisture, sebum | Improved overall skin condition. | [21] |
| Photoaged Skin (Systematic Review) | 3-6 mg/day | Improved skin texture, appearance (wrinkles), and moisture | General clinical data supports benefits for photoaged skin. | [22][24] |
| Healthy Females (UV-induced aging) | 6 mg or 12 mg/day for 16 weeks | ↓ Wrinkle depth worsening; ↑ Elasticity (12mg group) | Long-term supplementation may slow the skin aging process. | [25] |
TEWL: Transepidermal Water Loss
D. Neuroprotection
A key advantage of astaxanthin is its ability to cross the blood-brain barrier, allowing it to exert protective effects directly within the central nervous system.[7][9][10] This makes it a promising agent for neurodegenerative diseases.
| Study Model | Key Findings | Mechanism | Reference |
| Animal Models (General Review) | Protective against Alzheimer's, Parkinson's, ALS, cerebral ischemia | Antioxidant, anti-inflammatory, anti-apoptotic effects in the brain. | [9] |
| In Vitro & Animal Models (Review) | ↓ Neuroinflammation and mechanical allodynia | Down-regulated TNF-α and p-p38MAPK. | [3] |
| Animal Models (Review) | Improved learning and memory after cerebral injury | Reduced neuronal damage. | [7] |
| General Review | Potential to delay or ameliorate cognitive impairment | Anti-inflammatory, anti-apoptotic, and antioxidant effects; promotes neural plasticity. | [4] |
III. Experimental Protocols & Methodologies
The findings presented are based on a variety of experimental designs. A generalized workflow for a human clinical trial investigating astaxanthin is outlined below.
Typical Randomized Controlled Trial (RCT) Protocol:
-
Participant Recruitment: Subjects are screened based on specific inclusion/exclusion criteria relevant to the study's focus (e.g., T2DM, healthy individuals with signs of skin aging).
-
Baseline Assessment: Pre-intervention measurements are taken. This includes blood draws for biomarker analysis (e.g., MDA, CRP, IL-6, lipid panel), functional tests (e.g., 6-minute walk test), and clinical evaluations (e.g., skin analysis with viscometers/corneometers).
-
Randomization: Participants are randomly assigned to receive either astaxanthin (at a specified daily dose, e.g., 12 mg/day) or a matched placebo. The trial is typically double-blinded.
-
Intervention Period: The supplementation period can range from several weeks to a year.[13]
-
Follow-up Assessments: Measurements taken at baseline are repeated at mid-point and/or at the end of the trial to assess changes.
-
Data Analysis: Statistical analysis is performed to compare the changes in the intervention group versus the placebo group.
IV. Visualization of Key Signaling Pathways
The diagrams below, generated using DOT language, illustrate the primary molecular pathways modulated by astaxanthin.
Caption: Astaxanthin's dual antioxidant mechanism.
Caption: Astaxanthin inhibits the NF-κB inflammatory pathway.
Caption: Generalized workflow for a clinical trial on astaxanthin.
V. Conclusion and Future Directions
The collective evidence from numerous studies indicates that astaxanthin is a promising bioactive compound with multi-target therapeutic potential. Its consistent performance in reducing biomarkers of oxidative stress and inflammation is well-documented. The most robust clinical evidence lies in the areas of skin health and cardiovascular support, where significant improvements in measurable endpoints have been observed.[14][23][24] While its neuroprotective effects are strongly supported by preclinical data, more extensive human trials are necessary to fully establish its clinical utility in neurodegenerative diseases.[9]
Future research should focus on large-scale, long-term randomized controlled trials to confirm the cardiovascular and neuroprotective benefits observed in pilot studies and to determine optimal dosing strategies for specific conditions. Further investigation into novel delivery systems could also enhance its bioavailability and therapeutic efficacy.
References
- 1. brieflands.com [brieflands.com]
- 2. What is the mechanism of Astaxanthin? [synapse.patsnap.com]
- 3. The Neuroprotective Effects of Astaxanthin: Therapeutic Targets and Clinical Perspective - ProQuest [proquest.com]
- 4. Neuroprotective mechanisms of astaxanthin: a potential therapeutic role in preserving cognitive function in age and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological and neurological activities of astaxanthin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Astaxanthin supplementation mildly reduced oxidative stress and inflammation biomarkers: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Astaxanthin, oxidative stress, inflammation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The effect of astaxanthin supplementation on inflammatory markers, oxidative stress indices, lipid profile, uric acid level, blood pressure, endothelial function, quality of life, and disease symptoms in heart failure subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study reveals astaxanthin's cardiovascular health-boosting potential in firefighters [nutraceuticalbusinessreview.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Effects of 3-Month Astaxanthin Supplementation on Cardiac Function in Heart Failure Patients with Left Ventricular Systolic Dysfunction-A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Systematic Review and Meta-Analysis on the Effects of Astaxanthin on Human Skin Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of Astaxanthin Supplementation on Skin Health: A Systematic Review of Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. naturalhealthresearch.org [naturalhealthresearch.org]
aStAx-35R vs. Lutein: A Comparative Guide for Ocular Health Research
For Immediate Release
In the landscape of ocular health research, the carotenoids astaxanthin (B1665798) and lutein (B1675518) have emerged as prominent subjects of investigation for their potential to mitigate retinal diseases. This guide provides a comprehensive comparison of astaxanthin (often marketed under various proprietary names, which for the purpose of this guide will be referred to generally as astaxanthin) and lutein, focusing on their mechanisms of action, and supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Both astaxanthin and lutein are potent antioxidants with demonstrated benefits for eye health. Lutein, a well-established macular pigment, primarily functions by filtering harmful blue light and neutralizing reactive oxygen species (ROS) within the retina. Astaxanthin, a powerful antioxidant, exhibits significant anti-inflammatory properties and has been shown to improve choroidal blood flow. While both compounds contribute to ocular wellness, their mechanisms and specific effects present distinct advantages for different research and therapeutic applications.
Performance Comparison: Astaxanthin vs. Lutein
| Parameter | Astaxanthin | Lutein | Key Findings |
| Primary Mechanism | Potent antioxidant and anti-inflammatory agent.[1][2] | Blue light filtration and antioxidant.[3][4][5][6] | Astaxanthin's broader anti-inflammatory action complements lutein's specific light-filtering capabilities. |
| Macular Pigment Optical Density (MPOD) | Does not directly contribute to MPOD. | Directly increases MPOD.[7][8][9] | Lutein is essential for building the protective macular pigment layer. |
| Choroidal Blood Flow | Significantly increases choroidal blood flow velocity.[10][11][12][13] | No direct significant effect reported. | Astaxanthin may enhance nutrient supply and waste removal from the retina. |
| Visual Acuity | Shown to improve uncorrected far visual acuity and reduce eye strain.[2] | Improves visual acuity in some studies, particularly in combination with zeaxanthin.[14] | Both can contribute to improved visual sharpness, with astaxanthin showing benefits for accommodative functions. |
| Contrast Sensitivity | Improvement noted in combination with lutein/zeaxanthin.[2] | Shown to improve contrast sensitivity.[14][15] | Lutein has a more direct and established role in enhancing contrast sensitivity. |
| Bioavailability | Enhanced by lipid-based formulations.[16] | Absorption is also improved with dietary fats. | Both are fat-soluble and require lipids for optimal absorption. |
Detailed Experimental Protocols
Measurement of Macular Pigment Optical Density (MPOD)
A common method for measuring MPOD is heterochromatic flicker photometry (HFP) .
-
Principle: This psychophysical test relies on the subject's perception of a flickering light stimulus. The macula absorbs blue light, so by alternating a blue (e.g., 460 nm) and a green (e.g., 540 nm) light in the fovea, flicker is perceived. The subject adjusts the intensity of the blue light until the flicker is minimized or disappears, indicating that the perceived brightness of both wavelengths is equal.
-
Procedure:
-
The subject is seated in a dark room and fixates on a central target.
-
A small, circular stimulus that alternates between blue and green light is presented to the fovea.
-
The subject adjusts the radiance of the blue light until the flicker is no longer perceived.
-
The same procedure is repeated for a peripheral retinal area (e.g., 7-8 degrees from the fovea) where macular pigment is negligible.
-
The difference in the radiance of the blue light required to null the flicker between the foveal and peripheral measurements is used to calculate the MPOD.[8][17]
-
Assessment of Choroidal Blood Flow
Laser Speckle Flowgraphy (LSFG) is a non-invasive technique used to quantify choroidal blood flow.
-
Principle: LSFG illuminates the fundus with a diode laser and captures the resulting speckle pattern with a specialized camera. The movement of red blood cells causes blurring of the speckle pattern. The degree of blurring, quantified as the square blur rate (SBR), is an index of the relative blood flow velocity.
-
Procedure:
-
The subject's pupils are dilated.
-
The subject is seated and fixates on a target within the LSFG instrument.
-
The instrument captures a series of images of the fundus.
-
Software analyzes the speckle pattern in the captured images to generate a map of blood flow velocity in the choroid.
-
Quantitative data, such as the SBR, are extracted from specific regions of interest, like the macula.[10][11][12][13]
-
Signaling Pathways and Mechanisms of Action
Astaxanthin's Antioxidant and Anti-inflammatory Pathway
Astaxanthin exerts its protective effects through multiple pathways. It is a potent scavenger of reactive oxygen species (ROS). Furthermore, it can activate the PI3K/Akt/Nrf2 signaling pathway. This leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which further protect retinal cells from oxidative stress.[18][19][20] Astaxanthin has also been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[21]
References
- 1. neubria.com [neubria.com]
- 2. Clinical Applications of Astaxanthin in the Treatment of Ocular Diseases: Emerging Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. researchgate.net [researchgate.net]
- 6. The Synergistic Effect Of Lutein With Blue Light Filtration In The Eye Health Of Electronic Device Users | Advanced Emergency Medicine [aem.usp-pl.com]
- 7. karger.com [karger.com]
- 8. Dose-dependent response of serum lutein and macular pigment optical density to supplementation with lutein esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. nutritionaloutlook.com [nutritionaloutlook.com]
- 11. iconthin.com [iconthin.com]
- 12. [PDF] Astaxanthin increases choroidal blood flow velocity | Semantic Scholar [semanticscholar.org]
- 13. Astaxanthin increases choroidal blood flow velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Relationship of Macular Pigment Optical Density to Serum Lutein in Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Astaxanthin Protects Retinal Photoreceptor Cells against High Glucose-Induced Oxidative Stress by Induction of Antioxidant Enzymes via the PI3K/Akt/Nrf2 Pathway [agris.fao.org]
- 21. vitreavision.com [vitreavision.com]
Replicating Astaxanthin's Key Benefits: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Astaxanthin's performance against other alternatives, supported by experimental data. We delve into the key findings of Astaxanthin's benefits, presenting detailed methodologies of pivotal experiments and summarizing quantitative data for ease of comparison.
Astaxanthin (B1665798), a xanthophyll carotenoid, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2][3] Its unique molecular structure allows it to quench free radicals and protect against oxidative stress, underlying its therapeutic potential in a wide range of applications.[4] This guide will explore the replication of these benefits in various models and compare its efficacy with other known antioxidants.
I. Antioxidant Capacity: A Head-to-Head Comparison
Astaxanthin is often lauded for its superior antioxidant capabilities, reportedly being significantly more potent than many other well-known antioxidants.[5][6][7]
Table 1: Comparative Antioxidant Strength
| Antioxidant | Relative Potency vs. Vitamin C | Key Characteristics |
| Astaxanthin | Up to 6,000x stronger[5][6][7] | - Can neutralize multiple free radicals at once.[8] - Stable and resistant to degradation from heat and light.[8] - Crosses the blood-brain and blood-retina barriers.[9][10] |
| Vitamin C | Baseline | - Neutralizes one free radical at a time.[8] - Unstable and easily oxidized.[5] - Essential for collagen synthesis and immune function.[6][9] |
| Vitamin E | ~550x weaker than Astaxanthin | - Works synergistically with Vitamin C. - Protects cell membranes from lipid peroxidation. |
| Lutein (B1675518) & Zeaxanthin | Weaker than Astaxanthin | - Primarily accumulate in the macula of the eye. - Filter harmful blue light.[10][11] |
Experimental Protocols for Assessing Antioxidant Activity:
Several in vitro assays are commonly used to determine the antioxidant capacity of compounds like Astaxanthin.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction in absorbance at 517 nm is proportional to the antioxidant's scavenging activity.[12][13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the reduction of the pre-formed ABTS radical cation, which is measured by the decrease in absorbance at 734 nm.[13]
-
Singlet Oxygen Quenching Assay: This assay evaluates the ability of a compound to quench singlet oxygen, a highly reactive oxygen species. Methylene blue is often used as a photosensitizer to generate singlet oxygen, and a probe like 1,3-diphenylisobenzofuran (B146845) (DPBF) is used to detect it by observing changes in its absorption spectrum.[14][15][16]
II. Anti-Inflammatory Effects: Modulating Key Signaling Pathways
Astaxanthin's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways, primarily the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway:
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Astaxanthin has been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.[1]
Nrf2 Signaling Pathway:
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Astaxanthin can activate Nrf2, leading to the expression of antioxidant enzymes that protect cells from oxidative damage.
Table 2: Anti-inflammatory Effects of Astaxanthin in a Rheumatoid Arthritis Model
| Model | Treatment | Key Findings | Reference |
| Rat Adjuvant Arthritis | Astaxanthin | - Reduced plasma MMP-9 levels. - Decreased hind paw swelling. | [1] |
| Rat Adjuvant Arthritis | Astaxanthin + Methotrexate | - Showed better therapeutic outcomes compared to monotherapy. | [1] |
| Human with Rheumatoid Arthritis | 20 mg/day Astaxanthin for 8 weeks | - Improved erythrocyte sedimentation rate and RA symptoms. - No significant effect on C-reactive protein. | [17] |
Experimental Protocol for Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats:
-
Induction of Arthritis: Adult female Wistar rats are injected intraplantarly with CFA in the left hind paw to induce arthritis.
-
Treatment: Astaxanthin (e.g., 25, 50, and 100 mg/kg) or a control (e.g., indomethacin (B1671933) 5 mg/kg) is administered orally for a specified period (e.g., from day 14 to 28).
-
Assessment:
-
Behavioral Tests: Mechanical allodynia, mechanical hyperalgesia, cold allodynia, and thermal hyperalgesia are evaluated.
-
Physical Measurements: Paw edema and arthritis scores are assessed.
-
Biochemical Analysis: Serum levels of TNF-α, C-reactive protein (CRP), and cyclic citrullinated peptide (CCP) antibodies are measured. Oxidative stress markers like malondialdehyde (MDA), nitrite, glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT) are also evaluated.[18]
-
III. Neuroprotective Effects: Replication in a Parkinson's Disease Model
Astaxanthin's ability to cross the blood-brain barrier makes it a promising candidate for neuroprotective therapies.[9] Studies have investigated its efficacy in models of Parkinson's disease.
Table 3: Neuroprotective Effects of Astaxanthin in a Parkinson's Disease Model
| Model | Treatment | Key Findings | Reference |
| Young MPTP-induced mouse model of Parkinson's | Astaxanthin-enriched diet | - Protected against the loss of tyrosine hydroxylase (TH) positive neurons in the substantia nigra. - Attenuated microglial activation. | [19][20][21] |
| Aged MPTP-induced mouse model of Parkinson's | Astaxanthin-enriched diet | - Preserved neurons in the substantia nigra. - Less efficacious in protecting against the loss of TH throughout the nigro-striatal circuit compared to young mice. | [19][22] |
| 6-OHDA-induced rat model of Parkinson's | Astaxanthin-loaded silver nanoparticles | - Ameliorated motor dysfunction. - Reduced neuroinflammation and oxidative stress. - Preserved dopaminergic neurons. | [23] |
Experimental Protocol for MPTP-Induced Parkinson's Disease in Mice:
-
Animal Model: Both young and aged mice are used to assess age-related differences in treatment efficacy.
-
Treatment: Mice are fed an Astaxanthin-enriched diet for a period (e.g., 4 weeks) prior to neurotoxin exposure.
-
Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic cell death.
-
Assessment:
IV. Skin Health: Protection Against Photoaging
Astaxanthin is increasingly utilized in nutricosmetics for its protective effects against UV-induced skin damage.
Table 4: Effects of Astaxanthin on Skin Health in Clinical Trials
| Study Design | Participants | Treatment | Key Findings | Reference |
| Randomized, double-blind, placebo-controlled | 23 healthy Japanese participants | 4 mg/day Astaxanthin for 9 weeks | - Increased Minimal Erythema Dose (MED). - Reduced UV-induced decrease in skin moisture. | [24][25] |
| Double-blind, placebo-controlled | 43 healthy volunteers | Antioxidant complex with Astaxanthin | - Increased MED. | [24] |
| In vitro (Human Dermal Fibroblasts) | - | Astaxanthin (4-8 µM) after UVA exposure | - Attenuated UVA-induced expression of MMP-1 and skin fibroblast elastase. | [26][27] |
Experimental Protocol for Assessing Photoprotective Effects in Humans:
-
Study Design: A randomized, double-blind, placebo-controlled trial is conducted.
-
Participants: Healthy volunteers are recruited.
-
Intervention: Participants receive either Astaxanthin (e.g., 4 mg/day) or a placebo for a specified duration (e.g., 9-10 weeks).[24][28]
-
Assessment:
-
Minimal Erythema Dose (MED): The minimal dose of UV light that induces visible reddening of the skin is measured before and after the intervention. An increase in MED indicates enhanced photoprotection.
-
Skin Hydration and Transepidermal Water Loss (TEWL): These parameters are measured to assess skin barrier function.[24][28]
-
V. Cardiovascular and Exercise Performance Benefits
Astaxanthin has shown promise in improving cardiovascular health markers and enhancing exercise performance.
Table 5: Astaxanthin's Impact on Cardiovascular Health and Exercise
| Area of Benefit | Study Design | Participants | Treatment | Key Findings | Reference |
| Cardiovascular Health | Randomized, double-blind, placebo-controlled | 50 Coronary Artery Disease patients | 12 mg/day Astaxanthin for 8 weeks | - Significant reduction in total cholesterol and LDL-C. - No significant effect on TG and HDL-C. | [29] |
| Cardiovascular Health | Uncontrolled pilot study | Heart failure patients | 12 mg/day Astaxanthin for 3 months | - Suppressed oxidative stress. - Improved cardiac function and exercise tolerance. | [30][31] |
| Exercise Performance | Double-blind, between-subject | Overweight individuals | 12 mg/day Astaxanthin for 4 weeks | - Increased rates of fat oxidation. - Decreased carbohydrate oxidation and blood lactate (B86563) accumulation. | [32] |
Experimental Protocol for Graded Exercise Test in Humans:
-
Study Design: A double-blind, between-subject study design is implemented.
-
Participants: Individuals (e.g., overweight) are recruited.
-
Intervention: Participants are supplemented with Astaxanthin (e.g., 12 mg/day) or a placebo for a specified period (e.g., 4 weeks).
-
Assessment:
-
Graded Exercise Test: Participants perform a graded exercise test on a treadmill or cycle ergometer while connected to a metabolic cart.
-
Cardiorespiratory Measures: Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and heart rate are continuously measured.
-
Metabolic Analysis: Blood lactate levels are measured at different stages of exercise.[32]
-
VI. Ocular Health: A Comparative Look at Carotenoids
Astaxanthin, along with lutein and zeaxanthin, is beneficial for eye health, particularly in the context of age-related macular degeneration (AMD) and reducing eye strain.
Table 6: Comparative Effects of Carotenoids on Eye Health
| Carotenoid(s) | Study Design | Participants | Treatment | Key Findings | Reference |
| Astaxanthin, Lutein, Zeaxanthin | Randomized, double-blind, placebo-controlled | Healthy Japanese adults | 6 mg Astaxanthin, 10 mg Lutein, 2 mg Zeaxanthin daily for 8 weeks | - Prevented impairments in eye-hand coordination time and accuracy after VDT operation. - Increased Macular Pigment Optical Density (MPOD). | [10][11][33] |
| Astaxanthin, Lutein, Zeaxanthin, etc. | Double-blind, placebo-controlled | Patients with early-stage AMD | Daily supplement with 4mg Astaxanthin and other antioxidants | - Enhanced macular function. | [34] |
| Astaxanthin, Lutein, Zeaxanthin | Randomized study | 145 AMD patients | Daily supplement for 24 months | - Improved visual acuity and contrast sensitivity. | [11][34] |
Experimental Protocol for Assessing Eye Function after VDT Operation:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy adults who regularly use visual display terminals (VDTs).
-
Intervention: Participants take a combination of Astaxanthin, Lutein, and Zeaxanthin or a placebo daily for a specified period (e.g., 8 weeks).
-
Assessment:
-
Eye-Hand Coordination and Smooth-Pursuit Eye Movement: These are evaluated before and after a VDT operation task (e.g., playing a video game on a smartphone for 30 minutes).
-
Macular Pigment Optical Density (MPOD): Assessed to measure the concentration of macular carotenoids.[33]
-
Conclusion
The replication of Astaxanthin's benefits across various in vitro, animal, and human models underscores its potential as a potent antioxidant and anti-inflammatory agent. The provided experimental protocols offer a framework for researchers to further investigate and validate these findings in new models. The comparative data highlights Astaxanthin's superior antioxidant capacity in many contexts, though combination therapies with other compounds may offer synergistic effects for specific conditions. Further large-scale clinical trials are warranted to fully elucidate its therapeutic potential and establish optimal dosages for various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Astaxanthin for Rheumatic Diseases: A Systematic Review [pubs.sciepub.com]
- 4. Natural Astaxanthin Is a Green Antioxidant Able to Counteract Lipid Peroxidation and Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purelybellabeauty.com [purelybellabeauty.com]
- 6. Astaxanthin Vs. Vitamin C: Which Antioxidant Is Better? [dailygem.com]
- 7. Astaxanthin - an antioxidant 6000 times more powerful than vitamin C | OstroVit [ostrovit.com]
- 8. shanyibrands.com [shanyibrands.com]
- 9. Astaxanthin vs Vitamin C: Antioxidant Power Compared_Cactus Botanics [cactusbotanics.com]
- 10. Lutein, Astaxanthin, Zeaxanthin: Brain & Eye Health Benefits [soft-gel.com]
- 11. vitaminretailer.com [vitaminretailer.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Novel Method Evaluates Antioxidant Activities of Astaxanthin Isomers against Singlet Oxygen----Chinese Academy of Sciences [english.cas.cn]
- 15. Assessment of the antioxidant activities of representative optical and geometric isomers of astaxanthin against singlet oxygen in solution by a spectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. examine.com [examine.com]
- 18. Astaxanthin attenuates oxidative stress and inflammatory responses in complete Freund-adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Astaxanthin is neuroprotective in an aged mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ffhdj.com [ffhdj.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Astaxanthin-Loaded Silver Nanoparticles Mitigate 6-OHDA-Induced Parkinson’s via ER Stress and PI3K/Akt/mTOR Signaling. – Ingentium Magazine [magazine.ingentium.com]
- 24. iconthin.com [iconthin.com]
- 25. researchgate.net [researchgate.net]
- 26. Astaxanthin attenuates the UVA-induced up-regulation of matrix-metalloproteinase-1 and skin fibroblast elastase in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. nuffoodsspectrum.in [nuffoodsspectrum.in]
- 29. Frontiers | Effects of Astaxanthin supplementation on selected metabolic parameters, anthropometric indices, Sirtuin1 and TNF-α levels in patients with coronary artery disease: A randomized, double-blind, placebo-controlled clinical trial [frontiersin.org]
- 30. dssn.in [dssn.in]
- 31. Astaxanthin for heart health? Pilot study says carotenoid suppresses oxidative stress [nutraingredients.com]
- 32. ClinicalTrials.gov [clinicaltrials.gov]
- 33. examine.com [examine.com]
- 34. iconthin.com [iconthin.com]
aStAx-35R: A Comparative Analysis Against Other Xanthophylls in Cellular Health and Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aStAx-35R, a premium astaxanthin (B1665798) formulation, with other notable xanthophylls such as lutein (B1675518) and zeaxanthin. The focus is on their respective performance in antioxidant capacities and their influence on key cellular signaling pathways, supported by experimental data from various studies.
Introduction to Xanthophylls
Xanthophylls are a class of oxygenated carotenoid pigments found in nature, responsible for the yellow, orange, and red colors in various plants, algae, and animals.[1] They are renowned for their potent antioxidant properties. Among the most researched xanthophylls are astaxanthin, lutein, and zeaxanthin, each exhibiting unique biochemical attributes and physiological effects.[2] Astaxanthin, in particular, is recognized for its superior antioxidant activity, which significantly exceeds that of many other carotenoids.[1][3]
This compound is a high-purity astaxanthin product, likely sourced from the microalga Haematococcus pluvialis, a primary producer of natural astaxanthin.[1] This guide will treat this compound as a representative high-quality astaxanthin for the purpose of this comparative analysis.
Comparative Antioxidant Performance
Astaxanthin has consistently demonstrated superior antioxidant activity in various in vitro and in vivo studies. Its unique molecular structure, with two hydroxyl and two carbonyl groups on each ionone (B8125255) ring, allows it to effectively quench singlet oxygen and scavenge free radicals.[2][4]
A study highlighted that astaxanthin's ability to scavenge free radicals is significantly more potent than other carotenoids.[2] In fact, some research suggests it can be up to 6,000 times stronger than vitamin C and 550 times more powerful than green tea catechins in singlet oxygen quenching.[5]
Table 1: Relative Antioxidant Activity of Astaxanthin and Other Xanthophylls
| Antioxidant | Relative Singlet Oxygen Quenching Activity | Reference |
| Astaxanthin | Up to 800 times stronger than Coenzyme Q10 | [5] |
| 11 times stronger than β-carotene | [5] | |
| 2.75 times stronger than lutein | [5] | |
| Lutein | - | [5] |
| Zeaxanthin | - | [2] |
| Vitamin E (α-tocopherol) | 100 times weaker than Astaxanthin | [2][4] |
Table 2: Comparative Radical Scavenging Activity (IC50 values in µg/mL)
| Xanthophyll | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Reference |
| Astaxanthin (from H. pluvialis) | 15.39 (HCl extracted) | 20.32 (HCl extracted) | [6] |
| 43.81 (Ionic liquid extracted) | 21.73 (Ionic liquid extracted) | [6] | |
| 52.76 (HPMF extracted) | 22.09 (HPMF extracted) | [6] | |
| 56.25 (Multi-enzyme extracted) | 25.53 (Multi-enzyme extracted) | [6] |
Note: The antioxidant activity of astaxanthin can be influenced by the extraction method, as different methods yield varying compositions of free and esterified forms.[6]
Impact on Cellular Signaling Pathways
Xanthophylls, particularly astaxanthin, have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is crucial for regulating cell growth, proliferation, and survival. Aberrant activation of this pathway is often associated with cancer. Astaxanthin has been demonstrated to suppress the activation of this pathway in various cell models.
For instance, in Helicobacter pylori-infected gastric epithelial cells, astaxanthin was found to inhibit the phosphorylation of PI3K, AKT, and mTOR, thereby reducing the expression of matrix metalloproteinases (MMPs) involved in cancer cell invasion and migration.[7][8]
References
- 1. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Astaxanthin as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmolpat.com [jmolpat.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Astaxanthin Inhibits Matrix Metalloproteinase Expression by Suppressing PI3K/AKT/mTOR Activation in Helicobacter pylori-Infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Natural vs. Synthetic Astaxanthin: A Guide for Researchers and Drug Development Professionals
Introduction: Astaxanthin (B1665798), a xanthophyll carotenoid, is a potent antioxidant with significant potential in the pharmaceutical and nutraceutical industries. It exists in two primary forms: natural astaxanthin, predominantly sourced from the microalga Haematococcus pluvialis, and synthetic astaxanthin, derived from petrochemicals. While chemically similar, their distinct origins and manufacturing processes result in significant differences in their stereochemical composition, bioavailability, and biological efficacy. This guide provides an objective, data-driven comparison of natural and synthetic astaxanthin to inform researchers, scientists, and drug development professionals.
I. Source and Production
Natural and synthetic astaxanthin originate from fundamentally different sources and are produced through distinct processes.
Natural Astaxanthin: The primary commercial source of natural astaxanthin is the unicellular green microalga Haematococcus pluvialis.[1] Under stressful environmental conditions, such as high salinity, nutrient deprivation, or intense sunlight, this alga accumulates high concentrations of astaxanthin as a protective mechanism.[1] The production process involves cultivating the algae, inducing stress to stimulate astaxanthin synthesis, and then harvesting the biomass for extraction.
Synthetic Astaxanthin: Synthetic astaxanthin is manufactured through chemical synthesis, with the Wittig reaction being a common industrial method.[2][3] This process typically starts with petrochemical-derived precursors and involves a series of chemical reactions to construct the astaxanthin molecule.[2]
Experimental Protocols: Production and Extraction
Natural Astaxanthin: Supercritical CO₂ Extraction from Haematococcus pluvialis
This method is favored for its ability to yield a pure product without the use of harsh organic solvents.
-
Biomass Preparation: Freeze-dried Haematococcus pluvialis biomass is mechanically disrupted, often using a ball mill, to break the robust cell walls and increase the surface area for extraction.[4]
-
Supercritical Fluid Extraction (SFE):
-
Apparatus: A high-pressure SFE system equipped with an extraction vessel, CO₂ pump, co-solvent pump, and separator.
-
Parameters:
-
-
Separation and Collection: The astaxanthin-rich extract is separated from the supercritical fluid in a depressurization chamber, and the CO₂ is recycled. The resulting oleoresin is a concentrated form of natural astaxanthin.
Synthetic Astaxanthin: The Wittig Reaction
The Wittig reaction is a cornerstone of industrial carotenoid synthesis.
-
Reactants: The synthesis typically involves the reaction of two moles of a C15-phosphonium salt (a Wittig salt) with one mole of a C10-dialdehyde.[2][6]
-
Reaction Conditions:
-
Solvent: A mixture of methanol (B129727) and methylene (B1212753) chloride is commonly used.[7]
-
Base: A strong base, such as sodium methoxide, is used to deprotonate the phosphonium (B103445) salt and form the ylide.[7]
-
Temperature: The reaction is typically carried out at low temperatures, for example, around -5°C.[7]
-
-
Purification: The crude product is purified through solvent exchange and crystallization to yield synthetic astaxanthin. The final product is a mixture of stereoisomers.[2][7]
Production Workflow Diagrams
II. Chemical Structure: Stereoisomers and Esterification
A critical distinction between natural and synthetic astaxanthin lies in their stereochemistry and molecular form.
Stereoisomers: Astaxanthin has two chiral centers at the 3 and 3' positions of its ionone (B8125255) rings, leading to three possible stereoisomers: (3S,3'S), (3R,3'R), and the meso form (3R,3'S).
-
Natural Astaxanthin: Derived from Haematococcus pluvialis, it is almost exclusively the (3S,3'S)-isomer, which is considered the most biologically active form.[8][9][10]
-
Synthetic Astaxanthin: Produced through chemical synthesis, it is a racemic mixture of all three stereoisomers in a ratio of approximately 1:2:1 for (3S,3'S), (3R,3'S), and (3R,3'R), respectively.[1][10][11]
Esterification:
-
Natural Astaxanthin: In Haematococcus pluvialis, astaxanthin is predominantly found in an esterified form, meaning it is bound to one or two fatty acid molecules. This esterification is believed to enhance its stability and bioavailability.[10]
-
Synthetic Astaxanthin: It is produced in a "free" or non-esterified form.[10]
III. Comparative Performance: Antioxidant Activity and Bioavailability
Experimental data consistently demonstrates the superior performance of natural astaxanthin over its synthetic counterpart in terms of both antioxidant efficacy and bioavailability.
Antioxidant Activity
The antioxidant capacity of astaxanthin is its most celebrated property. In vitro studies employing various assays have consistently shown that natural astaxanthin exhibits significantly higher antioxidant activity than the synthetic form.
| Antioxidant Assay | Natural Astaxanthin | Synthetic Astaxanthin | Relative Potency (Natural vs. Synthetic) | Reference |
| Free Radical Elimination | Higher Activity | Lower Activity | ~20 times stronger | [11] |
| Lipid Peroxidation Prevention | Higher Activity | Lower Activity | ~14 times stronger | [11] |
| Oxidative Stress Prevention | Higher Activity | Lower Activity | ~2.7 times stronger | [11] |
| ORAC (Oxygen Radical Absorbance Capacity) | Higher Value | Lower Value | Natural is ~3 times higher | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common in vitro method to assess antioxidant activity.
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Natural and synthetic astaxanthin are dissolved in a suitable solvent (e.g., DMSO) to create a series of concentrations.
-
Reaction: The astaxanthin solutions are mixed with the DPPH solution and incubated in the dark at room temperature.
-
Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the astaxanthin sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.[12]
Bioavailability
Bioavailability, the proportion of a substance that enters the circulation and is able to have an active effect, is a crucial factor for any bioactive compound. Studies suggest that natural astaxanthin has superior bioavailability compared to the synthetic version.
| Pharmacokinetic Parameter | Natural Astaxanthin | Synthetic Astaxanthin | Key Findings | Reference |
| Plasma Concentration (in vivo) | Higher Cmax and AUC | Lower Cmax and AUC | Emulsified natural astaxanthin showed significantly higher plasma concentrations in human subjects. | [13] |
| Cellular Uptake (in vitro) | Higher absorption rate | Lower absorption rate | Algae-derived astaxanthin showed significantly higher absorption in Caco-2 cells after 6 hours compared to synthetic. | [14] |
Experimental Protocol: In Vivo Bioavailability Study (Rodent Model)
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: Animals are administered a single oral dose of either natural or synthetic astaxanthin, often formulated in an oil-based vehicle to aid absorption.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours) via the tail vein.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Astaxanthin Quantification: The concentration of astaxanthin in the plasma is determined using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
-
Pharmacokinetic Analysis: Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated to assess bioavailability.[13][15]
IV. Mechanism of Action: Key Signaling Pathways
Astaxanthin exerts its potent antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways, primarily the Nrf2 and PI3K/Akt pathways.
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Astaxanthin has been shown to activate the Nrf2 pathway, leading to the upregulation of protective enzymes.[16][17][18]
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade involved in cell survival, proliferation, and apoptosis. Astaxanthin has been demonstrated to modulate this pathway, contributing to its anti-inflammatory and anti-cancer properties.[19][20][21][22]
Experimental Protocol: Western Blot Analysis of Nrf2 Activation
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.
-
Cell Culture and Treatment: A suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) is cultured and treated with varying concentrations of astaxanthin for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for Nrf2 (or its phosphorylated form).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[23]
V. Conclusion
The available scientific evidence strongly indicates that natural astaxanthin, primarily sourced from Haematococcus pluvialis, is superior to its synthetic counterpart in several key aspects relevant to research and drug development. Its exclusive (3S,3'S)-stereoisomer configuration and esterified form contribute to its enhanced antioxidant activity and bioavailability. For researchers and professionals in drug development, the choice of astaxanthin source is a critical consideration. The distinct biological activities of the natural form suggest it is a more promising candidate for therapeutic applications. It is imperative to consider the source and stereoisomeric composition of astaxanthin when designing experiments and interpreting results.
References
- 1. scispace.com [scispace.com]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. File:Synthesis of astaxanthin by Wittig reaction.png - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2007128574A1 - Process for the preparation of astaxanthin - Google Patents [patents.google.com]
- 8. snextracts.com [snextracts.com]
- 9. Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. knowledge.axabio.com [knowledge.axabio.com]
- 12. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 15. Comparative Pharmacokinetic Study of Standard Astaxanthin and its Micellar Formulation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Astaxanthin protects ARPE-19 cells from oxidative stress via upregulation of Nrf2-regulated phase II enzymes through activation of PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Astaxanthin inhibits hallmarks of cancer by targeting the PI3K/NF-κΒ/STAT3 signalling axis in oral squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Astaxanthin: A Compound in the Prevention of Chronic Diseases and as a Potential Adjuvant Treatment Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Neuroprotective Effects of aStAx-35R
This guide provides a comprehensive framework for validating the potential neuroprotective effects of aStAx-35R, a stapled peptide antagonist of nuclear β-catenin.[1] Given the novelty of investigating this compound in a neuroprotective context, this document establishes a comparative approach, using the well-documented neuroprotective agent Astaxanthin as a benchmark. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats to objectively assess and compare the efficacy of these compounds.
Introduction to this compound and Comparative Compounds
This compound is a synthetically stabilized peptide designed to inhibit Wnt signaling by competitively binding to β-catenin, thereby preventing its interaction with TCF4.[1] While its primary application has been in cancer research to inhibit Wnt-dependent cell growth, its role in modulating a fundamental signaling pathway suggests potential applications in other biological contexts, including neurodegeneration, where Wnt signaling is known to play a crucial role.
Astaxanthin (AST) , a naturally occurring carotenoid, serves as the primary comparator in this guide. It is a potent antioxidant with well-documented anti-inflammatory and anti-apoptotic properties.[2][3][4][5] AST can cross the blood-brain barrier, making it an effective agent in various experimental models of neurological diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[2][4][6] Its neuroprotective mechanisms are often attributed to the activation of the Nrf2/HO-1 pathway and modulation of NF-κB signaling.[6][7][8]
Coenzyme Q10 (CoQ10) is included as a secondary comparator. It is a vital component of the mitochondrial electron transport chain and a well-known antioxidant that has shown neuroprotective potential in preclinical studies by protecting against mitochondrial dysfunction and oxidative stress.[9]
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize hypothetical and literature-derived data to illustrate how the neuroprotective effects of this compound could be quantified and compared against Astaxanthin and Coenzyme Q10 across a battery of in vitro assays.
Table 1: Neuronal Viability in Response to Oxidative Stress Assay: MTT Assay on SH-SY5Y cells treated with 100 µM H₂O₂ for 24 hours.
| Compound | Concentration (µM) | Neuronal Viability (%) |
| Vehicle Control (H₂O₂) | - | 52.4 ± 3.1 |
| This compound (Hypothetical) | 1 | 65.2 ± 4.5 |
| 5 | 78.9 ± 5.2 | |
| 10 | 85.1 ± 4.8 | |
| Astaxanthin (AST) | 1 | 70.5 ± 3.9 |
| 5 | 88.3 ± 4.1 | |
| 10 | 92.7 ± 3.5 | |
| Coenzyme Q10 (CoQ10) | 1 | 68.9 ± 4.2 |
| 5 | 82.1 ± 3.7 | |
| 10 | 87.5 ± 4.0 |
Table 2: Inhibition of Apoptosis in Glutamate-Exposed Primary Cortical Neurons Assay: Caspase-3 activity measured 12 hours post-treatment with 50 µM Glutamate (B1630785).
| Compound | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control (Glutamate) | - | 4.8 ± 0.5 |
| This compound (Hypothetical) | 10 | 2.9 ± 0.4 |
| Astaxanthin (AST) | 10 | 1.8 ± 0.3 |
| Coenzyme Q10 (CoQ10) | 10 | 2.5 ± 0.6 |
Table 3: Reduction of Pro-inflammatory Cytokine Release Assay: ELISA for TNF-α in BV-2 microglial cells stimulated with 100 ng/mL LPS for 6 hours.
| Compound | Concentration (µM) | TNF-α Concentration (pg/mL) |
| Vehicle Control (LPS) | - | 1245 ± 110 |
| This compound (Hypothetical) | 10 | 980 ± 95 |
| Astaxanthin (AST) | 10 | 550 ± 78 |
| Coenzyme Q10 (CoQ10) | 10 | 890 ± 102 |
Key Experimental Protocols
Detailed methodologies for the assays presented above are provided to ensure reproducibility and standardization.
3.1. Cell Culture and Toxin-Induced Injury Models
-
SH-SY5Y Neuroblastoma Cells: Cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded into 96-well plates. Neurotoxicity is induced by replacing the culture medium with a medium containing the desired concentration of a toxin (e.g., 100 µM H₂O₂ or 200 µM 6-OHDA) for 24 hours. Test compounds are typically added 1-2 hours prior to the toxin.
-
Primary Rat Cortical Neurons: Cortices are dissected from E18 rat embryos, dissociated, and plated on poly-D-lysine-coated plates. Neurons are cultured in Neurobasal medium supplemented with B-27 and GlutaMAX. Experiments are conducted on day 7-9 in vitro. Glutamate excitotoxicity is induced by adding 50 µM glutamate for a specified duration.
-
BV-2 Microglial Cells: These immortalized murine microglial cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. To induce an inflammatory response, cells are treated with 100 ng/mL lipopolysaccharide (LPS).
3.2. Neuroprotective Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
After the toxin and compound treatment period, the medium is removed.
-
100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.
-
Plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Viability is expressed as a percentage relative to untreated control cells.
-
-
Caspase-3 Activity Assay for Apoptosis:
-
Following treatment, cells are lysed using a specific lysis buffer provided in commercial assay kits (e.g., from Abcam, Promega).
-
The protein concentration of the lysate is determined using a BCA assay.
-
An equal amount of protein from each sample is added to a 96-well plate.
-
The reaction is initiated by adding a caspase-3 substrate (e.g., DEVD-pNA).
-
The plate is incubated at 37°C for 1-2 hours.
-
The cleavage of the substrate by active caspase-3 is measured colorimetrically at 405 nm.
-
-
ELISA for TNF-α Measurement:
-
The supernatant from treated BV-2 cell cultures is collected.
-
A commercial ELISA kit (e.g., from R&D Systems, Thermo Fisher) is used according to the manufacturer’s instructions.
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody for TNF-α.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is read at 450 nm. A standard curve is used to quantify the concentration of TNF-α.
-
Visualization of Pathways and Workflows
4.1. Signaling Pathways
The diagrams below illustrate the established neuroprotective signaling pathway for Astaxanthin and the primary signaling pathway for this compound.
Caption: Astaxanthin's neuroprotective signaling cascade.
Caption: this compound's mechanism of Wnt signaling inhibition.
4.2. Experimental Workflow
The following diagram outlines the logical flow for validating the neuroprotective effects of a candidate compound.
Caption: Workflow for in vitro neuroprotection screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. szn.it [szn.it]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. On the Neuroprotective Role of Astaxanthin: New Perspectives? [mdpi.com]
- 7. On the Neuroprotective Role of Astaxanthin: New Perspectives? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astaxanthin provides neuroprotection in an experimental model of traumatic brain injury via the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a screening assay for the evaluation of putative neuroprotective agents in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for aStAx-35R: A Guide for Laboratory Professionals
The responsible management and disposal of potent, biologically active compounds are critical for ensuring laboratory safety and environmental protection. aStAx-35R is a research-grade stapled peptide designed to antagonize the nuclear form of β-catenin, thereby inhibiting the Wnt signaling pathway.[1] Due to its biological activity, all waste containing this compound must be handled and disposed of following stringent protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling
Before beginning any procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[2] Always handle this compound in a designated area, such as a chemical fume hood or biosafety cabinet, to prevent inhalation of aerosolized powder.[1]
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
Chemical-resistant nitrile gloves
-
Safety glasses or goggles
-
A fully buttoned laboratory coat
Waste Characterization and Segregation
Proper disposal begins with the correct segregation of waste at the point of generation. This compound waste should be categorized as follows:
-
Solid Waste: Includes unused or expired lyophilized powder, contaminated personal protective equipment (gloves, weigh boats), and plasticware (pipette tips, tubes).
-
Liquid Waste: Encompasses stock solutions, experimental solutions (e.g., in DMSO or cell culture media), and the first rinse of any contaminated glassware.
-
Sharps Waste: Consists of any contaminated items that can puncture the skin, such as needles, syringes, and glass Pasteur pipettes.
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the primary hazard (e.g., "Biologically Active," "Chemical Waste").
Decontamination and Disposal Protocols
Never dispose of untreated this compound down the drain or in the regular trash.[1][2] Chemical inactivation is the recommended first step to denature the peptide before final disposal.
Quantitative Data for this compound Inactivation and Disposal
| Parameter | Guideline | Rationale |
| Inactivating Agent | 10% Bleach Solution (≥0.5% Sodium Hypochlorite) or 1M NaOH | Peptide bonds are susceptible to hydrolysis under strong oxidizing or basic conditions, leading to denaturation and loss of biological activity. |
| Minimum Contact Time | 12 hours | Ensures complete inactivation of the peptide. |
| Liquid Waste Collection | Designated, labeled, and sealed chemical waste container. | Prevents accidental spills and exposure. Must comply with institutional and local regulations.[2] |
| Solid Waste Collection | Labeled, leak-proof hazardous waste container.[2] | Contains contaminated materials securely for EHS pickup. |
| Sharps Waste Collection | Puncture-resistant, labeled sharps container.[3][4] | Prevents physical injury and ensures proper handling of biohazardous or chemical sharps. |
Experimental Protocol: Chemical Inactivation of this compound Waste
This protocol details the methodology for inactivating this compound in liquid and solid waste streams prior to final disposal.
Materials:
-
Waste containing this compound (liquid or solid)
-
10% Bleach Solution (prepare fresh) or 1M Sodium Hydroxide (NaOH)
-
Appropriate, labeled hazardous waste containers
-
Personal Protective Equipment (PPE)
Procedure for Liquid Waste:
-
Working within a certified chemical fume hood, carefully collect all liquid waste containing this compound into a designated, chemically resistant waste container.
-
For every 9 parts of liquid waste, slowly add 1 part of 10% bleach solution (or 1M NaOH).
-
Securely cap the container and gently swirl to mix. Loosen the cap slightly to allow for off-gassing.
-
Allow the mixture to stand in the fume hood for a minimum of 12 hours to ensure complete inactivation.
-
After the inactivation period, ensure the waste container is securely sealed and labeled.
-
Arrange for pickup through your institution's EHS department.
Procedure for Solid Waste:
-
Collect all non-sharp, solid waste contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves) in a designated, leak-proof hazardous waste container.[2]
-
Carefully add enough 10% bleach solution or 1M NaOH to fully immerse the solid waste.
-
Seal the container, leaving it slightly vented, and let it stand for at least 12 hours in a designated area.
-
After inactivation, decant the liquid into the chemical liquid waste stream.
-
Reseal the solid waste container and dispose of it through the EHS office.
Mandatory Visualizations
This compound Disposal Workflow
Caption: Decision workflow for the safe segregation and disposal of this compound waste streams.
By adhering to these procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible disposal of this potent research compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
